molecular formula C6H12O6 B15555540 D-Fructose-1,2,3-13C3

D-Fructose-1,2,3-13C3

カタログ番号: B15555540
分子量: 183.13 g/mol
InChIキー: LKDRXBCSQODPBY-QRRMTLEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Fructose-1,2,3-13C3 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 183.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H12O6

分子量

183.13 g/mol

IUPAC名

(4S,5S)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m0/s1/i2+1,5+1,6+1

InChIキー

LKDRXBCSQODPBY-QRRMTLEVSA-N

製品の起源

United States

Foundational & Exploratory

D-Fructose-1,2,3-13C3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of D-Fructose-1,2,3-13C3. This isotopically labeled monosaccharide is a powerful tool for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly for tracing the intricate pathways of fructose (B13574) metabolism.

Chemical Structure and Properties

This compound is an isotopologue of D-fructose in which the carbon atoms at positions 1, 2, and 3 are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass signature that allows for its differentiation from endogenous, unlabeled fructose in biological systems.

Like its unlabeled counterpart, D-fructose, the labeled molecule exists in equilibrium between an open-chain keto form and cyclic furanose and pyranose structures in solution. The dominant forms in aqueous solution are the β-D-fructopyranose and β-D-fructofuranose anomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for the isotopically labeled compound is provided where available. Properties for unlabeled D-fructose are included for comparison, as many physical characteristics are expected to be very similar.

PropertyValue (this compound)Value (D-Fructose)Reference
Molecular Formula C₃¹³C₃H₁₂O₆C₆H₁₂O₆[1]
Molecular Weight 183.13 g/mol 180.16 g/mol [1][2]
Appearance White crystalline powderWhite crystalline solid[3]
Melting Point Not specified119-122 °C (decomposes)[3]
Solubility in Water HighFreely soluble (~4000 g/L at 25 °C)[4]
Solubility in Ethanol SolubleSoluble (1 g in 15 ml)[4]
Solubility in Methanol SolubleSoluble (1 g in 14 ml)[4]
Isotopic Purity Typically ≥98%Not applicable[1]
Spectroscopic Data

¹³C-NMR Chemical Shifts for D-Fructose in D₂O (approximate values):

Carbon Atomβ-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C-163.864.262.8
C-298.8105.1102.2
C-368.477.881.2
C-470.276.575.8
C-569.982.381.2
C-665.163.563.5

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

Metabolic Fate of this compound

The primary metabolic pathway for fructose, known as fructolysis, occurs predominantly in the liver.[5] The use of this compound allows for the precise tracing of the carbon backbone through this pathway.

Fructolysis Pathway

The initial steps of fructolysis involve the phosphorylation of fructose and its subsequent cleavage into two three-carbon intermediates. The ¹³C labels from this compound are distributed among these intermediates as depicted in the following pathway diagram.

Fructolysis_Pathway Fructose D-Fructose-1,2,3-¹³C₃ F1P Fructose-1-phosphate-¹³C₃ Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone phosphate-¹³C₁ F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-¹³C₂ F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-phosphate-¹³C₂ Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis

Metabolic fate of the first three carbons of D-Fructose.

As illustrated, the ¹³C labels are incorporated into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), which are key intermediates that can enter glycolysis or gluconeogenesis.[6][7] This allows researchers to track the contribution of fructose to glucose production, lactate (B86563) formation, and triglyceride synthesis.[4]

Experimental Protocols

The following sections provide representative experimental protocols for the analysis of this compound and its metabolites. These are generalized methods and may require optimization for specific experimental setups.

Analysis of ¹³C Enrichment by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of metabolites derived from this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., plasma, cell lysate) Extraction Metabolite Extraction (e.g., with methanol/chloroform) Sample->Extraction Derivatization Derivatization for GC (e.g., silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection MassSpectra Acquisition of Mass Spectra Detection->MassSpectra IsotopologueDistribution Determination of Isotopologue Distribution MassSpectra->IsotopologueDistribution EnrichmentCalculation Calculation of ¹³C Enrichment IsotopologueDistribution->EnrichmentCalculation

References

A Comprehensive Technical Guide to the Stability and Storage of D-Fructose-1,2,3-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for D-Fructose-1,2,3-¹³C₃. Given that stable isotope labeling with ¹³C does not significantly alter the fundamental chemical properties of a molecule, the stability profile of D-Fructose-1,2,3-¹³C₃ is considered comparable to that of its unlabeled counterpart, D-Fructose. Therefore, this guide draws upon established data for D-Fructose to provide a robust framework for ensuring the integrity of this isotopically labeled compound in research and development settings.

Physicochemical Properties and Inherent Stability

D-Fructose is a monosaccharide and a ketohexose. As a solid, it is a white crystalline powder. It is known to be hygroscopic, readily absorbing moisture from the environment. The material is generally stable under normal ambient and anticipated laboratory and storage conditions. However, its stability can be compromised by exposure to high temperatures, moisture, light, and incompatible materials.

Recommended Storage Conditions and Shelf Life

To ensure the long-term integrity and purity of D-Fructose-1,2,3-¹³C₃, adherence to the following storage conditions is critical. These recommendations are compiled from various supplier data sheets and general guidelines for storing isotopically labeled and unlabeled carbohydrates.

Table 1: Recommended Storage Conditions for D-Fructose-1,2,3-¹³C₃

ParameterRecommended Condition/ValueRationale
Form Solid (crystalline powder)Crystalline form is generally more stable than amorphous form.
Temperature 2-8°C (Refrigerated)Minimizes chemical degradation and microbial growth.
-20°C (Frozen)Recommended for long-term storage to maximize shelf life.
Room Temperature (15-25°C)Acceptable for short-term storage, but degradation may occur over extended periods.
Atmosphere Tightly sealed containerProtects from moisture and atmospheric contaminants.
Inert gas (e.g., Argon, Nitrogen)Recommended for long-term storage to prevent oxidative degradation.
Light Protected from lightPrevents potential photolytic degradation.
Humidity Store in a dry placeFructose (B13574) is hygroscopic; moisture can accelerate degradation.
Incompatible Materials Strong oxidizing agentsCan lead to rapid and hazardous reactions.

Shelf Life and Retest Period:

While specific long-term stability data for D-Fructose-1,2,3-¹³C₃ is not extensively published, a conservative retest period of 12 to 24 months is recommended when stored under optimal conditions (frozen or refrigerated, protected from light and moisture). For products in our Pharmaceutical & Diagnostics (PDP) division, fixed retest dates are printed on the Certificates of Analysis (CoA). For other products, we recommend retesting 12 months after receipt. It is crucial to refer to the manufacturer's CoA for specific batch information and recommended retest dates. A comprehensive stability testing program, as outlined in Section 4, can be used to establish a more precise shelf life for specific formulations or storage conditions.

Table 2: Estimated Shelf Life under Different Storage Conditions

Storage ConditionFormEstimated Shelf Life/Retest Period
-20°C, protected from light and moistureSolid PowderUp to 5 years
2-8°C, protected from light and moistureSolid Powder2 to 3 years
Room Temperature (15-25°C), protected from light and moistureSolid Powder12 months
In aqueous solution, -80°CSolutionUp to 6 months
In aqueous solution, -20°CSolutionUp to 1 month

Note: These are estimates based on general chemical stability principles and data for similar compounds. A formal stability study is required to establish a definitive shelf life.

Degradation Pathways

The primary degradation pathways for D-Fructose are well-documented and are applicable to its ¹³C-labeled form. These pathways are influenced by factors such as temperature, pH, and the presence of other reactive molecules like amino acids.

G Potential Degradation Pathways of D-Fructose cluster_maillard Maillard Reaction cluster_caramelization Caramelization (Heat) cluster_hydrolysis Acid/Base Catalyzed Degradation cluster_oxidation Oxidative Degradation Fructose D-Fructose-1,2,3-¹³C₃ SchiffBase Schiff Base Fructose->SchiffBase + Amino Acids Enolization 1,2-Enolization Fructose->Enolization > 103°C AcidDegradation 3-Deoxyglucosone, Levulinic Acid, Formic Acid Fructose->AcidDegradation + Acid BaseDegradation Saccharinic Acids Fructose->BaseDegradation + Base OxidizedProducts Various Aldehydes, Ketones, and Acids Fructose->OxidizedProducts + Oxidants AminoAcids Amino Acids HeynsProduct Heyns Product (Amadori Rearrangement) SchiffBase->HeynsProduct RCS Reactive Carbonyl Species HeynsProduct->RCS Melanoidins Melanoidins (Brown Pigments) RCS->Melanoidins Dehydration Dehydration Enolization->Dehydration HMF 5-Hydroxymethylfurfural (B1680220) (HMF) Dehydration->HMF Polymers Caramelans, Caramelens, Caramelins HMF->Polymers Acid Acid (e.g., H₂SO₄) Base Base (e.g., NaOH) Oxidants Strong Oxidizing Agents

A diagram of the potential degradation pathways for D-Fructose.

Key Degradation Products:

A recent study identified thirteen reactive carbonyl compounds as degradation products of fructose at 37°C, including[1]:

  • α-Dicarbonyl compounds: 3-deoxyglucosone, glucosone, methylglyoxal, glyoxal, hydroxypyruvaldehyde, threosone, 3-deoxythreosone, and 1-desoxypentosone.

  • Monocarbonyl compounds: formaldehyde, acetaldehyde, glycolaldehyde, glyceraldehyde, and dihydroxyacetone.

Under acidic conditions, fructose degradation can lead to the formation of 5-hydroxymethylfurfural (HMF), levulinic acid, and formic acid.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential for establishing a definitive shelf life and ensuring the quality of D-Fructose-1,2,3-¹³C₃ for its intended use. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

G Experimental Workflow for Stability Assessment start Start: Obtain D-Fructose-1,2,3-¹³C₃ initial_char Initial Characterization (t=0) - Purity (HPLC) - Identity (MS, NMR) - Water Content (Karl Fischer) - Physical Appearance start->initial_char storage Aliquot and Store under Defined Conditions initial_char->storage conditions Long-term: 25°C/60% RH or 2-8°C Accelerated: 40°C/75% RH Photostability: ICH Q1B Guidelines storage->conditions analysis Analyze Samples at Pre-defined Time Points storage->analysis time_points Long-term: 0, 3, 6, 9, 12, 18, 24 months Accelerated: 0, 1, 3, 6 months analysis->time_points data_analysis Data Analysis: - Compare to t=0 - Quantify Degradation - Identify Degradants analysis->data_analysis shelf_life Establish Shelf Life or Retest Period data_analysis->shelf_life

A workflow diagram for assessing the stability of D-Fructose-1,2,3-¹³C₃.

Methodology:

  • Initial Characterization (Time = 0):

    • Perform a comprehensive analysis of the D-Fructose-1,2,3-¹³C₃ batch to establish baseline data.

    • Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID).

    • Identity and Isotopic Enrichment: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Water Content: Karl Fischer titration.

    • Physical Appearance: Visual inspection (color, form).

  • Sample Storage:

    • Aliquot the sample into inert, tightly sealed containers.

    • Store the samples in controlled environment chambers under the following conditions (based on ICH Q1A(R2) guidelines):

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

      • Photostability: Expose samples to a light source according to ICH Q1B guidelines, with a control sample protected from light.

  • Time Points for Analysis:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

    • Photostability: At the end of the light exposure period.

  • Analytical Testing:

    • At each time point, retrieve a sample from each storage condition.

    • Perform the same analytical tests as in the initial characterization to monitor for any changes in purity, identity, water content, and physical appearance.

  • Data Analysis:

    • Compare the results at each time point to the baseline data.

    • Quantify any decrease in the purity of D-Fructose-1,2,3-¹³C₃ and the increase in any degradation products.

    • Determine the rate of degradation under each storage condition.

    • Based on the data, establish a re-test date or shelf life for the compound under the specified storage conditions.

Conclusion

D-Fructose-1,2,3-¹³C₃ is a stable molecule when stored under appropriate conditions. By adhering to the recommended storage protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this valuable isotopically labeled compound for their experimental needs. For critical applications, a formal stability study is recommended to establish a definitive shelf life for the specific product and storage conditions.

References

Navigating Fructose Metabolism: A Technical Guide to D-Fructose-1,2,3-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental applications, and metabolic pathways associated with the stable isotope-labeled monosaccharide, D-Fructose-1,2,3-13C3. This document is intended to serve as a foundational resource for professionals in research and drug development who are utilizing or considering the use of this tracer to investigate fructose (B13574) metabolism.

Section 1: Material Safety and Handling

Hazard Identification and First Aid
Hazard StatementPrecautionary Measures & First Aid
Not classified as a hazardous substance.[1][2][3][4] May cause eye irritation.[5][6]Eyes: Flush with plenty of water for at least 15 minutes.[6]
Low hazard for usual industrial handling.[5][6]Skin: Wash with soap and water.[7]
Dust may be irritating to the respiratory tract.[5][6]Inhalation: Move to fresh air.[7]
May be harmful if swallowed in large quantities.[1]Ingestion: Rinse mouth with water.[8]
Physical and Chemical Properties
PropertyValueSource
Appearance White crystalline powder[5]
Molecular Formula C₃¹³C₃H₁₂O₆
Molecular Weight 183.13 g/mol [9]
Melting Point 103-105 °C[7][10]
Solubility Freely soluble in water[7]
Stability Stable under normal conditions[6]
Incompatibilities Strong oxidizing agents[6]
Hazardous Decomposition Carbon monoxide, Carbon dioxide[6]
Handling and Storage
AspectRecommendation
Handling Use with adequate ventilation. Avoid dust formation. Avoid contact with eyes, skin, and clothing.
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[5]
Personal Protective Equipment Safety glasses, gloves, and a dust mask are recommended.[1]

Section 2: Experimental Protocols for Metabolic Tracing

Isotopically labeled fructose, such as this compound, is a powerful tool for elucidating the metabolic fate of fructose in various biological systems. The following is a generalized protocol for a stable isotope tracer study in a cell culture model, adapted from methodologies used for uniformly labeled fructose.[11]

Key Experiment: Tracing Fructose Metabolism in Adipocytes

Objective: To determine the metabolic flux of fructose into key downstream pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.

Methodology:

  • Cell Culture and Differentiation:

    • Culture human preadipocytes in an appropriate growth medium until confluence.

    • Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Stable Isotope Labeling:

    • On the day of the experiment, replace the culture medium with a medium containing a known concentration of this compound. The concentration and duration of labeling will depend on the specific experimental goals. A common approach is to use the labeled fructose at 10% of the total fructose concentration.[11]

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolism by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Derivatization and Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For example, glutamate (B1630785) can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.[11]

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., lactate, glutamate, palmitate).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • The pattern of ¹³C incorporation into downstream metabolites reveals the activity of specific metabolic pathways. For instance, the labeling pattern in glutamate can distinguish between the pyruvate (B1213749) dehydrogenase (PDH) and pyruvate carboxylase (PC) pathways for entry into the TCA cycle.[11]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Preadipocytes Preadipocytes Differentiated_Adipocytes Differentiated_Adipocytes Preadipocytes->Differentiated_Adipocytes Differentiation Labeled_Cells Labeled_Cells Differentiated_Adipocytes->Labeled_Cells Incubate with This compound Quenching Quenching Labeled_Cells->Quenching Ice-cold saline Extraction Extraction Quenching->Extraction 80% Methanol Metabolite_Extract Metabolite_Extract Extraction->Metabolite_Extract Derivatization Derivatization Metabolite_Extract->Derivatization GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Injection Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Mass Isotopomer Distribution Metabolic_Flux Metabolic_Flux Data_Analysis->Metabolic_Flux Calculation

Caption: Generalized workflow for a stable isotope tracer experiment.

Section 3: Metabolic Signaling Pathways

The ¹³C label from this compound can be traced through several key metabolic pathways. The initial carbons of fructose are tracked as they are processed through glycolysis and subsequently enter the TCA cycle and lipogenesis pathways.

Fructose Metabolism and Entry into Glycolysis

Fructose is primarily metabolized in the liver, where it is phosphorylated by fructokinase to fructose-1-phosphate. This is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis.

Fructose_Metabolism Fructose D-Fructose-1,2,3-¹³C₃ F1P Fructose-1-Phosphate (¹³C₃ labeled) Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (unlabeled) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (¹³C₃ labeled) F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (¹³C₃ labeled) Glyceraldehyde->G3P Triokinase G3P->Glycolysis

Caption: Entry of this compound into the glycolytic pathway.
Fate of Labeled Carbons in the TCA Cycle

Glyceraldehyde-3-phosphate derived from this compound will proceed through the lower stages of glycolysis to form pyruvate, which will be labeled on all three carbons ([1,2,3-¹³C₃]-Pyruvate). This labeled pyruvate can then enter the TCA cycle through two primary routes:

  • Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form [1,2-¹³C₂]-Acetyl-CoA, which then condenses with oxaloacetate to form citrate.

  • Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form [1,2,3-¹³C₃]-Oxaloacetate, which is an anaplerotic reaction that replenishes TCA cycle intermediates.

The distinct labeling patterns of TCA cycle intermediates, such as glutamate, can be used to determine the relative flux through these two pathways.[11]

TCA_Cycle_Entry Pyruvate [1,2,3-¹³C₃]-Pyruvate AcetylCoA [1,2-¹³C₂]-Acetyl-CoA Pyruvate->AcetylCoA PDH Labeled_OAA [1,2,3-¹³C₃]-Oxaloacetate Pyruvate->Labeled_OAA PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate TCA_Cycle TCA Cycle Labeled_OAA->TCA_Cycle Citrate->TCA_Cycle Glutamate Glutamate Isotopomers TCA_Cycle->Glutamate

Caption: Entry of labeled pyruvate into the TCA cycle.
Contribution to Lipogenesis

The Acetyl-CoA generated from the labeled fructose can be transported out of the mitochondria (in the form of citrate) and used for de novo fatty acid synthesis in the cytoplasm. This allows for the tracing of fructose-derived carbons into newly synthesized fatty acids like palmitate.[11]

Lipogenesis_Pathway Mito_AcetylCoA Mitochondrial [1,2-¹³C₂]-Acetyl-CoA Mito_Citrate Mitochondrial Citrate Mito_AcetylCoA->Mito_Citrate Cyto_Citrate Cytoplasmic Citrate Mito_Citrate->Cyto_Citrate Citrate Shuttle Cyto_AcetylCoA Cytoplasmic [1,2-¹³C₂]-Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA ATP Citrate Lyase Fatty_Acids ¹³C-Labeled Fatty Acids (e.g., Palmitate) Cyto_AcetylCoA->Fatty_Acids Fatty Acid Synthase

Caption: Fructose contribution to de novo lipogenesis.

Section 4: Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to understand the intricate details of fructose metabolism. While its safety profile is considered analogous to unlabeled fructose, proper laboratory safety precautions should always be observed. The application of stable isotope tracing methodologies, such as those outlined in this guide, enables the quantitative analysis of metabolic fluxes and provides a deeper understanding of the contribution of fructose to various cellular processes in both health and disease.

References

Technical Guide: Certificate of Analysis for D-Fructose-1,2,3-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific Certificate of Analysis for D-Fructose-1,2,3-13C3 was not publicly available at the time of this writing. The following technical guide has been compiled based on information from suppliers of isotopically labeled compounds and typical data found in Certificates of Analysis for analogous materials, such as other 13C labeled fructose (B13574) isomers. The data presented herein is for illustrative and guidance purposes.

Introduction

This compound is a stable isotope-labeled monosaccharide used in metabolic research and as a tracer in various biochemical pathways. A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control tests performed on a specific batch of the compound. This guide outlines the typical data and experimental methodologies presented in a CoA for this compound.

Quantitative Data Summary

The following tables summarize the kind of quantitative data typically provided in a CoA for this compound.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name This compound
Synonyms D-(-)-Fructose-1,2,3-13C3; D-(-)-Levulose-1,2,3-13C3
Molecular Formula C3¹³C3H12O6
Molecular Weight 183.13 g/mol [1][2]
CAS Number N/A
Appearance White Powder
Solubility Soluble in Water, DMSO, Chloroform, Dichloromethane[1]
Storage Store at 2-8°C, protected from air and light[1]

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecification
Chemical Purity HPLC≥ 98%[1]
Isotopic Enrichment Mass Spectrometry≥ 99 atom % ¹³C

Table 3: Physicochemical Properties

ParameterMethodSpecification
Optical Rotation PolarimetryConforms to standard
Infrared Spectrum IR SpectroscopyConforms to structure
Residual Solvents GC-HSMeets USP <467> limits

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. The following are typical experimental protocols that would be cited in a CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Aminex HPX-87C Column, 300 x 7.8 mm.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of 5 mg/mL.

Mass Spectrometry for Isotopic Enrichment
  • Objective: To confirm the molecular weight and determine the isotopic enrichment of the ¹³C labels.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap) coupled with Liquid Chromatography (LC-HRMS).[3]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Data Analysis: The isotopic distribution is analyzed to calculate the percentage of molecules containing three ¹³C atoms.

Polarimetry for Optical Rotation
  • Objective: To measure the specific rotation of the compound, confirming its stereochemical identity.

  • Instrumentation: PerkinElmer Model 341 Polarimeter or equivalent.

  • Wavelength: 589 nm (Sodium D-line).

  • Sample Concentration: c = 2 in H₂O.

  • Temperature: 20°C.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates a typical workflow for generating a Certificate of Analysis for a chemical substance.

CoA_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting SampleReception Sample Reception SampleLogin Sample Login & Labeling SampleReception->SampleLogin SamplePrep Sample Preparation SampleLogin->SamplePrep HPLCTest HPLC Purity SamplePrep->HPLCTest MSTest Mass Spec Isotopic Enrichment SamplePrep->MSTest PolarimetryTest Optical Rotation SamplePrep->PolarimetryTest IRTest IR Spectroscopy SamplePrep->IRTest DataAnalysis Data Analysis HPLCTest->DataAnalysis MSTest->DataAnalysis PolarimetryTest->DataAnalysis IRTest->DataAnalysis QAReview QA/QC Review DataAnalysis->QAReview GenerateCoA Generate CoA QAReview->GenerateCoA FinalApproval Final Approval GenerateCoA->FinalApproval Customer Customer FinalApproval->Customer Release to Customer

Caption: Workflow for Certificate of Analysis Generation.

This in-depth guide provides a comprehensive overview of the critical information and methodologies associated with the Certificate of Analysis for this compound, tailored for researchers, scientists, and professionals in drug development.

References

A Technical Guide to D-Fructose-1,2,3-¹³C₃ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Fructose-1,2,3-¹³C₃ is a stable isotope-labeled form of the monosaccharide fructose (B13574), where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tool for researchers in the fields of metabolism, biochemistry, and drug development. Its primary application lies in metabolic flux analysis (MFA), where it is used as a tracer to elucidate the intricate pathways of fructose metabolism and its interactions with other metabolic networks within cells and organisms. This technical guide provides an in-depth overview of the commercial suppliers of D-Fructose-1,2,3-¹³C₃, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Suppliers of D-Fructose-1,2,3-¹³C₃

The availability of high-quality D-Fructose-1,2,3-¹³C₃ is crucial for obtaining reliable and reproducible experimental results. Several commercial suppliers specialize in the synthesis and distribution of isotopically labeled compounds. Below is a comparative table of prominent suppliers offering this specific product.

SupplierCatalog NumberIsotopic PurityChemical PurityAvailable Sizes
--INVALID-LINK--C233842Not Specified>98%2.5mg, 25mg
--INVALID-LINK--HY-N7092S2Not SpecifiedNot Specified1mg, 5mg
--INVALID-LINK--FRU-03399%>98%Inquire for sizes
--INVALID-LINK--CLM-841599%>98%Inquire for sizes

Note: Isotopic and chemical purity, as well as available sizes, are subject to change. It is recommended to consult the respective supplier's website or contact their technical support for the most up-to-date information and to request certificates of analysis.

Key Applications in Research and Drug Development

The unique labeling pattern of D-Fructose-1,2,3-¹³C₃ allows for the precise tracing of the initial steps of fructose metabolism. The primary metabolic pathway for fructose, known as fructolysis, involves the phosphorylation of fructose to fructose-1-phosphate (B91348) by fructokinase, followed by its cleavage into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde by aldolase (B8822740) B. These three-carbon intermediates then enter the glycolytic pathway.

By using D-Fructose-1,2,3-¹³C₃, researchers can:

  • Quantify Fructolytic Flux: Measure the rate at which fructose is metabolized through the initial steps of fructolysis.

  • Investigate Pathway Entry Points: Determine the relative contributions of fructose-derived carbons to glycolysis and gluconeogenesis.

  • Elucidate Metabolic Reprogramming: Study how fructose metabolism is altered in disease states such as obesity, diabetes, and cancer.

  • Assess Drug Efficacy: Evaluate the impact of therapeutic agents on fructose metabolism and related pathways.

Experimental Protocols

The following is a detailed methodology for a key experiment utilizing D-Fructose-1,2,3-¹³C₃: ¹³C-Metabolic Flux Analysis in Cultured Cells. This protocol is a composite based on established methods for stable isotope tracing.

Protocol: ¹³C-Metabolic Flux Analysis of Fructose Metabolism in Adherent Mammalian Cells

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate the mammalian cell line of interest (e.g., HepG2, MCF-7) in 6-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction. Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free and fructose-free DMEM with dialyzed fetal bovine serum (to minimize unlabeled hexoses), the desired concentration of unlabeled glucose, and a specific concentration of D-Fructose-1,2,3-¹³C₃. A typical starting concentration for the labeled fructose is 5 mM.

  • Isotope Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve a metabolic and isotopic steady state.

2. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Cell Lysis and Collection: Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis. Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation: Add 500 µL of ice-cold water and 800 µL of ice-cold chloroform (B151607) to the cell lysate. Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous phase (containing polar metabolites like sugars and amino acids) and a lower organic phase (containing lipids).

  • Sample Collection: Carefully collect the upper aqueous phase into a new microcentrifuge tube, avoiding the protein interface. Dry the aqueous extract completely using a vacuum concentrator.

3. Sample Derivatization and GC-MS Analysis:

  • Derivatization: To make the polar metabolites volatile for gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization process is typically employed.

    • Oximation: Add 50 µL of a 2% methoxyamine hydrochloride solution in pyridine (B92270) to the dried metabolite extract. Incubate at 37°C for 90 minutes.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph will separate the individual metabolites, and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments. The incorporation of ¹³C from D-Fructose-1,2,3-¹³C₃ will result in a mass shift in the detected fragments, allowing for the determination of the mass isotopomer distribution.

4. Data Analysis:

  • Mass Isotopomer Distribution (MID) Analysis: The raw GC-MS data is processed to correct for the natural abundance of ¹³C. The fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite is then calculated.

  • Metabolic Flux Calculation: The MIDs of key downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) are used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of fructose metabolism and a typical experimental workflow for ¹³C-metabolic flux analysis.

Fructolysis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Fructose_ext D-Fructose (extracellular) Fructose_cyt D-Fructose Fructose_ext->Fructose_cyt GLUT5 Transporter F1P Fructose-1-Phosphate Fructose_cyt->F1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate (G3P) DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase (ATP -> ADP) Glycolysis Glycolysis G3P->Glycolysis

Caption: The metabolic pathway of fructolysis.

MFA_Workflow Cell_Culture 1. Cell Culture & Isotope Labeling (D-Fructose-1,2,3-13C3) Quenching 2. Metabolic Quenching (Cold Methanol) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (LLE) Quenching->Extraction Derivatization 4. Sample Derivatization (Oximation & Silylation) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data_Analysis 6. Data Analysis (MID & Flux Calculation) GCMS->Data_Analysis

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

A Technical Guide to D-Fructose-1,2,3-¹³C₃: Pricing, Availability, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the price, availability, and key applications of D-Fructose-1,2,3-¹³C₃, a stable isotope-labeled monosaccharide critical for metabolic research. This document serves as a resource for researchers in academia and the pharmaceutical industry, offering detailed data, experimental considerations, and visualizations to facilitate its use in sophisticated metabolic tracing studies.

Introduction to D-Fructose-1,2,3-¹³C₃

D-Fructose-1,2,3-¹³C₃ is a specialized form of D-fructose where the carbon atoms at positions 1, 2, and 3 are replaced with the stable heavy isotope, carbon-13 (¹³C). This isotopic labeling makes it a powerful tracer for elucidating the metabolic fate of fructose (B13574) in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies. The specific labeling pattern of D-Fructose-1,2,3-¹³C₃ allows for the precise tracking of the initial triose phosphate (B84403) units generated from fructose cleavage, offering unique insights into glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway.

Availability and Pricing

D-Fructose-1,2,3-¹³C₃ is a specialty chemical available from a select number of suppliers. Availability may vary, and it is often synthesized upon request. The pricing is significantly higher than that of unlabeled fructose due to the complex and costly synthesis process involving ¹³C-enriched starting materials. Below is a summary of available information from various suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)CAS Number
CoompoC23384298%2.5 mg$110.00N/A
25 mg$880.00
Santa Cruz Biotechnologysc-503413-Contact for availabilityContact for price57-48-7 (unlabeled)[1]
SmallMolecules.comCLM-8415-PK99%Contact for availabilityContact for price57-48-7 (unlabeled)[2]
Toronto Research ChemicalsF792518-2.5 mgContact Fisher ScientificNot specified
Omicron Biochemicals, Inc.-High PurityContact for availabilityContact for priceNot specified[3]
LGC StandardsTRC-F792518-2.5MG-2.5 mgContact for priceNot specified[4]

Note: Prices are subject to change and may not include shipping and handling. It is recommended to contact the suppliers directly for the most current pricing and availability. The CAS number for the unlabeled compound is often listed, as a specific CAS number for this isotopologue may not be universally assigned.

Technical Specifications

The technical specifications for D-Fructose-1,2,3-¹³C₃ are critical for experimental design and data interpretation. While a consolidated certificate of analysis is not publicly available, the following table summarizes key properties based on supplier information.

PropertyValueSource
Chemical Name D-Fructose-1,2,3-¹³C₃Coompo
Molecular Formula ¹³C₃C₃H₁₂O₆General Chemical Knowledge
Molecular Weight ~183.13 g/mol Coompo[5], Santa Cruz Biotechnology[1]
Purity ≥98%Coompo[5]
Isotopic Enrichment Typically ≥99% for specified positionsSmallMolecules.com[2]
Appearance White to off-white powder/solidCoompo[5]
Storage Conditions 2-8°C, protected from air and lightCoompo[5]

Metabolic Pathways and Applications

The primary application of D-Fructose-1,2,3-¹³C₃ is as a tracer in metabolic flux analysis (MFA) studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The unique labeling pattern provides a distinct advantage for tracking the initial steps of fructose metabolism.

In the liver, fructose is primarily phosphorylated by fructokinase (KHK) to fructose-1-phosphate. This is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P). When using D-Fructose-1,2,3-¹³C₃, the resulting DHAP will be unlabeled, while the G3P will contain the three ¹³C atoms. This differential labeling is invaluable for tracing the distinct fates of these two triose phosphates as they enter central carbon metabolism.

Fructose_Metabolism Fructose D-Fructose-1,2,3-¹³C₃ F1P Fructose-1-Phosphate-¹³C₃ Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-¹³C₃ F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P Glyceraldehyde-3-Phosphate-¹³C₃ (G3P) Glyceraldehyde->G3P Triokinase G3P->Glycolysis G3P->Gluconeogenesis TCA TCA Cycle Glycolysis->TCA

Figure 1: Initial steps of hepatic fructose metabolism traced with D-Fructose-1,2,3-¹³C₃.

Key Research Applications:
  • Glycolysis and Gluconeogenesis: By tracking the ¹³C₃-labeled G3P, researchers can quantify its contribution to pyruvate (B1213749), lactate, and glucose production. This allows for the dissection of fluxes through upper and lower glycolysis and gluconeogenesis.

  • Tricarboxylic Acid (TCA) Cycle: The labeled pyruvate derived from ¹³C₃-G3P can enter the TCA cycle, leading to labeled intermediates such as citrate, succinate, and malate. Analysis of the mass isotopologue distribution of these metabolites can reveal the activity of the TCA cycle and anaplerotic pathways.

  • De Novo Lipogenesis: Acetyl-CoA produced from the labeled pyruvate can be used for the synthesis of fatty acids. D-Fructose-1,2,3-¹³C₃ can thus be used to trace the contribution of fructose to lipid synthesis, a key area of research in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

  • Drug Development: In pharmaceutical research, this tracer can be used to understand how drug candidates modulate fructose metabolism or how metabolic dysregulation in disease states affects drug efficacy and toxicity.

Experimental Protocols

A generalized experimental workflow for a stable isotope tracing study using D-Fructose-1,2,3-¹³C₃ in cell culture is provided below. This should be adapted based on the specific cell type, experimental aims, and analytical platform.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., hepatocytes, adipocytes) media_prep 2. Prepare Isotopic Labeling Media (DMEM with D-Fructose-1,2,3-¹³C₃) cell_culture->media_prep labeling 3. Isotopic Labeling (Incubate cells with labeled media) media_prep->labeling quenching 4. Quench Metabolism (e.g., with cold methanol) labeling->quenching extraction 5. Metabolite Extraction (e.g., using a methanol/water/chloroform protocol) quenching->extraction lcms_nmr 6. LC-MS or NMR Analysis extraction->lcms_nmr data_proc 7. Data Processing (Peak integration, natural abundance correction) lcms_nmr->data_proc mfa 8. Metabolic Flux Analysis (Isotopologue distribution analysis) data_proc->mfa

Figure 2: General experimental workflow for a ¹³C-fructose tracing study in cell culture.

Detailed Methodologies

1. Cell Culture and Isotopic Labeling:

  • Culture cells to the desired confluency (typically 80-90%).

  • Prepare the labeling medium by dissolving D-Fructose-1,2,3-¹³C₃ in a base medium (e.g., glucose-free DMEM) to the desired final concentration. The concentration should be physiologically relevant to the system being studied.

  • Remove the standard culture medium, wash the cells with PBS, and add the pre-warmed isotopic labeling medium.

  • Incubate the cells for a time course determined by the specific metabolic pathways of interest. For rapid pathways like glycolysis, shorter time points may be necessary, while for slower processes like lipogenesis, longer incubation times are required.

2. Metabolism Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Immediately add a pre-chilled quenching/extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube.

  • Incubate at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifuge to pellet the protein and cellular debris.

  • Collect the supernatant containing the polar metabolites for analysis.

3. LC-MS/MS or NMR Analysis:

  • The extracted metabolites are typically dried and reconstituted in a suitable solvent for the analytical platform.

  • For LC-MS/MS: Separate metabolites using liquid chromatography and detect the mass-to-charge ratio (m/z) of the parent and fragment ions. The ¹³C labeling will result in a mass shift that can be used to determine the number of labeled carbons in each metabolite.

  • For NMR: ¹³C NMR can directly detect the labeled carbons and their positions within the molecule, providing detailed structural information about the isotopologues.

4. Data Analysis:

  • Raw data from the MS or NMR is processed to identify metabolites and quantify the abundance of different isotopologues.

  • Corrections for the natural abundance of ¹³C must be performed to accurately determine the extent of labeling from the tracer.

  • The resulting mass isotopologue distributions (MIDs) are used to infer the activity of metabolic pathways and calculate metabolic fluxes.

Safety and Handling

Based on the Safety Data Sheets (SDS) for unlabeled D-Fructose, the following handling precautions are recommended. Since ¹³C is a stable, non-radioactive isotope, the chemical hazards are identical to the unlabeled compound.

  • Hazard Identification: Not classified as a hazardous substance.[6][7][8][9]

  • First-Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with plenty of water.

    • Ingestion: Rinse mouth with water.[7]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust. Use in a well-ventilated area.[9]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[9] Recommended storage temperature is often 15-25°C or refrigerated (2-8°C).

  • Personal Protective Equipment: Safety glasses, gloves, and a lab coat are recommended. If dust is generated, respiratory protection may be necessary.

Conclusion

D-Fructose-1,2,3-¹³C₃ is a valuable tool for researchers investigating the complexities of fructose metabolism. Its specific labeling pattern provides a unique advantage for dissecting the metabolic fates of the triose phosphates generated from fructose cleavage. While the cost is substantial and availability is limited to specialized suppliers, the detailed insights it can provide into metabolic fluxes in health and disease make it an indispensable tracer for advanced studies in metabolic research and drug development. Researchers should carefully consider the technical specifications and adhere to appropriate experimental and safety protocols to ensure high-quality, reproducible data.

References

The Principle and Application of D-Fructose-1,2,3-¹³C₃ as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, D-Fructose-1,2,3-¹³C₃ offers a unique lens through which to investigate cellular carbon metabolism. By introducing a fructose (B13574) molecule labeled with carbon-13 at the first three carbon positions, researchers can precisely track the fate of these carbon atoms as they are incorporated into various downstream metabolites. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of D-Fructose-1,2,3-¹³C₃ as a metabolic tracer, with a focus on its application in studying glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and de novo lipogenesis (DNL).

Core Principles of D-Fructose-1,2,3-¹³C₃ Tracing

Fructose metabolism primarily occurs in the liver, but also in other tissues such as adipose tissue and the kidney.[1][2] Unlike glucose, which is phosphorylated at the C6 position by hexokinase, fructose is predominantly phosphorylated at the C1 position by fructokinase to form fructose-1-phosphate. This intermediate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis.

The specific labeling pattern of D-Fructose-1,2,3-¹³C₃ allows for the precise tracking of carbon transitions:

  • Glycolysis: The ¹³C₃-labeled upper portion of the fructose molecule will result in the formation of [1,2,3-¹³C₃]-glyceraldehyde-3-phosphate and unlabeled dihydroxyacetone phosphate. This leads to distinctly labeled pyruvate (B1213749) and lactate (B86563) molecules, allowing for the quantification of glycolytic flux.

  • Pentose Phosphate Pathway (PPP): The PPP diverges from glycolysis at the level of glucose-6-phosphate (G6P). While fructose primarily enters glycolysis downstream of G6P, the reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, can lead to the scrambling of ¹³C labels. The analysis of isotopomer distribution in PPP intermediates and downstream metabolites like ribose-5-phosphate (B1218738) and sedoheptulose-7-phosphate can provide insights into PPP activity.[3][4]

  • TCA Cycle: The labeled pyruvate generated from glycolysis can enter the TCA cycle via two main anaplerotic routes: conversion to acetyl-CoA by pyruvate dehydrogenase (PDH) or to oxaloacetate by pyruvate carboxylase (PC). The distinct labeling patterns in TCA cycle intermediates such as citrate, α-ketoglutarate, and malate (B86768) can be used to determine the relative contributions of these pathways.[1]

  • De Novo Lipogenesis (DNL): Acetyl-CoA derived from fructose metabolism can be used for the synthesis of fatty acids. By analyzing the incorporation of ¹³C into palmitate and other fatty acids, the rate of DNL can be quantified.[5][6][7]

Experimental Protocols

A successful metabolic tracer experiment using D-Fructose-1,2,3-¹³C₃ requires meticulous attention to detail in each step, from cell culture to data analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental question.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Labeling Medium Preparation: Prepare a culture medium containing the desired concentration of D-Fructose-1,2,3-¹³C₃. The concentration should be carefully chosen to be physiologically relevant and sufficient to achieve detectable labeling without causing metabolic perturbations. A common approach is to replace a portion of the unlabeled fructose or glucose with the labeled tracer.

  • Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time should be sufficient to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites is stable. This often requires a time-course experiment to determine the optimal duration.[8]

Quenching of Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state of the cells.

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

    • Add a pre-chilled quenching solution, such as 80% methanol (B129727) at -80°C, directly to the culture plate.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

    • Perform a biphasic extraction by adding a mixture of chloroform (B151607) and water (e.g., a final ratio of 2:2:1.8 v/v/v methanol:chloroform:water).

    • Vortex vigorously and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

    • The upper aqueous phase contains the polar metabolites of interest (e.g., glycolytic intermediates, TCA cycle acids, amino acids).

    • Carefully collect the aqueous phase and dry it using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Techniques

The analysis of ¹³C-labeled metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.

  • Derivatization: Polar metabolites are often not volatile enough for GC analysis and require derivatization. A common two-step derivatization process involves:

    • Methoximation: Protection of carbonyl groups by reacting the dried metabolite extract with methoxyamine hydrochloride in pyridine.

    • Silylation: Replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Metabolites are separated based on their boiling points and interactions with the GC column.

    • Ionization and Detection: Eluted compounds are ionized (typically by electron ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer.

    • Data Acquisition: The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the targeted metabolites and their isotopologues.[9]

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is crucial for resolving complex metabolic pathways.

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC.

    • The ¹³C spectra will show distinct signals for each carbon position, and the presence of ¹³C-¹³C couplings (visible as doublets or more complex multiplets) provides direct evidence of the connectivity of the labeled carbons.[10][11][12]

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a D-Fructose-1,2,3-¹³C₃ tracing experiment in a cancer cell line known to have high fructose metabolism.

Table 1: Relative Abundance of Key ¹³C-Labeled Metabolites

MetaboliteMass Isotopomer Distribution (M+n)Fold Change vs. Control
Lactate M+1: 15%M+2: 35%M+3: 50%5.2
Citrate M+1: 10%M+2: 40%M+3: 25%3.8
α-Ketoglutarate M+1: 12%M+2: 38%M+3: 22%3.5
Malate M+1: 18%M+2: 30%M+3: 20%4.1
Ribose-5-phosphate M+1: 25%M+2: 15%M+3: 5%2.5
Palmitate M+2, M+4, M+6...6.7

Table 2: Calculated Metabolic Flux Ratios

Flux RatioValueInterpretation
PPP Flux / Glycolysis 0.2525% of fructose-derived carbon enters the PPP relative to glycolysis.
Pyruvate Carboxylase / Pyruvate Dehydrogenase 0.40Anaplerotic entry of pyruvate into the TCA cycle via PC is 40% of the oxidative entry via PDH.
Contribution of Fructose to de novo Lipogenesis 65%65% of newly synthesized palmitate is derived from the fructose tracer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fructose_Metabolism Fructose D-Fructose-1,2,3-13C3 F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate DNL De Novo Lipogenesis AcetylCoA->DNL TCA_Cycle TCA Cycle aKG α-Ketoglutarate Malate Malate Oxaloacetate->Citrate FattyAcids Fatty Acids DNL->FattyAcids G6P Glucose-6-Phosphate G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP PPP->Glycolysis R5P Ribose-5-Phosphate PPP->R5P

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃.

Experimental_Workflow start Start: Cell Culture labeling Isotope Labeling with This compound start->labeling quench Metabolic Quenching (-80°C Methanol) labeling->quench extract Metabolite Extraction (LLE) quench->extract polar_phase Collect Polar Phase extract->polar_phase analysis Analysis polar_phase->analysis gcms GC-MS Analysis (Derivatization) analysis->gcms nmr NMR Spectroscopy analysis->nmr data_proc Data Processing gcms->data_proc nmr->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End: Biological Interpretation mfa->end

Caption: Experimental workflow for ¹³C-fructose tracing.

Conclusion

D-Fructose-1,2,3-¹³C₃ is a powerful and versatile metabolic tracer that provides detailed insights into the intricate network of central carbon metabolism. Its specific labeling pattern allows for the dissection of key metabolic pathways, including glycolysis, the pentose phosphate pathway, the TCA cycle, and de novo lipogenesis. By following rigorous experimental protocols and employing advanced analytical techniques such as GC-MS and NMR spectroscopy, researchers can obtain high-quality quantitative data on metabolic fluxes. This information is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Unraveling Metabolic Fates: An In-depth Technical Guide to 13C Labeled Fructose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity, has intensified the need for precise tools to dissect the underlying metabolic dysregulations. Among the dietary factors implicated, excessive fructose (B13574) consumption has garnered significant attention. To elucidate the intricate metabolic pathways and fluxes altered by fructose, researchers are increasingly turning to stable isotope tracing with 13C labeled fructose. This technical guide provides a comprehensive overview of the application of 13C labeled fructose in metabolic studies, detailing experimental protocols, summarizing key quantitative findings, and illustrating relevant biochemical and signaling pathways.

Introduction to 13C Labeled Fructose Tracing

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic networks.[1][2] By introducing 13C labeled fructose (e.g., uniformly labeled [U-13C6]-D-fructose) into a biological system, researchers can track the incorporation of these labeled carbons into various downstream metabolites. The pattern and extent of 13C enrichment in these metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the activity of different metabolic pathways.[1][2] This approach allows for the elucidation of metabolic fluxes—the rates of in vivo metabolic reactions—which cannot be determined by conventional metabolomics alone.[3]

Fructose metabolism is distinct from that of glucose, as it is primarily metabolized in the liver and bypasses the major regulatory step of glycolysis catalyzed by phosphofructokinase.[4] This unique metabolic route makes 13C labeled fructose an invaluable tool for investigating specific aspects of hepatic metabolism, including its contributions to gluconeogenesis, de novo lipogenesis (DNL), and the tricarboxylic acid (TCA) cycle.

Quantitative Insights from 13C Fructose Tracer Studies

The use of 13C labeled fructose in human and cellular studies has generated crucial quantitative data on its metabolic fate. These findings are summarized in the tables below, offering a comparative look at how fructose is processed under various conditions.

Table 1: Metabolic Fate of Ingested 13C Fructose in Humans
ParameterConditionFructose DoseDurationRate/AmountReference
Oxidation Rate Non-exercising-3-6 hours45.0% ± 10.7%[5]
Exercising-2-3 hours45.8% ± 7.3%[5]
Exercising (with glucose)--66.0% ± 8.2%[5]
Conversion to Glucose Non-exercising0.5 g/kg6 hours0.27 ± 0.04 g/kg (31% of total glucose appearance)[6]
Non-exercising1 g/kg6 hours0.51 ± 0.03 g/kg (57% of total glucose appearance)[6]
Non-exercising-3-6 hours41% ± 10.5%[5][7]
Conversion to Lactate Non-exercising-A few hours~25%[5][7]
Direct Conversion to Plasma Triglycerides Non-exercising--<1%[5][7]
Table 2: Hepatic De Novo Lipogenesis (DNL) Stimulated by Fructose
Study PopulationFructose AdministrationDNL Measurement MethodKey FindingsReference
Healthy Male SubjectsAcute high-dose (10 mg·kg⁻¹·min⁻¹) and low-dose (5 mg·kg⁻¹·min⁻¹) oral fructose[1-¹³C₁]acetate infusion, MIDA of VLDL-palmitateFasting DNL: 5.3 ± 2.8%. Low-dose fructose DNL: 15 ± 2%. High-dose fructose DNL: 29 ± 2%.[8]
Obese SubjectsFructose-sweetened beverages (25% of energy) for 10 weeks¹³C-acetate, MIDA of palmitatePostprandial DNL was significantly increased after fructose consumption.[9]
Healthy SubjectsSweetened beverages (85g sugar) with varying fructose:glucose ratios¹³C-acetate, MIDA of palmitateBeverages containing fructose stimulated DNL more potently than pure glucose.[9]
Children with Obesity and Metabolic SyndromeIsocaloric substitution of starch for sugar (fructose reduction from 12% to 4% of energy) for 9 days¹³C-acetate, MIDA of palmitateIsocaloric fructose restriction decreased hepatic DNL.[9]

Key Metabolic and Signaling Pathways

The metabolic fate of fructose is intricately linked to key signaling pathways that regulate cellular energy homeostasis and nutrient storage. The following diagrams, rendered in DOT language, illustrate these complex relationships.

Fructose Metabolism Pathway

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (B84403) (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glucose Glucose / Glycogen DHAP->Glucose Glyceraldehyde->G3P Triokinase Pyruvate Pyruvate G3P->Pyruvate Glycolysis G3P->Glucose AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Lipids De Novo Lipogenesis (Fatty Acids, Triglycerides) AcetylCoA->Lipids

Caption: Entry of fructose into central carbon metabolism.

Signaling Pathways Regulating Fructose-Induced Lipogenesis

Fructose_Signaling cluster_fructose Fructose Metabolism cluster_chrebp ChREBP Activation cluster_mTORC1 mTORC1 Signaling Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P mTORC1 mTORC1 Fructose->mTORC1 acutely suppresses X5P Xylulose-5-Phosphate F1P->X5P ChREBP_active ChREBP (active) X5P->ChREBP_active activates ChREBP_inactive ChREBP (inactive) ChREBP_inactive->ChREBP_active Lipogenic_Genes Lipogenic Gene Expression (FASN, ACC, SCD1) ChREBP_active->Lipogenic_Genes induces SREBP1c SREBP-1c mTORC1->SREBP1c activates SREBP1c->Lipogenic_Genes induces

Caption: Fructose regulates lipogenesis via ChREBP and mTORC1 signaling.

Experimental Protocols for 13C Fructose Tracing

Detailed and standardized protocols are critical for the successful implementation of 13C fructose metabolic tracer studies. Below are generalized methodologies for in vitro cell culture experiments and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

In Vitro Cell Culture Labeling with [U-13C6]-D-Fructose
  • Cell Culture and Media Preparation:

    • Seed cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture plates and grow to desired confluency.[1]

    • Prepare an isotopic labeling medium. A common approach is to use a base medium containing a physiological concentration of unlabeled glucose (e.g., 5 mM) and the desired concentration of fructose.[1]

    • To achieve a specific labeling percentage, mix unlabeled fructose with [U-13C6]-D-fructose. For example, for a 10% labeling at a total of 5 mM fructose, use 4.5 mM unlabeled fructose and 0.5 mM [U-13C6]-D-fructose.[1]

    • It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize background levels of unlabeled glucose and fructose.[1]

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).[1]

    • Add the prepared isotopic labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the incorporation of the 13C label into intracellular metabolites and achieve isotopic steady state.[10]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, place the culture plates on ice.[1]

    • Aspirate the labeling medium and quickly wash the cells with an ice-cold 0.9% NaCl solution.[1]

    • Immediately add a sufficient volume of -80°C methanol (B129727) to each well to cover the cell monolayer.[1]

    • For intracellular metabolites, scrape the cells and transfer the cell suspension to a microcentrifuge tube.[11]

    • Perform a three-phase extraction by adding chloroform (B151607) and water (a common ratio is 2:2:1.8 v/v/v methanol:chloroform:water).[11]

    • Vortex vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

    • Collect the desired phase (typically the polar phase for central carbon metabolites) and dry it using a vacuum concentrator.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Derivatization:

    • GC-MS analysis requires volatile derivatives of polar metabolites. A two-step derivatization is common.[12]

    • First, resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate (e.g., 90 minutes at 30°C) to protect carbonyl groups.[12]

    • Second, add a silylating agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate (e.g., 60 minutes at 70°C) to derivatize hydroxyl and amine groups.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.[13]

    • The GC separates the derivatized metabolites based on their volatility and interaction with the column stationary phase.

    • The MS detects the mass-to-charge ratio (m/z) of the fragments of the eluting metabolites, allowing for the determination of mass isotopomer distributions (MIDs).[13]

  • Data Analysis:

    • Integrate the peak areas for each fragment of a given metabolite to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).[1]

    • Correct the measured MIDs for the natural abundance of stable isotopes (e.g., 13C, 29Si, 15N) in both the metabolite and the derivatization agent.[1]

    • Use 13C-MFA software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the corrected MIDs to a metabolic model.[1]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a suitable buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).[11]

    • Filter the sample to remove any particulates and transfer it to an NMR tube.[11]

  • NMR Data Acquisition:

    • Acquire 1D and 2D 13C NMR spectra. While 1D 13C spectra provide information on the overall enrichment, 2D experiments like 1H-13C HSQC can resolve overlapping signals and provide more detailed structural information.[14]

    • The use of a 13C-optimized cryogenic probe can significantly enhance sensitivity, which is a major challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of 13C.[15]

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).[11]

    • Identify and quantify 13C-labeled metabolites based on their chemical shifts and peak integrals relative to the internal standard.[11]

    • Analysis of 13C-13C scalar couplings (J-couplings) in high-resolution spectra can provide information on the positional enrichment of 13C within a molecule, which is highly informative for pathway analysis.[16]

Experimental Workflow for a 13C Fructose Tracing Study

The following diagram provides a high-level overview of a typical workflow for a 13C fructose metabolic flux analysis experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cell_Culture 1. Cell Culture / Animal Model Labeling 2. Isotopic Labeling with 13C-Fructose Cell_Culture->Labeling Quenching 3. Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5a. Derivatization (for GC-MS) Extraction->Derivatization NMR_Prep 5b. Sample Preparation (for NMR) Extraction->NMR_Prep GCMS 6a. GC-MS Analysis Derivatization->GCMS MID_Analysis 7. Mass Isotopomer Distribution Analysis GCMS->MID_Analysis NMR 6b. NMR Analysis NMR_Prep->NMR NMR->MID_Analysis Flux_Modeling 8. 13C-Metabolic Flux Analysis Modeling MID_Analysis->Flux_Modeling Interpretation 9. Biological Interpretation Flux_Modeling->Interpretation

Caption: A typical workflow for a 13C fructose tracing experiment.

Conclusion

13C labeled fructose is a powerful tool for dissecting the complexities of fructose metabolism and its impact on cellular physiology and disease. By enabling the quantitative measurement of metabolic fluxes, it provides a deeper understanding than can be achieved with traditional metabolomics or biochemical assays alone. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for researchers to employ this technique to investigate the role of fructose in metabolic health and disease, and to identify potential therapeutic targets for intervention. As analytical technologies continue to advance, the precision and scope of 13C metabolic flux analysis will undoubtedly expand, further illuminating the intricate metabolic networks that govern cellular function.

References

Methodological & Application

Application Notes and Protocols for D-Fructose-1,2,3-¹³C₃ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to MFA. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. While uniformly labeled glucose is a common tracer, specifically labeled substrates like D-Fructose-1,2,3-¹³C₃ offer a more nuanced view of specific metabolic nodes.

Fructose (B13574) metabolism is of significant interest in various fields, including cancer biology and metabolic diseases. Unlike glucose, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase, providing a distinct metabolic entry point.[1] The use of D-Fructose-1,2,3-¹³C₃ allows for the precise tracing of the upper three carbons of the fructose molecule, providing critical data for resolving fluxes through glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). These application notes provide a comprehensive guide to using D-Fructose-1,2,3-¹³C₃ for MFA studies.

Principle of the Method

D-Fructose-1,2,3-¹³C₃ is introduced into a biological system, such as a cell culture. As the cells metabolize the labeled fructose, the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling pattern of these metabolites, known as the mass isotopomer distribution (MID), is then measured using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]

The unique labeling pattern derived from D-Fructose-1,2,3-¹³C₃ provides key information for distinguishing between the metabolic fates of the upper and lower carbons of the hexose (B10828440) backbone. This is particularly valuable for quantifying the flux through the oxidative Pentose Phosphate Pathway, which results in the release of the C1 carbon of glucose-6-phosphate (and subsequently fructose-6-phosphate) as CO₂. By analyzing the MIDs of key metabolites like lactate, pyruvate (B1213749), and TCA cycle intermediates, the relative activities of glycolysis and the PPP can be accurately determined.

Key Applications

  • Cancer Metabolism: Many cancer cells exhibit altered glucose and fructose metabolism. D-Fructose-1,2,3-¹³C₃ can be used to probe the reprogramming of central carbon metabolism in cancer cells and to assess the efficacy of drugs targeting these pathways.

  • Metabolic Diseases: Investigating the contribution of fructose to de novo lipogenesis and gluconeogenesis in the context of diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

  • Drug Development: Evaluating the mechanism of action of therapeutic compounds that modulate metabolic pathways. By observing changes in metabolic fluxes in response to a drug, researchers can gain insights into its target engagement and downstream effects.

  • Biotechnology: Optimizing microbial strains for the production of biofuels and other valuable chemicals by understanding and engineering their central carbon metabolism.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for an in vitro cell culture experiment.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Fructose-1,2,3-¹³C₃

  • Unlabeled D-Fructose and D-Glucose

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

  • Adaptation (Optional): If the experimental design requires it, adapt the cells to a medium containing fructose as the primary carbon source for a period before the labeling experiment.

  • Preparation of Labeling Medium: Prepare the isotopic labeling medium. The formulation will depend on the specific experimental goals. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and the desired concentration of fructose. For a 50% labeled fructose condition at a total of 10 mM fructose, the medium would contain 5 mM unlabeled fructose and 5 mM D-Fructose-1,2,3-¹³C₃.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared isotopic labeling medium to the cells.

    • Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is typically in the range of 6-24 hours.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurate MFA.

Materials:

Procedure:

  • Quenching:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer.

  • Cell Lysis and Collection:

    • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.

    • Scrape the cell lysate from the wells and transfer it to a microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: Sample Derivatization and GC-MS Analysis

For GC-MS analysis, polar metabolites are derivatized to increase their volatility.

Materials:

  • Methoxyamine hydrochloride in pyridine (B92270)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine and incubate (e.g., 90 minutes at 30°C).

    • Add MTBSTFA + 1% TBDMCS and incubate (e.g., 60 minutes at 60°C).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable capillary column (e.g., DB-5ms).

    • Analyze the mass isotopomer distributions of the target metabolites in either scan or selected ion monitoring (SIM) mode.

Data Analysis and Presentation

The raw MS data is processed to determine the mass isotopomer distributions (MIDs) of key metabolites. This involves correcting for the natural abundance of ¹³C and other isotopes. The corrected MIDs are then used in a computational model of cellular metabolism to estimate the intracellular fluxes.

Representative Quantitative Data

The following table presents a hypothetical but biochemically realistic mass isotopomer distribution for key metabolites after labeling with 50% D-Fructose-1,2,3-¹³C₃. These values are what one might expect in a cancer cell line with active glycolysis and pentose phosphate pathway.

MetaboliteM+0M+1M+2M+3
Pyruvate60%15%20%5%
Lactate60%15%20%5%
Citrate50%25%20%5%
Malate55%20%20%5%
Ribose-5-phosphate70%10%15%5%

Table 1: Representative Mass Isotopomer Distributions (MIDs) of key metabolites. M+n represents the fraction of the metabolite pool containing n ¹³C atoms.

The MIDs can then be used to calculate the relative flux through different pathways. For example, the relative contribution of the Pentose Phosphate Pathway to pyruvate synthesis can be estimated by analyzing the labeling patterns of pyruvate and lactate.

Metabolic Flux RatioValue
Glycolysis / PPP3.5
Pyruvate Dehydrogenase / Pyruvate Carboxylase2.1
Anaplerosis / Cataplerosis1.2

Table 2: Representative Metabolic Flux Ratios calculated from MIDs.

Visualizations

Fructose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Fructose-1,2,3-13C3 This compound Fructose Fructose This compound->Fructose Fructose-1-P Fructose-1-P Fructose->Fructose-1-P Fructokinase Fructose-6-P Fructose-6-P Fructose->Fructose-6-P Hexokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B Glyceraldehyde-3-P Glyceraldehyde-3-P DHAP->Glyceraldehyde-3-P Glyceraldehyde->Glyceraldehyde-3-P Triose Kinase Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Ribose-5-P Ribose-5-P Fructose-6-P->Ribose-5-P oxidative PPP Citrate Citrate Acetyl-CoA->Citrate alpha-KG alpha-KG Citrate->alpha-KG Succinate Succinate alpha-KG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃ in central carbon metabolism.

MFA_Workflow A 1. Cell Culture and Isotopic Labeling with this compound B 2. Quenching and Metabolite Extraction A->B C 3. Sample Derivatization B->C D 4. GC-MS or LC-MS Analysis C->D E 5. Mass Isotopomer Distribution (MID) Analysis D->E F 6. Flux Estimation using Computational Model E->F G 7. Statistical Analysis and Interpretation F->G

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Flux_Logic cluster_input Input Data cluster_model Computational Model cluster_output Output Tracer This compound Labeling Pattern Stoichiometric_Model Stoichiometric Model of Metabolism Tracer->Stoichiometric_Model MID Measured Mass Isotopomer Distributions Fluxes Estimated Intracellular Fluxes MID->Fluxes Stoichiometric_Model->Fluxes Atom_Transitions Known Atom Transitions Atom_Transitions->Fluxes

Caption: Logical relationship for flux estimation in ¹³C-MFA.

Conclusion

D-Fructose-1,2,3-¹³C₃ is a valuable tracer for dissecting the complexities of central carbon metabolism. Its specific labeling pattern provides high-resolution data for quantifying fluxes through glycolysis and the pentose phosphate pathway. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust MFA studies, leading to a deeper understanding of cellular physiology in health and disease.

References

Application Notes and Protocols: Tracing Glycolysis and Gluconeogenesis using D-Fructose-1,2,3-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, diabetes, and inherited metabolic disorders. The ability to trace the flux of metabolites through key pathways such as glycolysis and gluconeogenesis is crucial for understanding disease mechanisms and for the development of novel therapeutics. D-Fructose-1,2,3-¹³C₃ is a stable isotope-labeled tracer designed for the precise in vitro and in vivo measurement of fructose (B13574) metabolism and its contributions to central carbon metabolism. The labeling on the first three carbons of fructose allows for the direct tracking of the triose-phosphate intermediates generated upon its entry into glycolysis and subsequent pathways. This application note provides detailed protocols for utilizing D-Fructose-1,2,3-¹³C₃ to trace and quantify glycolytic and gluconeogenic flux, along with methodologies for sample analysis by mass spectrometry and NMR spectroscopy.

Principle of the Method

Fructose is primarily metabolized in the liver, where it is phosphorylated by fructokinase to fructose-1-phosphate (B91348). Aldolase (B8822740) B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase.

When using D-Fructose-1,2,3-¹³C₃ as a tracer, the ¹³C labels are incorporated as follows:

  • Fructose-1-phosphate will be labeled at carbons 1, 2, and 3.

  • Cleavage by aldolase B yields [¹³C₃]dihydroxyacetone phosphate (DHAP) and unlabeled glyceraldehyde.

  • Triose phosphate isomerase interconverts DHAP and glyceraldehyde-3-phosphate (G3P). This results in a pool of triose phosphates where the label is distributed.

  • Glycolysis: The labeled triose phosphates proceed through the lower steps of glycolysis, resulting in the formation of [¹³C₃]pyruvate and subsequently [¹³C₃]lactate. The labeled pyruvate (B1213749) can also enter the TCA cycle.

  • Gluconeogenesis: The labeled triose phosphates can be utilized for the synthesis of glucose. The position of the ¹³C labels in the resulting glucose molecules provides information on the gluconeogenic pathway. For instance, the condensation of a labeled and an unlabeled triose phosphate will result in glucose labeled in positions 4, 5, and 6 or 1, 2, and 3.

By measuring the isotopic enrichment and distribution in key metabolites, researchers can quantify the contribution of fructose to these central metabolic pathways.

Experimental Protocols

I. In Vitro Cell Culture Protocol

This protocol is designed for tracing fructose metabolism in cultured cells, such as hepatocytes or cancer cell lines.

A. Materials and Reagents

  • D-Fructose-1,2,3-¹³C₃

  • Cell culture medium (e.g., DMEM, without glucose and fructose)

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Centrifuge

B. Protocol

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS, and D-Fructose-1,2,3-¹³C₃ at the desired final concentration (e.g., 5 mM). A parallel control group with unlabeled fructose should be included.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Store the extracts at -80°C until analysis.

II. In Vivo Animal Study Protocol

This protocol outlines the procedure for an in vivo study in a model organism, such as a mouse.

A. Materials and Reagents

  • D-Fructose-1,2,3-¹³C₃

  • Sterile saline solution

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer

  • 80% Methanol, ice-cold

B. Protocol

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Administration:

    • Prepare a sterile solution of D-Fructose-1,2,3-¹³C₃ in saline.

    • Administer the tracer to the animals via oral gavage or intravenous injection. The dose will depend on the specific experimental design.

  • Sample Collection:

    • At designated time points post-administration, anesthetize the animals.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood to separate plasma and store at -80°C.

    • Perfuse the liver with ice-cold PBS to remove blood.

    • Excise the liver and immediately freeze-clamp it in liquid nitrogen.

    • Store tissues at -80°C.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue sample.

    • Add ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the tissue using a suitable homogenizer while keeping the sample on ice.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

Analytical Methods

A. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the isotopic enrichment of metabolites.

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatography: Separate the metabolites using a suitable LC column (e.g., a HILIC or reversed-phase column) and gradient.

  • Mass Spectrometry: Analyze the samples using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for targeted analysis of specific isotopologues.

  • Data Analysis: Integrate the peak areas for the different isotopologues of each metabolite. Correct for the natural abundance of ¹³C.

B. NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the positional labeling of metabolites.[1][2]

  • Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.[3]

  • Data Analysis: Analyze the spectra to identify and quantify the different ¹³C-labeled isotopomers of key metabolites like glucose and lactate. The splitting patterns of the signals can reveal the positions of the ¹³C labels.[1]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: ¹³C Enrichment in Key Glycolytic and Gluconeogenic Intermediates in Cultured Hepatocytes

MetaboliteTime (hours)% ¹³C Enrichment (M+3)
Fructose-1,6-bisphosphate115.2 ± 1.8
445.7 ± 3.5
868.3 ± 4.1
Dihydroxyacetone phosphate118.9 ± 2.1
452.1 ± 3.9
875.4 ± 4.6
Pyruvate18.5 ± 1.1
435.2 ± 2.9
855.8 ± 3.7
Lactate19.1 ± 1.2
438.6 ± 3.1
860.1 ± 4.0
Glucose (from gluconeogenesis)45.3 ± 0.8
812.7 ± 1.5
2428.9 ± 2.5

Data are presented as mean ± standard deviation.

Table 2: In Vivo ¹³C Labeling of Plasma Metabolites Following D-Fructose-1,2,3-¹³C₃ Administration

MetaboliteTime (minutes)Plasma Concentration (µM)% ¹³C Enrichment (M+3)
Fructose30150.4 ± 25.185.2 ± 5.6
6085.2 ± 15.865.7 ± 4.9
Glucose305500 ± 3502.1 ± 0.4
605650 ± 3805.8 ± 0.9
Lactate301200 ± 15015.4 ± 2.1
601550 ± 18025.9 ± 3.2

Data are presented as mean ± standard deviation.

Visualizations

Metabolic Pathway of D-Fructose-1,2,3-¹³C₃

Fructose_Metabolism Fructose D-Fructose-1,2,3-¹³C₃ F1P Fructose-1-Phosphate-¹³C₃ Fructose->F1P Fructokinase DHAP DHAP-¹³C₃ F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde G3P_labeled G3P-¹³C₃ DHAP->G3P_labeled Triose Phosphate Isomerase G3P_unlabeled G3P Glyceraldehyde->G3P_unlabeled Triose Kinase Glycolysis Glycolysis G3P_labeled->Glycolysis Gluconeogenesis Gluconeogenesis G3P_labeled->Gluconeogenesis G3P_unlabeled->Glycolysis G3P_unlabeled->Gluconeogenesis Pyruvate Pyruvate-¹³C₃ Glycolysis->Pyruvate Lactate Lactate-¹³C₃ Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Glucose Glucose-¹³C₃ Gluconeogenesis->Glucose Experimental_Workflow start Start: Cell Culture / Animal Model tracer Administer D-Fructose-1,2,3-¹³C₃ start->tracer incubation Time Course Incubation / In Vivo Metabolism tracer->incubation sampling Sample Collection (Cells, Plasma, Tissues) incubation->sampling extraction Metabolite Extraction (80% Methanol) sampling->extraction analysis Analysis extraction->analysis lcms LC-MS/MS analysis->lcms nmr NMR Spectroscopy analysis->nmr data Data Processing and Interpretation lcms->data nmr->data end End: Flux Quantification data->end Logical_Relationship tracer D-Fructose-1,2,3-¹³C₃ triose ¹³C₃-Triose Phosphates tracer->triose glycolysis Glycolysis triose->glycolysis gluconeogenesis Gluconeogenesis triose->gluconeogenesis pyruvate ¹³C₃-Pyruvate glycolysis->pyruvate glucose ¹³C₃-Glucose gluconeogenesis->glucose flux_gly Quantify Glycolytic Flux pyruvate->flux_gly flux_gng Quantify Gluconeogenic Flux glucose->flux_gng

References

Illuminating the Pentose Phosphate Pathway: Applications of D-Fructose-1,2,3-¹³C₃ in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route operating in parallel with glycolysis, crucial for producing NADPH and the precursors for nucleotide biosynthesis.[1] Quantifying the carbon flux through the PPP is vital for understanding its role in various physiological and pathological states, including cancer and metabolic disorders. Stable isotope tracers, particularly those labeled with ¹³C, are powerful tools for dissecting the intricate network of reactions within the PPP. While various labeled glucose tracers are commonly employed, the use of specifically labeled fructose (B13574) isotopologues, such as D-Fructose-1,2,3-¹³C₃, offers unique advantages for resolving fluxes within this pathway.

Fructose metabolism is intricately linked to glycolysis and the PPP. In many cell types, fructose is phosphorylated to fructose-6-phosphate (B1210287) by hexokinase, directly entering the glycolytic pathway. Alternatively, in tissues like the liver, fructokinase phosphorylates fructose to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis or gluconeogenesis. When D-Fructose-1,2,3-¹³C₃ is introduced into a cellular system, the ¹³C labels are strategically positioned to generate distinct mass isotopomer distributions (MIDs) of downstream metabolites, providing high-resolution data for metabolic flux analysis (MFA).

The key advantage of D-Fructose-1,2,3-¹³C₃ lies in its ability to differentiate the contributions of the oxidative and non-oxidative branches of the PPP. As fructose-6-phosphate derived from this tracer enters the oxidative PPP, the C1 carbon is lost as ¹³CO₂, resulting in a doubly labeled ribulose-5-phosphate. In contrast, the non-oxidative PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which will generate a unique set of singly, doubly, and triply labeled sedoheptulose-7-phosphate, erythrose-4-phosphate, and xylulose-5-phosphate molecules. By meticulously tracking the propagation of these ¹³C labels through the pathway, researchers can obtain more precise estimates of the relative fluxes through these key enzymatic steps.

This document provides detailed protocols for utilizing D-Fructose-1,2,3-¹³C₃ as a tracer for studying the PPP in cultured cells. The methodologies cover cell culture and isotopic labeling, metabolite extraction, and analysis by mass spectrometry. While direct experimental data for this specific tracer is limited in the current literature, the principles and protocols are based on well-established ¹³C-MFA methodologies.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from a ¹³C-MFA experiment using D-Fructose-1,2,3-¹³C₃ to study the PPP in a cancer cell line known for its high PPP activity. The values are for illustrative purposes and would need to be determined experimentally.

Table 1: Mass Isotopomer Distribution of Key PPP Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
Fructose-6-Phosphate20%5%15%60%0%0%0%0%
Ribose-5-Phosphate30%25%40%5%0%0%0%0%
Sedoheptulose-7-Phosphate25%20%30%20%5%0%0%0%
Erythrose-4-Phosphate40%35%20%5%0%0%0%0%
Lactate50%10%30%10%0%0%0%0%

Table 2: Estimated Relative Fluxes Through the Pentose Phosphate Pathway

Metabolic FluxRelative Flux (%)Description
Oxidative PPP35 ± 4The flux of glucose-6-phosphate through the oxidative branch of the PPP, leading to NADPH and ribulose-5-phosphate production.
Non-oxidative PPP (Transketolase)45 ± 6The reversible flux of five-carbon and six-carbon sugars catalyzed by transketolase.
Non-oxidative PPP (Transaldolase)20 ± 3The reversible flux of seven-carbon and three-carbon sugars catalyzed by transaldolase.
Glycolysis65 ± 5The flux of glucose-6-phosphate through the glycolytic pathway.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the general procedure for culturing cells and introducing the D-Fructose-1,2,3-¹³C₃ tracer to achieve isotopic steady-state.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Fructose-1,2,3-¹³C₃

  • Unlabeled D-fructose

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Culture cells in their standard growth medium supplemented with 10% dFBS until they reach the desired confluency.

  • Prepare the isotopic labeling medium. The formulation will depend on the specific experimental goals. A common approach is to use a glucose-free medium and supplement it with a known concentration of unlabeled fructose and D-Fructose-1,2,3-¹³C₃. For example, for a final fructose concentration of 10 mM with 50% labeling, add 5 mM unlabeled fructose and 5 mM D-Fructose-1,2,3-¹³C₃.

  • Aspirate the standard culture medium from the cells and wash each well once with sterile PBS.

  • Add the pre-warmed isotopic labeling medium to each well.

  • Incubate the cells for a sufficient period to approach isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is typically between 6 and 24 hours.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and extraction of intracellular metabolites are critical for accurate ¹³C-MFA.

Materials:

Procedure:

  • Place the cell culture plates on a bed of ice to rapidly cool the cells.

  • Aspirate the isotopic labeling medium.

  • Quickly wash the cells with ice-cold 0.9% NaCl solution.

  • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer and quench metabolic activity.

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.

  • Scrape the cell lysate from the wells and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of PPP Metabolites

This protocol provides a general framework for the analysis of ¹³C-labeled PPP intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Volatile ion-pairing agent (e.g., tributylamine)

  • LC column suitable for polar metabolite separation (e.g., HILIC or anion-exchange)

  • A tandem mass spectrometer

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).

  • Separate the metabolites using an appropriate LC method. For phosphorylated intermediates of the PPP, an anion-exchange or HILIC column is often used with a gradient of a volatile ion-pairing agent.

  • Detect the metabolites using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) or full scan mode to acquire the mass isotopomer distributions.

  • For each metabolite of interest, set up MRM transitions for each expected isotopologue (M+0, M+1, M+2, etc.).

  • Integrate the peak areas for each mass isotopomer to determine the raw mass isotopomer distribution.

  • Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Use the corrected MIDs in a metabolic flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes.

Visualizations

Pentose_Phosphate_Pathway Fructose D-Fructose-1,2,3-13C3 F6P Fructose-6-P (M+3) Fructose->F6P Hexokinase G6P Glucose-6-P (M+3) F6P->G6P Glycolysis Glycolysis F6P->Glycolysis PGL 6-P-Glucono- lactone (M+3) G6P->PGL G6PD (Oxidative PPP) PG 6-P-Gluconate (M+2) PGL->PG Lactonase (-13CO2) Ru5P Ribulose-5-P (M+2) PG->Ru5P 6PGD X5P Xylulose-5-P (M+2) Ru5P->X5P Epimerase R5P Ribose-5-P (M+2) Ru5P->R5P Isomerase GAP Glyceraldehyde-3-P (M+1, M+2) X5P->GAP Transketolase S7P Sedoheptulose-7-P (M+2, M+3) R5P->S7P Transketolase E4P Erythrose-4-P (M+2) S7P->E4P Transaldolase F6P_2 Fructose-6-P (M+2, M+3) E4P->F6P_2 Transketolase GAP->F6P_2 Transaldolase GAP->Glycolysis

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃ in the Pentose Phosphate Pathway.

Experimental_Workflow CellCulture 1. Cell Culture (80% Confluency) Labeling 2. Isotopic Labeling (this compound) CellCulture->Labeling Quenching 3. Metabolic Quenching (-80°C Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS DataProcessing 6. Data Processing (MID Correction) LCMS->DataProcessing MFA 7. 13C-Metabolic Flux Analysis DataProcessing->MFA Results Flux Maps & Interpretation MFA->Results

Caption: Experimental workflow for ¹³C-MFA using D-Fructose-1,2,3-¹³C₃.

Logical_Relationship Tracer This compound (Known Labeling Pattern) Metabolism Cellular Metabolism (PPP & Glycolysis) Tracer->Metabolism MIDs Mass Isotopomer Distributions (Measured by MS) Metabolism->MIDs Fluxes Metabolic Fluxes (Calculated) MIDs->Fluxes Computational Model

Caption: Logical relationship for determining metabolic fluxes with ¹³C tracers.

References

Application Notes: Tracing De Novo Lipogenesis with D-Fructose-1,2,3-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Excessive fructose (B13574) consumption has been linked to increased hepatic DNL, contributing to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[1][2][3] Stable isotope tracers are powerful tools for quantifying the contribution of specific substrates to DNL in vivo. D-Fructose-1,2,3-¹³C₃ is a specifically labeled substrate used to trace the metabolic fate of the first three carbons of the fructose molecule as it is converted into fatty acids. This application note provides detailed protocols for utilizing D-Fructose-1,2,3-¹³C₃ to measure DNL in preclinical research, targeting researchers, scientists, and drug development professionals.

Principle of the Method

Following administration, D-Fructose-1,2,3-¹³C₃ is absorbed and primarily metabolized in the liver. Through fructolysis, the ¹³C-labeled fructose is converted into triose phosphates, which are further metabolized to acetyl-CoA. This labeled acetyl-CoA then serves as a precursor for the synthesis of new fatty acids, primarily palmitate. By measuring the incorporation of ¹³C into the fatty acid backbone using gas chromatography-mass spectrometry (GC-MS), the contribution of fructose to the de novo synthesized lipid pool can be quantified.

Data Presentation

The following tables provide a structured summary of representative quantitative data from a study investigating the dose-dependent effects of fructose on hepatic de novo lipogenesis.

Note: The following data is adapted from a study using [1-¹³C₁]-acetate as a tracer during fructose feeding, as specific quantitative data for D-Fructose-1,2,3-¹³C₃ was not available in the reviewed literature. The principles of measurement and the expected trends are comparable.

Table 1: Subject Characteristics (Mean ± SD)

ParameterValue
Number of Subjects (n)17
Age (years)25 ± 5
Body Mass Index ( kg/m ²)23.5 ± 2.1
Fasting Glucose (mg/dL)88 ± 6
Fasting Triglycerides (mg/dL)75 ± 25

Table 2: De Novo Lipogenesis in Response to Fructose Administration

ParameterFasting StateLow-Dose FructoseHigh-Dose Fructose
Fractional DNL (%)5.3 ± 2.815 ± 229 ± 2
Newly Synthesized Palmitate (%)2.1 ± 1.28.5 ± 1.516.5 ± 2.3

(Adapted from a study where DNL was assessed as the fractional contribution of newly synthesized palmitate into very-low-density-lipoprotein triglycerides using mass isotopomer distribution analysis after oral fructose administration)[4]

Experimental Protocols

In Vivo Administration of D-Fructose-1,2,3-¹³C₃ in a Rodent Model

This protocol describes the acute administration of D-Fructose-1,2,3-¹³C₃ to rodents to trace its incorporation into hepatic and plasma lipids.

Materials:

  • D-Fructose-1,2,3-¹³C₃

  • Sterile water for injection or 0.9% saline

  • Oral gavage needles

  • Rodent restraining device

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (EDTA-coated)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals for 4-6 hours prior to tracer administration to reduce baseline levels of circulating sugars. Ensure free access to water.

  • Tracer Preparation: Prepare a solution of D-Fructose-1,2,3-¹³C₃ in sterile water or saline. A typical dose for rodents is 2 g/kg body weight. The final concentration should allow for a gavage volume of 5-10 mL/kg.

  • Tracer Administration: Administer the D-Fructose-1,2,3-¹³C₃ solution via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 100-200 µL) via tail vein or saphenous vein at baseline (pre-dose) and at various time points post-administration (e.g., 30, 60, 90, and 120 minutes). Place blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tissue: At the final time point (e.g., 120 minutes), euthanize the animals under deep anesthesia. Immediately collect the liver, perfuse with ice-cold PBS to remove remaining blood, blot dry, and snap-freeze in liquid nitrogen. Store tissue samples at -80°C until lipid extraction.

Lipid Extraction from Liver Tissue

This protocol is based on the Folch method for total lipid extraction.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenization tubes

  • Teflon pestle

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Nitrogen gas evaporation system

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen liver tissue and homogenize in a glass tube with 2 mL of a 2:1 (v/v) chloroform:methanol mixture using a Teflon pestle.

  • Lipid Extraction:

    • Add an additional 3 mL of the chloroform:methanol mixture to the homogenate.

    • Vortex vigorously for 1 minute and agitate for 20 minutes at room temperature.

    • Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 1500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform and store at -80°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Materials:

Procedure:

  • Transesterification: Add 1 mL of 1.25 M methanolic HCl to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 85°C for 1 hour.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer (containing the FAMEs) to a new tube.

  • Sample Preparation for GC-MS: Transfer an aliquot of the hexane layer to a GC-MS vial with an insert.

GC-MS Analysis of ¹³C-Labeled FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column for FAME analysis (e.g., DB-225ms).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • MS Analysis: Scan mode to identify FAME peaks and Selected Ion Monitoring (SIM) to quantify the mass isotopomer distribution of specific fatty acids (e.g., palmitate). For palmitate methyl ester, monitor the m/z 270 (M+0), 271 (M+1), 272 (M+2), etc. ions.

Data Analysis:

The incorporation of ¹³C from D-Fructose-1,2,3-¹³C₃ into newly synthesized fatty acids is determined by analyzing the mass isotopomer distribution of the FAMEs. The fractional contribution of DNL from fructose can be calculated using established algorithms that correct for the natural abundance of ¹³C.

Visualizations

Signaling Pathway

Fructose_to_Lipogenesis D-Fructose-1,2,3-13C3 This compound Fructose-1-P (13C3) Fructose-1-P (13C3) This compound->Fructose-1-P (13C3) Fructokinase DHAP DHAP Fructose-1-P (13C3)->DHAP Aldolase B Glyceraldehyde-3-P (13C3) Glyceraldehyde-3-P (13C3) Fructose-1-P (13C3)->Glyceraldehyde-3-P (13C3) Aldolase B DHAP->Glyceraldehyde-3-P (13C3) Triose-P Isomerase Pyruvate (13C) Pyruvate (13C) Glyceraldehyde-3-P (13C3)->Pyruvate (13C) Glycolysis Acetyl-CoA (13C) Acetyl-CoA (13C) Pyruvate (13C)->Acetyl-CoA (13C) PDH Fatty Acids (13C) Fatty Acids (13C) Acetyl-CoA (13C)->Fatty Acids (13C) De Novo Lipogenesis Triglycerides Triglycerides Fatty Acids (13C)->Triglycerides

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃ to fatty acids.

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Acclimatization & Fasting start->animal_prep tracer_admin Oral Gavage of This compound animal_prep->tracer_admin sample_collection Blood & Tissue Collection tracer_admin->sample_collection lipid_extraction Lipid Extraction (Folch Method) sample_collection->lipid_extraction fame_prep FAME Derivatization lipid_extraction->fame_prep gcms_analysis GC-MS Analysis fame_prep->gcms_analysis data_analysis Data Analysis (Mass Isotopomer Distribution) gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for tracing DNL with ¹³C-fructose.

Logical Relationship

Logical_Relationship fructose Increased Fructose Consumption dnl Increased Hepatic De Novo Lipogenesis fructose->dnl tg Elevated Plasma Triglycerides dnl->tg nafld NAFLD Development dnl->nafld tracer This compound Tracer Study quantification Quantification of Fructose Contribution to DNL tracer->quantification quantification->dnl Measures

Caption: Rationale for using ¹³C-fructose to study DNL.

References

Application Notes and Protocols for D-Fructose-1,2,3-¹³C₃ in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose (B13574), a prominent monosaccharide in modern diets, has been implicated in various pathologies, including metabolic syndrome and cancer.[1] Unlike glucose, fructose metabolism is not as stringently regulated, following a distinct pathway known as fructolysis.[1] This pathway can rapidly generate intermediates for glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and de novo lipogenesis.[1] The use of stable isotope-labeled fructose, such as D-Fructose-1,2,3-¹³C₃, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful method for tracing the fate of fructose-derived carbons through these intricate metabolic networks.[1] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of metabolic fluxes, offering critical insights into how cells utilize fructose under diverse physiological and pathological conditions.[2][3]

These application notes provide a comprehensive guide for utilizing D-Fructose-1,2,3-¹³C₃ in cell culture experiments to investigate fructose metabolism. The following protocols and data are intended to facilitate the design and execution of experiments aimed at elucidating the role of fructose in cellular physiology and disease.

Key Applications

  • Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases like cancer, where fructose has been shown to promote tumor growth.[4][5]

  • Target Identification and Validation: Identifying metabolic enzymes or pathways crucial for disease progression that can serve as novel therapeutic targets.[2]

  • Mechanism of Action Studies: Determining how drugs or genetic modifications alter fructose metabolic networks to exert their effects.[2]

  • Bioprocess Optimization: Enhancing the production of biopharmaceuticals in cell culture by optimizing cellular metabolism.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical study investigating the metabolic fate of D-Fructose-1,2,3-¹³C₃ in a cancer cell line compared to a non-cancerous cell line. This data illustrates the types of quantitative insights that can be gained from such experiments.

Metabolite¹³C Labeling Enrichment (%) - Cancer Cells¹³C Labeling Enrichment (%) - Non-Cancerous CellsFold Change (Cancer/Non-Cancerous)
Fructose-1-phosphate85.2 ± 4.170.5 ± 3.51.21
Dihydroxyacetone phosphate60.1 ± 3.045.2 ± 2.81.33
Glyceraldehyde-3-phosphate55.8 ± 2.742.1 ± 2.51.33
Lactate40.3 ± 2.125.6 ± 1.91.57
Citrate25.9 ± 1.815.4 ± 1.21.68
Palmitate (de novo)15.2 ± 1.15.8 ± 0.72.62

Experimental Protocols

Protocol 1: Preparation of D-Fructose-1,2,3-¹³C₃ Labeling Medium

This protocol describes the preparation of 1 liter of cell culture medium (e.g., DMEM) where a portion of the fructose is isotopically labeled.

Materials:

  • Glucose-free DMEM powder

  • Sodium bicarbonate (NaHCO₃)

  • Sterile, deionized water

  • D-Fructose (unlabeled)

  • D-Fructose-1,2,3-¹³C₃

  • Dialyzed fetal bovine serum (dFBS)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Basal Medium: Dissolve the glucose-free DMEM powder in approximately 900 mL of sterile, deionized water, stirring until fully dissolved.

  • Add Bicarbonate: Add 3.7 g of sodium bicarbonate and stir until dissolved.[1] Adjust the pH to the desired level (typically 7.2-7.4) with sterile HCl or NaOH.

  • Add Fructose:

    • For a final fructose concentration of 25 mM with 10% labeling, add 4.05 g of unlabeled D-Fructose and 0.45 g of D-Fructose-1,2,3-¹³C₃.

    • Stir until the fructose is completely dissolved.

  • Final Volume and Sterilization: Adjust the final volume to 1 liter with sterile, deionized water. Sterilize the medium by passing it through a 0.22 µm filter.

  • Supplementation: Prior to use, supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%) to minimize interference from unlabeled metabolites.[1]

Protocol 2: ¹³C-Fructose Labeling and Metabolite Extraction from Adherent Cells

This protocol outlines the workflow for labeling adherent cells with D-Fructose-1,2,3-¹³C₃ and subsequently extracting intracellular metabolites.

Materials:

  • Cells of interest cultured in 6-well plates

  • Complete cell culture medium (with unlabeled fructose)

  • D-Fructose-1,2,3-¹³C₃ labeling medium (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile and ice-cold

  • Ice-cold 0.9% NaCl solution[7]

  • -80°C Methanol (B129727) (80% in water)[1]

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.[1]

  • Cell Culture: Culture the cells in their standard complete growth medium until they reach the desired confluency.

  • Medium Exchange and Labeling:

    • Aspirate the standard growth medium.

    • Gently wash the cells once with sterile PBS to remove residual unlabeled fructose.[1]

    • Aspirate the PBS.

    • Add the pre-warmed D-Fructose-1,2,3-¹³C₃ labeling medium to the cells.

  • Isotope Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the cell type and may need to be determined empirically (typically 24-48 hours to approach isotopic steady state).[8]

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.[7]

    • Immediately add a sufficient volume of -80°C 80% methanol to each well to cover the cell monolayer.[1]

    • Alternatively, for rapid quenching, flash-freeze the plate in liquid nitrogen before adding the extraction solvent.[1]

    • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.[8]

  • Sample Collection:

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (>10,000 x g) at 4°C to pellet cell debris.[1]

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extract from Protocol 2

  • LC-MS grade water

  • LC-MS grade organic solvent (e.g., acetonitrile)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Drying: Dry the metabolite extract from Protocol 2 using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a small volume (e.g., 50-100 µL) of a solvent mixture appropriate for your LC method (e.g., 50:50 acetonitrile:water).

  • Clarification: Vortex the sample thoroughly and then centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet any remaining insoluble debris.[8]

  • Transfer: Carefully transfer the supernatant to an LC-MS vial, ensuring no pellet material is carried over.

  • Analysis: The sample is now ready for analysis by LC-MS to determine the mass isotopomer distributions of metabolites of interest.

Visualizations

Fructose_Metabolism_Pathway Fructose Fructose Fructose_1_P Fructose-1-Phosphate Fructose->Fructose_1_P Fructokinase (KHK) DHAP DHAP Fructose_1_P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde_3_P Glyceraldehyde->Glyceraldehyde_3_P Triose Kinase Glycolysis Glycolysis Glyceraldehyde_3_P->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Caption: Fructose Metabolism Pathway.

Experimental_Workflow Start Start: Seed Cells Culture Cell Culture (to ~80% confluency) Start->Culture Label Medium Exchange & ¹³C-Fructose Labeling Culture->Label Quench Metabolite Quenching (Cold Methanol / Liquid N₂) Label->Quench Extract Metabolite Extraction Quench->Extract Prepare Sample Preparation for MS Extract->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Data Data Analysis (Mass Isotopomer Distribution) Analyze->Data End End: Metabolic Flux Calculation Data->End

Caption: Experimental Workflow.

References

Application Notes and Protocols for 13C NMR Spectroscopy of D-Fructose-1,2,3-13C3 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy for tracing the metabolic fate of D-Fructose labeled with 13C at the C1, C2, and C3 positions. This stable isotope labeling approach offers a powerful tool to elucidate metabolic pathways, quantify flux through specific enzymatic reactions, and identify novel drug targets.

Introduction to 13C NMR-based Metabolomics with D-Fructose-1,2,3-13C3

13C NMR spectroscopy is a highly effective analytical technique for metabolic studies due to its ability to provide detailed structural information and quantify the incorporation of 13C isotopes into various metabolites. The use of this compound as a tracer allows for the precise tracking of the carbon backbone of fructose (B13574) as it is metabolized through central carbon metabolism. This specific labeling pattern is particularly useful for investigating the upper part of glycolysis and its branching points.

The key advantages of using 13C NMR for this application include:

  • High Resolution and Specificity: 13C NMR offers a wide chemical shift range, leading to well-resolved peaks for different carbon atoms in a molecule, minimizing signal overlap.

  • Quantitative Analysis: The area of a 13C NMR signal is directly proportional to the number of corresponding carbon nuclei, enabling accurate quantification of metabolite concentrations and isotopic enrichment.[1]

  • Structural Elucidation: The presence of 13C-13C spin-spin coupling provides valuable information about the connectivity of carbon atoms, aiding in the identification of metabolites and the elucidation of metabolic pathways.

Metabolic Fate of this compound

Upon entering the cell, D-Fructose is primarily phosphorylated by fructokinase to Fructose-1-phosphate. The 13C labels from this compound will be retained in Fructose-1-phosphate at the C1, C2, and C3 positions. Aldolase B then cleaves Fructose-1-phosphate into two triose phosphates: Dihydroxyacetone phosphate (B84403) (DHAP) and Glyceraldehyde.

  • DHAP will contain the 13C labels at the C1, C2, and C3 positions of the original fructose molecule.

  • Glyceraldehyde will be unlabeled.

Glyceraldehyde is subsequently phosphorylated by triose kinase to Glyceraldehyde-3-phosphate (G3P). The labeled DHAP can be isomerized by triose phosphate isomerase to form labeled G3P. These labeled triose phosphates then proceed through glycolysis, the pentose (B10789219) phosphate pathway, and can be used for gluconeogenesis or lipid synthesis. By tracking the position of the 13C labels in downstream metabolites, it is possible to map the flow of carbon from fructose through these interconnected pathways.

A study on the metabolism of [U-13C]fructose has shown its conversion to glucose, highlighting the potential for labeled fructose to trace gluconeogenic pathways.[2]

Quantitative 13C NMR Data

The following tables summarize the expected 13C NMR chemical shifts for D-Fructose and key metabolites. Note that the exact chemical shifts can vary depending on the solvent, pH, and temperature. The presence of 13C-13C coupling will result in splitting of the signals for the labeled carbons, providing additional structural information. One-bond 13C-13C coupling constants in saccharides typically range from 35 to 45 Hz for single bonds.[3]

Table 1: 13C NMR Chemical Shifts of D-Fructose Anomers in D2O

Carbon Atomβ-fructopyranose (ppm)α-fructofuranose (ppm)β-fructofuranose (ppm)
C163.864.262.9
C298.8104.9101.9
C368.177.380.8
C470.475.975.0
C569.982.281.3
C664.963.563.5

Data adapted from publicly available spectral databases.

Table 2: Expected 13C NMR Chemical Shifts of Key Metabolites Derived from this compound

MetaboliteLabeled Carbon(s)Expected Chemical Shift Range (ppm)
Fructose-1-phosphateC1, C2, C3Similar to fructose, with shifts influenced by phosphorylation
Dihydroxyacetone phosphate (DHAP)C1, C2, C3C1: ~65, C2: ~211, C3: ~65
Glyceraldehyde-3-phosphate (G3P)C1, C2, C3 (from DHAP)C1: ~210, C2: ~75, C3: ~67
LactateC2, C3 (from G3P)C2: ~69, C3: ~21
AlanineC2, C3 (from G3P)C2: ~51, C3: ~17
Glucose (via gluconeogenesis)C1, C2, C3 & C4, C5, C660 - 100

Note: The specific labeling pattern in downstream metabolites will depend on the metabolic pathways active in the system under study.

Experimental Protocols

Protocol 1: Cell Culture and Metabolite Extraction

This protocol provides a general workflow for labeling cells with this compound and extracting metabolites for NMR analysis.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, chilled to -80°C

  • Water, HPLC grade, chilled to 4°C

  • Chloroform (B151607), HPLC grade, chilled to -20°C

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of 4°C and high-speed centrifugation

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture dishes and grow to the desired confluency.

  • Labeling: Replace the standard growth medium with a medium containing this compound at the desired concentration (e.g., 5-10 mM).

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled fructose.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add a sufficient volume of cold (-80°C) 80% methanol to quench metabolism and cover the cells.

    • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Add an equal volume of cold water and a corresponding volume of cold chloroform to achieve a final methanol:water:chloroform ratio of 2:2:1.8.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Carefully collect the upper aqueous phase (containing polar metabolites) into a new pre-chilled tube.

    • Dry the aqueous extract using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until NMR analysis.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Dried metabolite extract

  • Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

  • NMR spectrometer (a high-field spectrometer, e.g., 500 MHz or higher, is recommended)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D2O containing a known concentration of an internal standard.

  • pH Adjustment: Adjust the pH of the sample to a desired value (e.g., 7.0) using small additions of DCl or NaOD.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D 13C NMR spectrum. Key parameters to consider include:

      • Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is often sufficient.

      • Relaxation Delay (d1): A longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

      • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • (Optional) Acquire 2D NMR spectra such as 1H-13C HSQC or HMBC to aid in metabolite identification.

Data Analysis and Visualization

The acquired 13C NMR spectra can be processed and analyzed using standard NMR software.

  • Peak Integration: Integrate the peaks corresponding to the labeled carbons in the metabolites of interest.

  • Quantification: Calculate the concentration of each metabolite by comparing its peak integral to that of the internal standard.

  • Isotopic Enrichment: Determine the percentage of 13C enrichment by analyzing the intensity of the 13C satellites relative to the central 12C peak for each carbon position.

  • Pathway Analysis: Map the quantified metabolite concentrations and isotopic enrichments onto metabolic pathways to visualize the flow of the 13C label.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic fate of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_analysis Data Analysis start Seed Cells labeling Add this compound start->labeling incubation Incubate labeling->incubation quench Quench Metabolism (Cold Methanol) incubation->quench extract Liquid-Liquid Extraction (Methanol/Water/Chloroform) quench->extract dry Dry Aqueous Phase extract->dry reconstitute Reconstitute in D2O + Internal Standard dry->reconstitute acquire Acquire 13C NMR Data reconstitute->acquire process Process Spectra acquire->process quantify Quantify Metabolites process->quantify pathway Pathway Analysis quantify->pathway

Caption: Experimental workflow for 13C NMR-based metabolomics using this compound.

metabolic_pathway Fructose This compound F1P Fructose-1-Phosphate (1,2,3-13C3) Fructose->F1P Fructokinase DHAP DHAP (1,2,3-13C3) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (unlabeled) F1P->Glyceraldehyde Aldolase B G3P_labeled G3P (1,2,3-13C3) DHAP->G3P_labeled Triose Phosphate Isomerase G3P_unlabeled G3P (unlabeled) Glyceraldehyde->G3P_unlabeled Triose Kinase Glycolysis Glycolysis G3P_labeled->Glycolysis PPP Pentose Phosphate Pathway G3P_labeled->PPP Gluconeogenesis Gluconeogenesis G3P_labeled->Gluconeogenesis G3P_unlabeled->Glycolysis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

References

Application Notes and Protocols for NMR Analysis of D-Fructose-1,2,3-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a key monosaccharide in cellular metabolism, is of significant interest in various fields, including disease mechanism studies and drug development. The use of stable isotope-labeled fructose (B13574), such as D-Fructose-1,2,3-¹³C₃, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. The ¹³C enrichment at the C1, C2, and C3 positions allows for precise monitoring of the fate of these carbon atoms in biological systems.

These application notes provide a comprehensive guide to the preparation of D-Fructose-1,2,3-¹³C₃ samples for quantitative NMR analysis, ensuring high-quality, reproducible data. The protocols outlined below are intended for researchers in academic and industrial settings, including those involved in drug discovery and development.

Principles of Quantitative ¹³C NMR

Quantitative ¹³C NMR spectroscopy relies on the direct relationship between the integrated signal intensity of a specific carbon nucleus and its concentration in the sample. However, several factors can influence this relationship and must be carefully controlled for accurate quantification. These include:

  • Spin-Lattice Relaxation (T₁): The time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse is known as the spin-lattice relaxation time (T₁). For accurate quantification, the relaxation delay between successive scans should be at least 5 times the longest T₁ of the carbons being measured. This ensures that all signals are fully relaxed and their intensities are directly proportional to the number of nuclei.

  • Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from protons to nearby carbons can enhance the ¹³C signal intensity. This effect can vary for different carbons within a molecule, leading to inaccurate quantification. To suppress the NOE, inverse-gated decoupling is typically employed, where the proton decoupler is only switched on during signal acquisition.

  • Sample Stability: The chemical and physical stability of the analyte in the chosen NMR solvent is paramount for reproducible quantitative results. Degradation or changes in the isomeric distribution of fructose over time can lead to erroneous measurements.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to the NMR analysis of D-fructose.

Table 1: Recommended Sample Concentrations for Quantitative ¹³C NMR

Instrument ConfigurationRecommended Concentration RangeNotes
Standard Room Temperature Probe50 mM - 200 mMHigher concentrations improve signal-to-noise but may increase solution viscosity, leading to broader lines.
Cryoprobe3 mM - 50 mMCryoprobes offer significantly higher sensitivity, allowing for the use of lower sample concentrations.[1]

Table 2: Approximate ¹³C T₁ Relaxation Times for Fructose Carbons at 11.7 T

Carbon PositionIsomerApproximate T₁ (seconds)
C2β-fructopyranose (quaternary)Long
Other CarbonsVarious isomersShorter

Note: T₁ values are dependent on the magnetic field strength, solvent, temperature, and molecular tumbling. The values provided are for [2-¹³C]-fructose and serve as an estimate. For highly accurate quantification, it is recommended to experimentally determine the T₁ values for D-Fructose-1,2,3-¹³C₃ under the specific experimental conditions.

Table 3: Tautomeric Distribution of D-Fructose in D₂O at 20°C

TautomerAbundance (%)
β-fructopyranose68.23
β-fructofuranose22.35
α-furanose6.24
α-pyranose2.67
keto0.50

The tautomeric composition can be influenced by solvent and temperature.[2]

Experimental Protocols

Protocol 1: Basic Sample Preparation for Qualitative and Quantitative ¹³C NMR

This protocol outlines the fundamental steps for preparing a D-Fructose-1,2,3-¹³C₃ sample for NMR analysis.

Materials:

  • D-Fructose-1,2,3-¹³C₃

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) of high purity (≥99.9% D)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which D-Fructose-1,2,3-¹³C₃ is highly soluble and stable. D₂O is a common choice for biological compatibility, while DMSO-d₆ can also be used.

  • Weighing the Sample: Accurately weigh a precise amount of D-Fructose-1,2,3-¹³C₃ to achieve the desired concentration as indicated in Table 1. For a 50 mM solution in 0.6 mL of D₂O, this would be approximately 5.49 mg (assuming a molecular weight of ~183 g/mol for the labeled fructose).

  • Dissolution: Dissolve the weighed D-Fructose-1,2,3-¹³C₃ in a known volume of the deuterated solvent in a clean glass vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a 0.22 µm syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Volume Adjustment: Ensure the final sample volume in the NMR tube is appropriate for your spectrometer's probe, typically around 0.5-0.7 mL, corresponding to a height of 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity, concentration, and solvent.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature before acquiring data. For fructose, this allows the tautomeric equilibrium to be established.

Protocol 2: Sample Preparation for Strict Quantitative ¹³C NMR

This protocol includes additional steps to ensure the highest accuracy and precision for quantitative analysis.

Additional Materials:

  • Internal standard (e.g., DSS, TSP for D₂O; TMS for organic solvents)

  • Paramagnetic relaxation agent (optional, e.g., Cr(acac)₃)

Procedure:

  • Follow Steps 1-3 from Protocol 1.

  • Addition of Internal Standard: Add a known concentration of an internal standard to the solution. The internal standard should be chemically inert, have a simple spectrum that does not overlap with the analyte signals, and have a known concentration.

  • (Optional) Addition of Relaxation Agent: To shorten the T₁ relaxation times and reduce the necessary relaxation delay, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added at a low concentration (e.g., 5-20 mM). This can significantly reduce the total experiment time, but care must be taken to ensure it does not interact with the analyte or cause excessive line broadening.

  • Follow Steps 4-7 from Protocol 1.

  • NMR Data Acquisition:

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the carbons of interest. If a relaxation agent is used, this delay can be significantly shorter.

    • Employ an inverse-gated proton decoupling pulse sequence to suppress the NOE.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

Diagrams

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh D-Fructose-1,2,3-¹³C₃ dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_is 3. Add Internal Standard (Optional) dissolve->add_is filter 4. Filter into NMR Tube add_is->filter equilibrate 5. Equilibrate Sample filter->equilibrate acquire 6. Acquire ¹³C NMR Data equilibrate->acquire process 7. Process Spectrum acquire->process integrate 8. Integrate Signals process->integrate quantify 9. Quantify Concentration integrate->quantify

Caption: Experimental workflow for NMR sample preparation and analysis.

Fructose_Tautomers beta_pyranose β-fructopyranose keto keto form beta_pyranose->keto beta_furanose β-fructofuranose alpha_furanose α-fructofuranose alpha_pyranose α-fructopyranose alpha_furanose->alpha_pyranose keto->beta_furanose keto->alpha_furanose

Caption: Tautomeric equilibrium of D-fructose in solution.

References

Application Notes and Protocols for Mass Spectrometry Analysis of D-Fructose-1,2,3-¹³C₃ Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting stable isotope tracer studies using D-Fructose-1,2,3-¹³C₃ followed by mass spectrometry analysis. These guidelines are intended to assist researchers in tracing the metabolic fate of fructose (B13574) and quantifying its contribution to various metabolic pathways.

Introduction

Fructose consumption has been increasingly linked to metabolic disorders. Understanding the intracellular fate of fructose is crucial for elucidating the mechanisms behind these conditions and for the development of therapeutic interventions. Stable isotope labeling with compounds like D-Fructose-1,2,3-¹³C₃, followed by mass spectrometry-based analysis, offers a powerful method to trace the carbon backbone of fructose as it is metabolized. This technique, a form of ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantitative measurement of carbon flow through interconnected metabolic pathways.[1][2] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid (TCA) cycle, and anabolic processes such as de novo fatty acid synthesis.[3]

The use of positionally labeled D-Fructose-1,2,3-¹³C₃ provides specific advantages in dissecting the initial steps of fructose metabolism. The ¹³C labels on the first three carbons allow for a detailed investigation of the cleavage of fructose-1-phosphate (B91348) by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. This application note provides a comprehensive workflow, from cell culture and labeling to sample preparation and mass spectrometry analysis, along with examples of data presentation and visualization.

Experimental Workflow Overview

The general workflow for a D-Fructose-1,2,3-¹³C₃ labeling experiment followed by mass spectrometry is depicted below. It involves cell culture, introduction of the labeled substrate, quenching of metabolic activity, extraction of metabolites, and subsequent analysis by mass spectrometry.

workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Introduction of D-Fructose-1,2,3-13C3 cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization (Optional) extraction->derivatization ms_analysis 6. LC-MS/MS or GC-MS Analysis derivatization->ms_analysis data_analysis 7. Data Processing & Isotopologue Analysis ms_analysis->data_analysis Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate (1,2,3-13C3) Fructose->F1P Fructokinase DHAP DHAP (1,2,3-13C3) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lipogenesis De Novo Lipogenesis Pyruvate->Lipogenesis

References

Application Note: LC-MS/MS Protocol for D-Fructose-1,2,3-13C3 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope tracers are invaluable tools for elucidating the metabolic fate of nutrients and therapeutic agents. D-Fructose-1,2,3-13C3 is a specifically labeled substrate used to trace the entry and downstream metabolism of fructose (B13574) through central carbon pathways such as glycolysis and gluconeogenesis. When coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this tracer allows for the precise quantification of labeled isotopologues, providing critical insights into pathway activity and metabolic flux. This application note provides a detailed protocol for conducting this compound tracer studies, from cell culture to data analysis.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the procedure for labeling adherent mammalian cells with this compound.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare culture medium for the labeling experiment. For example, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and a known concentration of unlabeled glucose (e.g., 5 mM).

  • Labeling Initiation: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium containing this compound at a final concentration of 10 mM. A parallel control group with unlabeled fructose should be run simultaneously.

  • Incubation: Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO2). Time-course experiments are recommended to monitor the dynamic incorporation of the label.

Protocol 2: Metabolite Extraction

This protocol describes a rapid quenching and extraction method to preserve the metabolic state of the cells.

  • Quenching: At the end of the incubation period, aspirate the labeling medium. Immediately place the culture plate on dry ice and add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well to quench all enzymatic activity.[1]

  • Cell Lysis and Collection: Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis. Scrape the cells from the bottom of each well and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides the conditions for separating and detecting fructose isotopologues and key downstream metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a solution appropriate for the chromatographic method (e.g., 50:50 acetonitrile:water). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation: Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) method, which is well-suited for retaining and separating polar compounds like sugars and sugar phosphates.[2][3][4]

  • Mass Spectrometry Detection: Analyze the samples on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[4][5] The specific mass transitions for the target metabolites are crucial for selective and sensitive quantification.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System Waters Acquity UPLC or equivalent
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)[2]
Column Temperature 40°C
Mobile Phase A 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 9.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 85% B (0-1 min), linear ramp to 30% B (1-8 min), hold at 30% B (8-10 min), return to 85% B (10.1-12 min)

Table 2: Mass Spectrometry (MS) Parameters and Transitions

AnalyteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
FructoseM+0179.189.1Negative15
FructoseM+3 (1,2,3-¹³C₃)182.191.1Negative15
Fructose-6-P (F6P)M+0259.097.0 (PO₃⁻)Negative20
Fructose-6-P (F6P)M+3 (1,2,3-¹³C₃)262.097.0 (PO₃⁻)Negative20
Fructose-1,6-BP (FBP)M+0339.097.0 (PO₃⁻)Negative25
Fructose-1,6-BP (FBP)M+3 (1,2,3-¹³C₃)342.097.0 (PO₃⁻)Negative25

Note: Precursor and product ions should be empirically optimized on the specific mass spectrometer being used. The transition for M+3 fructose is based on the expected fragmentation of the C1-C3 portion of the molecule.

Visualizations

Diagrams created using Graphviz to illustrate workflows and metabolic pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis a 1. Cell Culture & Seeding b 2. This compound Labeling Incubation a->b c 3. Quenching & Metabolite Extraction b->c d 4. LC-MS/MS Analysis (MRM Mode) c->d e 5. Data Processing (Peak Integration) d->e f 6. Isotopologue Distribution Analysis e->f

Caption: Experimental workflow for 13C fructose tracer studies.

Caption: Entry of D-Fructose-¹³C₃ into Upper Glycolysis.

References

Quantifying Metabolic Fluxes Using D-Fructose-1,2,3-¹³C₃ Data: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of carbon atoms through metabolic pathways. While uniformly labeled tracers like [U-¹³C₆]-glucose or fructose (B13574) are common, positionally labeled tracers such as D-Fructose-1,2,3-¹³C₃ offer a unique lens to probe specific pathways, particularly the upper and lower stages of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This document provides detailed application notes and protocols for quantifying metabolic fluxes using D-Fructose-1,2,3-¹³C₃, including experimental design, sample analysis, and data interpretation.

When D-Fructose-1,2,3-¹³C₃ is metabolized, the ¹³C labels are carried through fructolysis and glycolysis. Fructose is first phosphorylated to fructose-1-phosphate (B91348) and then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde, which is unlabeled, is then phosphorylated to glyceraldehyde-3-phosphate. The DHAP, however, is derived from carbons 1, 2, and 3 of fructose and is therefore fully labeled ([¹³C₃]DHAP). These two triose phosphates then enter the lower stages of glycolysis, leading to specific labeling patterns in downstream metabolites like pyruvate, lactate, and intermediates of the TCA cycle. Analyzing these labeling patterns provides quantitative insights into the relative activities of different metabolic routes.

Key Applications

  • Elucidating the activity of fructolytic and glycolytic pathways: Quantify the flux of fructose into the central carbon metabolism.

  • Assessing the contribution of fructose to the TCA cycle and lipogenesis: Track the incorporation of fructose-derived carbons into acetyl-CoA and fatty acids.[1]

  • Investigating metabolic reprogramming in disease: Understand how fructose metabolism is altered in conditions like obesity, metabolic syndrome, and cancer.[2]

  • Drug discovery and development: Evaluate the effect of therapeutic compounds on fructose metabolism and related pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data from ¹³C-fructose tracer studies. While specific flux data for D-Fructose-1,2,3-¹³C₃ is not widely published, the data from uniformly labeled fructose ([U-¹³C₆]-D-fructose) provides a strong indication of the expected metabolic fate of fructose-derived carbons.

Table 1: Contribution of Fructose to Key Metabolic Intermediates in Human Adipocytes

MetaboliteFructose Concentration% of Total Pool from [U-¹³C₆]-Fructose
Acetyl-CoA 0.1 mM~15%
5.0 mM35-40%
Glutamate 0.1 mM~5%
5.0 mM~20%
Lactate (released) 0.1 mM~10%
5.0 mM~30%

Data adapted from studies on human adipocytes using [U-¹³C₆]-D-fructose. The percentage represents the fraction of the metabolite pool that is labeled with ¹³C from the fructose tracer, indicating the contribution of fructose to its synthesis.[1]

Table 2: Relative Fluxes in Central Carbon Metabolism with Fructose as a Carbon Source

Metabolic FluxRelative Flux (Normalized to Fructose Uptake)
Fructolysis (Fructose -> DHAP + Glyceraldehyde) 100
Glycolysis (Glyceraldehyde-3-P -> Pyruvate) 185 ± 15
Pentose Phosphate Pathway (Oxidative) 10 ± 2
TCA Cycle (Pyruvate -> Acetyl-CoA -> Citrate) 75 ± 8
Anaplerosis (Pyruvate -> Oxaloacetate) 15 ± 3

This table presents a hypothetical flux map based on typical findings in mammalian cells metabolizing fructose. The values are illustrative and would need to be determined experimentally for specific conditions.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with D-Fructose-1,2,3-¹³C₃.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Fructose-1,2,3-¹³C₃

  • Unlabeled D-Fructose

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare the isotopic labeling medium. The base medium should be glucose-free to specifically probe fructose metabolism. Supplement the medium with dFBS and the desired concentration of fructose. For a 50% labeled fructose solution, use a 1:1 molar ratio of D-Fructose-1,2,3-¹³C₃ to unlabeled D-fructose.

  • Adaptation (Optional): If cells are not typically cultured with fructose, a pre-incubation period of 24 hours in unlabeled fructose medium may be beneficial to allow for metabolic adaptation.

  • Isotopic Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed isotopic labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can vary between cell lines and metabolic pathways but is typically in the range of 6 to 24 hours. It is recommended to perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to determine the optimal labeling time.[3]

  • Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolism and extract metabolites as described in Protocol 2.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

This protocol outlines the procedure for quenching metabolic activity and extracting intracellular metabolites.

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Metabolite extract

  • SpeedVac or nitrogen evaporator

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry a known volume of the metabolite extract (e.g., 100 µL) to completeness using a SpeedVac or under a stream of nitrogen.

  • Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried extract. Vortex thoroughly and incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.

  • Silylation: Add 30 µL of MTBSTFA to the sample. Vortex and incubate at 37°C for 30 minutes. This step derivatizes hydroxyl and amine groups, making the metabolites volatile for GC analysis.[4]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 4: GC-MS Analysis

This protocol provides general parameters for the analysis of ¹³C-labeled metabolites by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters (Example):

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full scan mode (e.g., m/z 50-600) to identify metabolites and selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.

  • Fragmentation Analysis: The fragmentation patterns of derivatized metabolites are crucial for determining the positions of ¹³C labels. For fructose derivatized with MTBSTFA, key fragments can be analyzed to distinguish labeling in the C1-C3 and C4-C6 portions of the molecule. For example, analysis of the C1-C3 fragments (e.g., m/z 203 and 101) from D-Fructose-1,2,3-¹³C₃ will show a mass shift of +3, while the C4-C6 fragments (e.g., m/z 217 and 115) will remain unlabeled.[5]

Data Analysis and Interpretation

  • Mass Isotopomer Distribution (MID) Determination: Integrate the peak areas for each isotopologue of a given metabolite fragment to determine the relative abundances of M+0, M+1, M+2, etc.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes in both the metabolite and the derivatization agent.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran, OpenMebius) to estimate intracellular fluxes by fitting the corrected MIDs to a metabolic model. The software minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model.

Visualizations

Fructose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D-Fructose-1,2,3-13C3 This compound Fructose-1-P Fructose-1-P This compound->Fructose-1-P Fructokinase DHAP DHAP Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde->Glyceraldehyde-3-P Triokinase Glyceraldehyde-3-P->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glyceraldehyde-3-P->Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Acetyl-CoA Acetyl-CoA Pyruvate_mito->Acetyl-CoA PDH TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Fructose Metabolism Pathway with D-Fructose-1,2,3-¹³C₃ Tracer.

Experimental_Workflow A Cell Culture B Isotopic Labeling with This compound A->B C Metabolite Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction C->D E Sample Derivatization (for GC-MS) D->E F GC-MS or LC-MS/MS Analysis E->F G Data Processing (MID Calculation) F->G H Flux Estimation (Software Analysis) G->H I Metabolic Flux Map H->I

Caption: Experimental Workflow for ¹³C-Metabolic Flux Analysis.

Logical_Relationship cluster_input Experimental Data & Models cluster_process Computational Process cluster_output Results Metabolic_Network Metabolic Network (Stoichiometry) Flux_Estimation Flux Estimation Algorithm (e.g., Nonlinear Regression) Metabolic_Network->Flux_Estimation Tracer_Input Tracer Input (this compound) Tracer_Input->Flux_Estimation Measured_MIDs Measured MIDs (GC-MS Data) Measured_MIDs->Flux_Estimation External_Rates External Rates (Uptake/Secretion) External_Rates->Flux_Estimation Simulated_MIDs Simulated MIDs Flux_Estimation->Simulated_MIDs Flux_Map Estimated Flux Map Flux_Estimation->Flux_Map Simulated_MIDs->Flux_Estimation Comparison & Minimization Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Map->Statistical_Analysis

References

Application Note: D-Fructose-1,2,3-13C3 as an Internal Standard for the Quantitative Analysis of Fructose by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of monosaccharides such as D-fructose is critical in various fields, including clinical diagnostics, food science, and metabolic research. Fructose (B13574) metabolism is implicated in numerous physiological and pathological processes, making its precise measurement essential. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high selectivity and accuracy. This method involves spiking a known amount of a stable isotope-labeled version of the analyte into the sample to serve as an internal standard. D-Fructose-1,2,3-13C3 is an ideal internal standard for fructose analysis as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, yet it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fructose in serum samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (unlabeled fructose). The labeled standard and the endogenous analyte are assumed to be in equilibrium and behave identically during extraction, derivatization, and chromatographic separation. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is achieved by measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample, correcting for any sample loss during preparation and analysis.

Experimental Protocols

This section details the methodology for the quantification of fructose in serum using this compound as an internal standard, adapted from a gas chromatography-mass spectrometry (GC-MS) based method.[1]

Materials and Reagents
  • D-Fructose (analyte standard)

  • This compound (internal standard)

  • Serum samples (human or animal)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Deionized water

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Heating block or oven

  • Autosampler vials with inserts

  • Micropipettes

Sample Preparation
  • Aliquoting: Aliquot 100 µL of serum sample, calibration standards, and quality control samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add a known amount of this compound solution to each tube. The amount should be chosen to be in the mid-range of the expected analyte concentrations.

  • Protein Precipitation: Add 400 µL of cold methanol to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 30 seconds to ensure thorough mixing. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tubes tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to autosampler vials for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Fructose (unlabeled): Monitor a characteristic fragment ion, for example, m/z 203.[1]

    • This compound (Internal Standard): Monitor the corresponding labeled fragment ion, m/z 206.[1]

Data Presentation

The performance of the method should be validated to ensure reliability. Key validation parameters are summarized in the table below. These values are representative of what can be expected from an optimized isotope dilution GC-MS method for sugar analysis.

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.015 µg/mL
Accuracy (% Recovery) 92% - 108%
Precision (% CV) < 15%
Selectivity High (no significant interferences observed)

Table 1: Representative Method Validation Data for Fructose Quantification using this compound Internal Standard.

Mandatory Visualizations

Fructose Metabolism and Entry into Glycolysis

The following diagram illustrates the initial steps of fructose metabolism in the liver and its entry into the glycolytic pathway. This is a key pathway to consider when studying the metabolic fate of fructose.

Fructose_Metabolism cluster_blood Bloodstream cluster_cell Hepatocyte Fructose_blood Fructose Fructose_cell Fructose Fructose_blood->Fructose_cell GLUT2/5 F1P Fructose-1-Phosphate Fructose_cell->F1P ATP -> ADP Fructokinase Fructokinase Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP AldolaseB Aldolase B G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P ATP -> ADP TrioseKinase Triose Kinase DHAP->G3P Triose Phosphate Isomerase Glycolysis Glycolysis G3P->Glycolysis Experimental_Workflow start Start: Serum Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (TMS) dry->derivatize analyze GC-MS Analysis (SIM Mode) derivatize->analyze quantify Data Analysis & Quantification analyze->quantify end End: Fructose Concentration quantify->end

References

Troubleshooting & Optimization

Technical Support Center: D-Fructose-1,2,3-13C3 Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low isotopic enrichment or other issues when using D-Fructose-1,2,3-13C3 in metabolic tracing experiments.

Troubleshooting Low Isotopic Enrichment

Low isotopic enrichment of downstream metabolites is a common challenge in stable isotope tracing studies. This guide provides a structured approach to identifying and resolving potential causes.

Question: We are observing lower than expected 13C enrichment in our target metabolites after administering this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low isotopic enrichment can stem from various factors, from experimental design to sample preparation and analysis. Below is a step-by-step guide to help you identify the root cause of the issue.

Step 1: Verify the Integrity and Purity of the Labeled Fructose

Initial Check:

  • Isotopic Purity: Confirm the isotopic purity of your this compound stock. The manufacturer's certificate of analysis should provide this information. If in doubt, consider having it independently verified by mass spectrometry.

  • Chemical Purity: Ensure the chemical purity of the tracer is high (e.g., >98%) to avoid introducing interfering compounds.

Troubleshooting Workflow for Tracer Integrity:

Tracer_Integrity Start Low Enrichment Observed Check_Purity Verify Isotopic and Chemical Purity of Tracer Start->Check_Purity CoA Review Certificate of Analysis Check_Purity->CoA Independent_Analysis Perform Independent MS Analysis Check_Purity->Independent_Analysis Decision Purity Confirmed? CoA->Decision Independent_Analysis->Decision Proceed Proceed to Next Troubleshooting Step Decision->Proceed Yes New_Tracer Source New Batch of Tracer Decision->New_Tracer No Fructose_Metabolism Fructose This compound F1P Fructose-1-Phosphate (1,2,3-13C3) Fructose->F1P Fructokinase DHAP DHAP (1-13C1) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (2,3-13C2) F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (2,3-13C2) Glyceraldehyde->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate (2,3-13C2 or 1-13C1) Glycolysis->Pyruvate AcetylCoA Acetyl-CoA (1,2-13C2) Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding and Growth Start->Cell_Culture Labeling_Medium Prepare Labeling Medium with this compound Cell_Culture->Labeling_Medium Incubation Incubate Cells for Optimal Duration Labeling_Medium->Incubation Quenching Quench Metabolism and Extract Metabolites Incubation->Quenching Analysis Analyze Samples by MS or NMR Quenching->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing End End Data_Processing->End

Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR for Fructose Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in ¹³C NMR experiments for fructose (B13574) tracer studies.

Troubleshooting Guides

Low signal-to-noise is a common challenge in ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. This guide provides solutions to common issues encountered during these experiments.

Issue 1: Weak or Noisy ¹³C Signal

  • Possible Cause: Suboptimal NMR acquisition parameters.

  • Solution: Optimize key acquisition parameters to enhance signal intensity. A recommended starting point is a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 1.0 second.[1] Increasing the number of scans (NS) will also improve the S/N ratio, which scales with the square root of the number of scans.[2] For molecules with long T1 relaxation times, such as quaternary carbons, a longer relaxation delay may be necessary.[2]

  • Possible Cause: Insufficient sample concentration.

  • Solution: Increase the concentration of the ¹³C-labeled fructose in your sample. The signal strength is directly proportional to the molar concentration of the analyte.[3] If solubility is a limiting factor, consider using medium-walled NMR tubes which require less solvent, thereby increasing the effective concentration.[4]

  • Possible Cause: Poor magnetic field homogeneity.

  • Solution: Carefully shim the spectrometer to optimize the magnetic field homogeneity. This will result in sharper lines and improved signal intensity.[2]

  • Possible Cause: Improper probe tuning.

  • Solution: Ensure that the proton channel of the probe is well-tuned. Poor tuning can lead to incomplete decoupling, resulting in broader lines and a lower S/N ratio.[5]

Issue 2: Long Experiment Times

  • Possible Cause: Inefficient signal acquisition due to long T1 relaxation times.

  • Solution: For carbons with very long T1 relaxation times, consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃). This shortens the T1, allowing for a faster pulse repetition rate and more scans in a given amount of time, thus improving the S/N ratio.[2][3]

  • Possible Cause: Inherently low sensitivity of the experiment.

  • Solution: If available, utilize a cryogenically cooled probe (CryoProbe). CryoProbes significantly reduce thermal noise in the electronics, leading to a substantial increase in the S/N ratio, which can be up to five times higher than a room temperature probe.[6][7][8] This can dramatically reduce the required experiment time.

Quantitative Data Summary

The following table summarizes the expected signal-to-noise enhancement for various techniques:

TechniqueTypical S/N Enhancement FactorKey Considerations
¹³C Isotopic Enrichment Up to ~100-fold (vs. natural abundance)Dependent on the level of enrichment.[]
Cryoprobe 2 to 5-fold (vs. room temperature probe)Reduces thermal noise in the probe electronics.[6][7]
Dynamic Nuclear Polarization (DNP) Orders of magnitude (e.g., 32-fold observed in one study)Requires specialized equipment and polarizing agents.[10][11][12]
Optimized Acquisition Parameters Up to 2-foldInvolves adjusting pulse angles, relaxation delays, and acquisition times.
Proton Decoupling (NOE) Up to ~3-foldNuclear Overhauser Effect enhances ¹³C signal.[1][13]

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C Fructose Tracer Studies

  • Prepare the ¹³C-labeled Fructose Stock Solution: Dissolve the desired amount of uniformly ¹³C-labeled fructose ([U-¹³C]fructose) in a suitable buffer or medium for your biological system. The final concentration will depend on the specific experiment and the sensitivity of your NMR instrument.

  • Cell Culture/Tissue Preparation: Grow cells or prepare tissue slices as per your standard protocol.

  • Incubation with Tracer: Replace the standard medium with the medium containing the ¹³C-labeled fructose. The incubation time will vary depending on the metabolic pathways being investigated.

  • Metabolite Extraction: After incubation, quench the metabolism and extract the metabolites using a suitable extraction method (e.g., methanol-chloroform-water extraction).

  • NMR Sample Preparation: Lyophilize the extracted metabolites and reconstitute them in a deuterated solvent (e.g., D₂O) for NMR analysis.

Protocol 2: Standard ¹³C NMR Acquisition

  • Insert the Sample: Place the NMR tube containing your sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tune the Probe: Tune the probe for both the ¹³C and ¹H channels.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).[1]

    • Pulse Width (P1): Set to a 30° flip angle.[1]

    • Relaxation Delay (D1): Start with 2.0 seconds.[1]

    • Acquisition Time (AQ): Start with 1.0 second.[1]

    • Number of Scans (NS): Set an appropriate number of scans to achieve the desired S/N ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data: After acquisition, apply Fourier transformation, phase correction, and baseline correction. An exponential multiplication with a line broadening factor (LB) of around 1.0 Hz can be used to reduce noise.[1]

Visualizations

Experimental_Workflow Experimental Workflow for ¹³C NMR Tracer Studies cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Analysis cluster_results Results prep_fructose Prepare [U-¹³C]fructose Stock Solution incubation Incubate with ¹³C-labeled Fructose prep_fructose->incubation prep_bio Prepare Biological System (Cells/Tissues) prep_bio->incubation extraction Metabolite Extraction incubation->extraction prep_nmr Prepare NMR Sample extraction->prep_nmr load_sample Load Sample & Lock prep_nmr->load_sample shim_tune Shim & Tune Probe load_sample->shim_tune set_params Set Acquisition Parameters shim_tune->set_params acquire Acquire ¹³C Spectrum set_params->acquire process Process Data acquire->process analysis Spectral Analysis & Metabolite Identification process->analysis flux_analysis Metabolic Flux Analysis analysis->flux_analysis

Caption: Workflow for a ¹³C NMR fructose tracer experiment.

Fructose_Metabolism Simplified Fructose Metabolism Pathway fructose [U-¹³C]Fructose f1p Fructose-1-phosphate fructose->f1p dhap Dihydroxyacetone phosphate f1p->dhap g3p Glyceraldehyde-3-phosphate f1p->g3p glycolysis Glycolysis dhap->glycolysis g3p->glycolysis pyruvate Pyruvate glycolysis->pyruvate glucose Glucose (via Gluconeogenesis) glycolysis->glucose tca TCA Cycle pyruvate->tca

Caption: Simplified metabolic fate of ¹³C-labeled fructose.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my ¹³C NMR spectrum so much weaker than in my ¹H NMR spectrum?

A1: There are two primary reasons for this. First, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, whereas the ¹H isotope is nearly 100% abundant.[] Second, the gyromagnetic ratio of ¹³C is about one-quarter that of ¹H, which leads to a lower intrinsic sensitivity.[14]

Q2: How does ¹³C enrichment help improve the signal-to-noise ratio?

A2: By using molecules where the ¹³C isotope has been artificially enriched (e.g., [U-¹³C]fructose, where "U" stands for uniform), the concentration of the NMR-active nuclei is significantly increased. This leads to a dramatic increase in the NMR signal intensity, theoretically up to nearly 100-fold compared to natural abundance samples.[]

Q3: What is Dynamic Nuclear Polarization (DNP) and how can it enhance my signal?

A3: Dynamic Nuclear Polarization (DNP) is a technique that transfers the high polarization of electron spins to the nuclear spins of interest, such as ¹³C, using microwave irradiation.[11] This can lead to a massive enhancement of the NMR signal, by several orders of magnitude, but it requires specialized instrumentation, including a high-power microwave source and cryogenic temperatures.[12]

Q4: Will increasing the magnetic field strength of the NMR spectrometer improve the signal-to-noise ratio?

A4: Yes, increasing the magnetic field strength generally improves the signal-to-noise ratio.[2] A stronger magnetic field increases the population difference between the spin states, leading to a stronger NMR signal. It also increases the resonance frequency, which further contributes to higher sensitivity.

Q5: What is the Nuclear Overhauser Effect (NOE) and how does it apply to my ¹³C experiment?

A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one type of nucleus to another. In ¹³C NMR, irradiating the protons with a decoupler during the relaxation delay can enhance the signal of the nearby ¹³C nuclei.[1][13] This can increase the ¹³C signal by a factor of up to approximately three.[13]

References

Technical Support Center: D-Fructose-1,2,3-13C3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Fructose-1,2,3-13C3 in mass spectrometry applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: No or Low Signal for this compound Fragments

Question: I am not observing the expected molecular ion or characteristic fragments for this compound in my GC-MS analysis after derivatization. What are the possible causes and solutions?

Answer: This issue can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete or Failed Derivatization Carbohydrates like fructose (B13574) are polar and non-volatile, requiring derivatization for GC-MS.[1] Incomplete reactions are a common cause of poor signal. 1. Verify Reagent Quality: Ensure derivatization reagents (e.g., methoxylamine hydrochloride, pyridine, acetic anhydride, or silylating agents like MSTFA) are fresh and have been stored under anhydrous conditions.[1] 2. Optimize Reaction Conditions: Confirm that the reaction times and temperatures for both the methoxyamination and acetylation/silylation steps are correct. For methoxime peracetate derivatization, this typically involves incubation at 70°C for 60 minutes for methoxyamination, followed by 45°C for 60 minutes for acetylation.[2] 3. Ensure Anhydrous Conditions: Moisture can quench the derivatization reagents, especially silylating agents. Ensure the sample is completely dry before adding reagents.[1]
Improper GC-MS Parameters Incorrect instrument settings can prevent the detection of your analyte. 1. Check Inlet Temperature: For the analysis of derivatized fructose, an inlet temperature of around 250°C is often used.[2] 2. Verify GC Temperature Program: The column temperature program should be optimized to separate the derivatized fructose from other components. A typical program might start at 180°C, hold for 2 minutes, then ramp up.[2] 3. Confirm Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct m/z values for your labeled fructose. For this compound as a methyloxime peracetate derivative, the key C1-C3 fragment is at m/z 206.[2]
Sample Degradation Fructose can be sensitive to harsh conditions. 1. Storage: Ensure that both the labeled fructose standard and the prepared samples are stored appropriately (typically at -20°C or -80°C) to prevent degradation. 2. pH: Extreme pH during sample preparation can lead to degradation.
Instrument Contamination or Malfunction A contaminated or malfunctioning instrument can lead to poor sensitivity. 1. Clean the Ion Source: A dirty ion source is a common cause of reduced signal. Follow the manufacturer's protocol for cleaning. 2. Check for Leaks: Air leaks in the GC-MS system can lead to a high background and poor sensitivity. Check for leaks using an electronic leak detector. 3. Inspect the Syringe: A blocked or malfunctioning autosampler syringe will result in no sample being injected.
Issue 2: Inaccurate Isotope Ratio or Unexpected m/z Values

Question: The observed m/z for my labeled fructose fragment is not the expected 206, or the ratio between the labeled (m/z 206) and unlabeled (m/z 203) fragments is incorrect. Why is this happening?

Answer: Inaccurate mass-to-charge ratios or incorrect isotopic distributions can point to issues with mass calibration, interfering compounds, or natural isotope abundance corrections.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Mass Spectrometer Calibration Drift The mass accuracy of the instrument can drift over time. 1. Perform Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions. This should be done regularly.
Co-eluting Interferences A compound with a similar m/z value that co-elutes with your derivatized fructose can interfere with the measurement. 1. Check Blank Injections: Analyze a blank sample (containing only the derivatization reagents) to check for interfering peaks at the retention time of your analyte. 2. Improve Chromatographic Resolution: Adjust the GC temperature program (e.g., use a slower ramp rate) to better separate the fructose peak from any interfering compounds. 3. Use High-Resolution Mass Spectrometry: If available, high-resolution MS can distinguish between your analyte and interfering compounds with the same nominal mass.
Incorrect Natural Isotope Abundance Correction When calculating isotope ratios, it is crucial to correct for the natural abundance of 13C in both the analyte and any internal standards. 1. Use Isotope Correction Software: Employ software that can automatically correct for the contribution of natural isotopes to the observed peak intensities.
Isotopic Scrambling In some cases, the isotopic label may not be stable under certain ionization conditions, although this is less common for stable isotopes like 13C. 1. Use Softer Ionization: If possible, try a softer ionization technique (e.g., Chemical Ionization - CI) to see if the fragmentation pattern is more stable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound after derivatization and electron impact (EI) ionization?

A1: After derivatization to its methyloxime peracetate form, this compound will produce several characteristic fragments under EI ionization. The most prominent and often used for quantification is the C1-C3 fragment. Due to the three 13C atoms at positions 1, 2, and 3, this fragment will have a mass shift of +3 compared to the unlabeled fructose.

Quantitative Data: Key Fragments of Derivatized Fructose

FragmentUnlabeled D-Fructose (m/z)This compound (m/z)Notes
C1-C3 203206This is a unique and stable fragment for keto-hexoses, making it ideal for selective ion monitoring (SIM) for quantification.[2]
C1-C3 (further cleavage) 101104A smaller fragment resulting from the further cleavage of acetate (B1210297) and ketene (B1206846) groups from the primary C1-C3 fragment.[2]
C4-C6 217217This fragment does not contain the labeled carbons and therefore shows no mass shift.[2]
C4-C6 (further cleavage) 115115A smaller fragment from the C4-C6 portion of the molecule, also showing no mass shift.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of fructose?

A2: Fructose, like other carbohydrates, is a highly polar and non-volatile molecule. Direct injection into a gas chromatograph would result in poor chromatographic performance and thermal degradation. Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable ethers or esters, allowing the molecule to be analyzed by GC-MS.[1] The most common derivatization for sugars is a two-step process of methoxyamination followed by silylation or acetylation.[1]

Q3: Can I use LC-MS/MS for this compound analysis?

A3: Yes, LC-MS/MS is a powerful technique for the analysis of labeled sugars and does not typically require derivatization.[4] This method offers the advantage of simpler sample preparation.[5] For quantification, you would use multiple reaction monitoring (MRM) mode, where you select the precursor ion (the labeled fructose molecule) and a specific fragment ion to monitor. This provides high selectivity and sensitivity.

Q4: What are some key considerations when developing a quantitative method using this compound as an internal standard?

A4: When using this compound as an internal standard for quantifying unlabeled fructose, several points are critical:

  • Purity of the Standard: Ensure the isotopic and chemical purity of the this compound standard.

  • Linearity: Establish a calibration curve to demonstrate a linear relationship between the concentration ratio (unlabeled/labeled) and the peak area ratio.

  • Matrix Effects: In complex samples like plasma or cell extracts, other molecules can suppress or enhance the ionization of your analyte. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • No Isotopic Interference: Ensure that the m/z channels for the labeled and unlabeled fragments do not overlap. A +3 Da mass difference is generally sufficient to prevent this.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from a method for the analysis of glucose and fructose in clinical samples.[2]

Materials:

  • This compound

  • Sample (e.g., plasma, cell extract)

  • Barium hydroxide (B78521) (0.3 N)

  • Zinc sulfate (B86663) (0.3 N)

  • Methoxylamine hydrochloride (0.18 M in pyridine)

  • Acetic anhydride

  • Ethyl acetate

Procedure:

  • Protein Precipitation (for biological samples):

    • To 200 µL of serum or plasma, add a known amount of this compound internal standard.

    • Add 300 µL of 0.3 N barium hydroxide, vortex.

    • Add 300 µL of 0.3 N zinc sulfate, vortex.

    • Centrifuge and collect the supernatant.

  • Drying:

    • Transfer the supernatant or your aqueous standard to a clean glass test tube.

    • Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

  • Methoxyamination:

    • Add 100 µL of methoxylamine hydrochloride solution to the dried sample.

    • Cap the tube and incubate at 70°C for 60 minutes.

  • Acetylation:

    • Cool the tube to room temperature.

    • Add 100 µL of acetic anhydride.

    • Incubate at 45°C for 60 minutes.

  • Final Preparation:

    • Dry the sample again under a stream of nitrogen.

    • Reconstitute the derivatized sample in 50 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis.

Visualizations

Fructose Metabolism and Entry into Glycolysis

Fructose_Metabolism Fructose Metabolism Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis

Caption: Metabolic pathway of fructose to glycolytic intermediates.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + This compound IS Precipitation Protein Precipitation (if applicable) Sample->Precipitation Drying1 Dry Down Precipitation->Drying1 Methoxy Methoxyamination Drying1->Methoxy Acet Acetylation Methoxy->Acet Drying2 Dry Down & Reconstitute Acet->Drying2 GCMS GC-MS Analysis Drying2->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Workflow for GC-MS analysis of fructose with derivatization.

Logical Troubleshooting Flow for Low Signal

Troubleshooting_Flow Start Problem: Low or No Signal CheckDeriv Check Derivatization? - Reagent Age - Reaction Conditions - Dryness Start->CheckDeriv CheckGCMS Check GC-MS Settings? - Inlet Temp - GC Program - Monitored m/z CheckDeriv->CheckGCMS No FixDeriv Remake Reagents & Re-run Derivatization CheckDeriv->FixDeriv Yes CheckInstrument Check Instrument Health? - Source Cleanliness - Leaks - Syringe CheckGCMS->CheckInstrument No FixGCMS Optimize Method Parameters CheckGCMS->FixGCMS Yes CheckInstrument->Start No FixInstrument Perform Instrument Maintenance CheckInstrument->FixInstrument Yes Resolved Problem Resolved FixDeriv->Resolved FixGCMS->Resolved FixInstrument->Resolved

Caption: Troubleshooting logic for low MS signal of fructose.

References

Technical Support Center: D-Fructose-1,2,3-¹³C₃ Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructose-1,2,3-¹³C₃ in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on correcting for natural isotopic abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural ¹³C abundance in my D-Fructose-1,2,3-¹³C₃ experiment?

A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (∼98.9%) and ¹³C (∼1.1%).[1] When you introduce a ¹³C-labeled tracer like D-Fructose-1,2,3-¹³C₃, the mass spectrometer measures the total ¹³C content in a metabolite. This total is a combination of the ¹³C incorporated from your tracer and the ¹³C that is naturally present in the molecule's carbon backbone and any derivatization agents used.[2] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, which can result in inaccurate calculations of metabolic fluxes and pathway activities.[1]

Q2: What is a Mass Isotopologue Distribution (MID) and why is it important?

A2: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[3] Isotopologues are molecules of the same compound that differ only in their isotopic composition. For a metabolite, the MID shows the proportion of molecules with no ¹³C labels (M+0), one ¹³C label (M+1), two ¹³C labels (M+2), and so on. The MID is the primary data used to trace the metabolic fate of your labeled fructose (B13574) and to calculate metabolic fluxes.

Q3: How does the correction for natural ¹³C abundance work?

A3: The correction is typically performed using a matrix-based mathematical approach.[4] A correction matrix is constructed that accounts for the probability of finding a ¹³C atom at any carbon position in the molecule due to natural abundance. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MID, yielding the true enrichment from your D-Fructose-1,2,3-¹³C₃ tracer.[5] Several software tools, such as IsoCor, AccuCor2, and IsoCorrectoR, are available to perform this correction.[4][6]

Q4: I've performed the correction, and some of my abundance values are negative. What does this mean?

A4: Negative abundance values after correction are a common issue that can arise from several factors, including low signal intensity of the measured ion, incorrect peak integration, or background noise in the mass spectrometry data.[1] It is important to manually inspect the raw data for low-abundance isotopologues and ensure that the peak integration is accurate. If the negative values are small and associated with very low-intensity peaks, they are often considered to be within the noise level of the instrument.

Q5: Can I just subtract the MID of an unlabeled sample from my labeled sample to correct for natural abundance?

A5: No, this is not a valid method for correction.[3] Simply subtracting the unlabeled MID does not account for the fact that the introduction of ¹³C from your tracer shifts the entire isotopologue distribution. The natural abundance contribution to an M+4 peak in a labeled sample, for instance, is different from the natural abundance contribution to an M+1 peak in an unlabeled sample. A matrix-based correction is necessary for accurate results.[5]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your D-Fructose-1,2,3-¹³C₃ experiments.

Problem Possible Causes Troubleshooting Steps
Low or no detectable ¹³C enrichment in downstream metabolites. 1. Poor cellular uptake or metabolism of the fructose tracer. 2. Insufficient labeling time. 3. High concentrations of unlabeled fructose or other competing carbon sources in the medium. 4. Issues with metabolite extraction. 1. Optimize tracer concentration: Perform a dose-response experiment (e.g., 1-10 mM) to find the optimal concentration for your cell line.2. Extend labeling time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the necessary duration to reach isotopic steady-state.[2]3. Modify media composition: Use a defined medium with D-Fructose-1,2,3-¹³C₃ as the primary carbon source, and reduce or eliminate other sugars.4. Optimize extraction protocol: Ensure rapid quenching of metabolism and efficient extraction of polar metabolites.
Corrected mass isotopologue distributions (MIDs) do not match expected metabolic pathways. 1. Incorrect molecular formula used for correction. 2. Inaccurate tracer purity information. 3. Contamination with unlabeled compounds. 4. Unexpected metabolic pathway activity. 1. Verify molecular formulas: Double-check the chemical formulas of your metabolites, including any derivatization agents.2. Use correct tracer purity: Input the isotopic purity of your D-Fructose-1,2,3-¹³C₃ lot as specified by the manufacturer in the correction software.3. Check for contamination: Ensure there is no contamination from unlabeled carbon sources in your samples or instrument.4. Re-evaluate metabolic model: Consider the possibility of alternative or unexpected metabolic pathways being active in your experimental system.
High variance in labeling data between biological replicates. 1. Inconsistent cell culture conditions. 2. Variability in sample handling and extraction. 3. Instrument instability. 1. Standardize cell culture: Ensure consistent cell seeding density, growth phase, and media conditions for all replicates.2. Standardize sample processing: Use a consistent and rapid procedure for quenching, washing, and extracting metabolites from all samples.3. Monitor instrument performance: Run quality control samples throughout your analytical run to check for instrument drift.

Expected Mass Isotopologue Distributions (MIDs)

The following table provides a theoretical overview of the expected mass isotopologue distributions (MIDs) for key metabolites in central carbon metabolism when cells are labeled with D-Fructose-1,2,3-¹³C₃. These are simplified and do not account for natural abundance or contributions from other pathways. The actual MIDs will depend on the relative pathway fluxes in your specific experimental system.

Metabolite Pathway Expected Labeled Isotopologues (from Fructose-1,2,3-¹³C₃) Notes
Fructose-1,6-bisphosphateGlycolysisM+3Direct phosphorylation of the tracer.
Dihydroxyacetone phosphate (B84403) (DHAP)GlycolysisM+0Derived from carbons 4, 5, and 6 of fructose.
Glyceraldehyde-3-phosphate (G3P)GlycolysisM+3Derived from carbons 1, 2, and 3 of fructose.
PyruvateGlycolysisM+3Derived from G3P.
LactateFermentationM+3Derived from Pyruvate.
Citrate (first turn of TCA)TCA CycleM+2From condensation of M+3 acetyl-CoA (from M+3 pyruvate) and unlabeled oxaloacetate.
Ribose-5-phosphatePentose Phosphate PathwayM+0, M+1, M+2, M+3The labeling pattern will be complex due to the scrambling of carbons in the non-oxidative PPP.

Experimental Protocols

This section provides a general methodology for a D-Fructose-1,2,3-¹³C₃ stable isotope labeling experiment in cultured cells, followed by LC-MS analysis and data correction.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with D-Fructose-1,2,3-¹³C₃ at the desired concentration (e.g., 5-10 mM) and other necessary components like dialyzed fetal bovine serum.

  • Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined duration to allow for isotopic labeling. To verify isotopic steady-state, it is recommended to collect samples at multiple time points (e.g., 6, 12, and 24 hours).[7]

Protocol 2: Metabolite Extraction
  • Quenching: Place the culture plates on ice to rapidly halt metabolic activity.

  • Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator.

Protocol 3: LC-MS Analysis and Data Correction
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS Analysis:

    • Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Use a suitable chromatographic method (e.g., HILIC) to separate the polar metabolites.

    • Acquire data in full scan mode to detect all mass isotopologues of the target metabolites.

  • Data Processing:

    • Use software such as Xcalibur Qual Browser to integrate the peak areas for each isotopologue of your metabolites of interest.

  • Natural Abundance Correction:

    • Use a correction tool like IsoCor or AccuCor2.[4]

    • Input the measured MIDs, the correct molecular formula for each metabolite (including any derivatization), and the isotopic purity of the D-Fructose-1,2,3-¹³C₃ tracer.

    • The software will output the corrected MIDs, which represent the true isotopic enrichment from the tracer.

Signaling Pathways and Experimental Workflows

Metabolic Fate of D-Fructose-1,2,3-¹³C₃

The following diagram illustrates the entry of D-Fructose-1,2,3-¹³C₃ into glycolysis and its subsequent metabolism. The red circles indicate the position of the ¹³C labels.

Fructose_Metabolism Fructose_123_13C3 D-Fructose-1,2,3-¹³C₃ F1P_123_13C3 Fructose-1-P-¹³C₃ Fructose_123_13C3->F1P_123_13C3 Fructokinase DHAP DHAP F1P_123_13C3->DHAP Aldolase B G3P_123_13C3 Glyceraldehyde-3-P-¹³C₃ F1P_123_13C3->G3P_123_13C3 Aldolase B DHAP->G3P_123_13C3 Pyruvate_13C3 Pyruvate-¹³C₃ G3P_123_13C3->Pyruvate_13C3 Glycolysis Lactate_13C3 Lactate-¹³C₃ Pyruvate_13C3->Lactate_13C3 AcetylCoA_13C2 Acetyl-CoA-¹³C₂ Pyruvate_13C3->AcetylCoA_13C2 PDH Citrate_13C2 Citrate-¹³C₂ AcetylCoA_13C2->Citrate_13C2 TCA TCA Cycle Citrate_13C2->TCA

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃ in glycolysis and the TCA cycle.

Experimental and Data Analysis Workflow

This diagram outlines the key steps from experimental setup to the final corrected data in a D-Fructose-1,2,3-¹³C₃ labeling experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Data Correction Cell_Culture 1. Cell Culture (Exponential Growth) Labeling 2. Labeling with D-Fructose-1,2,3-¹³C₃ Cell_Culture->Labeling Quench_Extract 3. Quenching & Metabolite Extraction Labeling->Quench_Extract LCMS 4. LC-MS Analysis (Full Scan) Quench_Extract->LCMS Peak_Integration 5. Peak Integration (Raw MIDs) LCMS->Peak_Integration Correction_Software 6. Natural Abundance Correction Software Peak_Integration->Correction_Software Corrected_MID 7. Corrected MIDs (Tracer Enrichment) Correction_Software->Corrected_MID

Caption: Workflow for D-Fructose-1,2,3-¹³C₃ labeling experiments and data analysis.

References

Addressing incomplete metabolic labeling with D-Fructose-1,2,3-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with incomplete metabolic labeling using D-Fructose-1,2,3-13C3.

Troubleshooting Guide

Question: Why am I observing low or incomplete incorporation of 13C from this compound into my target metabolites?

Answer: Incomplete labeling can arise from a variety of factors, ranging from experimental design to cellular physiology. Below is a systematic guide to troubleshoot this issue.

1. Experimental Design & Protocol:

  • Sub-optimal Tracer Concentration: The concentration of this compound may be too low to compete with endogenous unlabeled carbon sources.

  • Insufficient Labeling Time: The duration of the labeling experiment may not be sufficient to reach an isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant.[1][2] Glycolytic intermediates, for instance, can be labeled within seconds to minutes.[2]

  • Cell Culture Conditions: Factors such as cell density, growth phase, and media composition can significantly impact metabolic rates and nutrient uptake.

2. Cellular Metabolism & Physiology:

  • Presence of Alternative Carbon Sources: The culture media may contain other sugars (like glucose) or carbon sources (like glutamine) that dilute the 13C label.[3]

  • Slow Fructose (B13574) Metabolism: The specific cell type being studied may have a low capacity for fructose uptake and metabolism.

  • Metabolic Pathway Activity: The metabolic pathways you are investigating may have low flux under your experimental conditions. It's important to remember that relative contributions of different pathways can change.[2]

3. Analytical Methodology:

  • Low Sensitivity of Detection Method: The analytical instrument (e.g., GC-MS, LC-MS/MS) may not be sensitive enough to detect low levels of 13C incorporation.

  • Incorrect Data Analysis: The calculation of isotopic enrichment may not be correctly accounting for the natural abundance of 13C.

Frequently Asked Questions (FAQs)

Q1: What is the expected labeling pattern for central carbon metabolites using this compound?

A1: this compound will introduce three labeled carbons into glycolysis. Fructose is first phosphorylated to fructose-1-phosphate (B91348) and then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P). In this case, the G3P will carry the 13C labels at positions 1, 2, and 3. DHAP will be unlabeled. Therefore, downstream metabolites in glycolysis and the TCA cycle will show specific isotopologue distributions. For example, pyruvate (B1213749) and lactate (B86563) will primarily be labeled on all three carbons (M+3).

Q2: How can I optimize the labeling duration for my specific cell line?

A2: To optimize the labeling duration, you should perform a time-course experiment.[2] This involves collecting samples at multiple time points after introducing the this compound tracer and measuring the isotopic enrichment of key metabolites. This will help you determine the time required to reach a metabolic and isotopic steady state.

Q3: My cells are grown in a medium containing glucose. How will this affect my labeling results with this compound?

A3: The presence of glucose will lead to isotopic dilution. Cells will simultaneously metabolize both the labeled fructose and the unlabeled glucose. This will result in a lower overall enrichment of your target metabolites. To minimize this, you can either use a glucose-free medium or use a medium with a known, low concentration of glucose and account for its contribution in your data analysis. Some studies have shown that glucose is often oxidized more rapidly than fructose.[4]

Q4: What are the best analytical techniques to measure 13C enrichment from this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for measuring 13C labeling in metabolites.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, especially for determining the positional information of the 13C labels within a molecule.[6]

Q5: Should I run parallel labeling experiments?

A5: Yes, performing parallel labeling experiments with different tracers can be highly beneficial.[7] For instance, running a parallel experiment with uniformly labeled [U-13C6]glucose can help to better resolve fluxes in different parts of the central carbon metabolism.[7] This approach can improve the accuracy and precision of your metabolic flux analysis.[8]

Data Presentation

Table 1: Troubleshooting Checklist for Incomplete Labeling

Potential Cause Recommended Action Relevant Considerations
Low Tracer Concentration Increase the concentration of this compound.Consider potential toxicity at high concentrations.
Insufficient Labeling Time Perform a time-course experiment to determine optimal labeling duration.Different metabolite pools will reach steady state at different rates.
Presence of Competing Carbon Sources Use a medium free of other carbon sources or quantify their contribution.Cell viability and growth may be affected in nutrient-depleted media.
Low Metabolic Flux Alter experimental conditions to stimulate the pathway of interest.This may involve changing nutrient availability or adding specific stimuli.
Analytical Insensitivity Optimize your mass spectrometry method for the target metabolites.This could involve derivatization or using a more sensitive instrument.

Experimental Protocols

Protocol 1: Time-Course Labeling Experiment to Determine Isotopic Steady State

  • Cell Culture: Plate cells at a consistent density and grow to the desired confluence (e.g., 80%).

  • Media Preparation: Prepare the experimental medium containing this compound at the desired concentration.

  • Labeling Initiation: Remove the old medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. This marks time zero (t=0).

  • Time-Point Collection: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), rapidly quench metabolism and extract metabolites.

  • Metabolite Extraction: A common method is to aspirate the medium, wash with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cell debris. Dry the supernatant for subsequent analysis.

  • Analytical Measurement: Analyze the isotopic enrichment of key metabolites using GC-MS or LC-MS/MS.

  • Data Analysis: Plot the fractional labeling of each metabolite over time to determine when a plateau (steady state) is reached.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Media_Prep 2. Media Preparation (with this compound) Labeling 3. Initiate Labeling Media_Prep->Labeling Time_Course 4. Time-Point Collection Labeling->Time_Course Quenching 5. Quench Metabolism Time_Course->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction MS_Analysis 7. GC/LC-MS Analysis Extraction->MS_Analysis Data_Analysis 8. Data Interpretation MS_Analysis->Data_Analysis

Caption: Workflow for a time-course metabolic labeling experiment.

Troubleshooting_Logic Start Incomplete Labeling Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Health Assess Cell Health & Metabolism Start->Check_Cell_Health Check_Analysis Verify Analytical Method Start->Check_Analysis Is_Time_Optimal Is Labeling Time Sufficient? Check_Protocol->Is_Time_Optimal Is_Conc_Optimal Is Tracer Concentration Adequate? Check_Protocol->Is_Conc_Optimal Is_Media_Clean Are Competing Carbon Sources Absent? Check_Cell_Health->Is_Media_Clean Is_Flux_Active Is the Metabolic Pathway Active? Check_Cell_Health->Is_Flux_Active Is_MS_Sensitive Is MS Detection Sensitive Enough? Check_Analysis->Is_MS_Sensitive Optimize_Time Action: Perform Time-Course Is_Time_Optimal->Optimize_Time No Optimize_Conc Action: Increase Tracer Concentration Is_Conc_Optimal->Optimize_Conc No Modify_Media Action: Modify Culture Medium Is_Media_Clean->Modify_Media No Stimulate_Pathway Action: Alter Cellular Conditions Is_Flux_Active->Stimulate_Pathway No Optimize_MS Action: Optimize MS Method Is_MS_Sensitive->Optimize_MS No

Caption: A logical flowchart for troubleshooting incomplete labeling.

Fructose_Metabolism_Pathway Fructose This compound F1P Fructose-1-Phosphate (1,2,3-13C3) Fructose->F1P Fructokinase DHAP DHAP (unlabeled) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (1,2,3-13C3) F1P->Glyceraldehyde Aldolase B Glycolysis Downstream Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (1,2,3-13C3) Glyceraldehyde->G3P Triose kinase G3P->Glycolysis Pyruvate Pyruvate (M+3) Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Simplified metabolic fate of this compound.

References

Technical Support Center: Optimizing 13C-Labeled Metabolite Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of 13C-labeled metabolites from cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your metabolomics research.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction of 13C-labeled metabolites.

Question: Why is the recovery of my polar 13C-labeled metabolites consistently low?

Answer:

Low recovery of polar metabolites is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Quenching: If enzymatic activity is not halted instantly, polar metabolites in high-turnover pathways (e.g., glycolysis, TCA cycle) can be rapidly consumed or converted.[1] Ensure your quenching solution is sufficiently cold (e.g., -40°C or colder) and that the cell-to-solvent ratio is adequate for rapid temperature drop.

  • Suboptimal Extraction Solvent: The polarity of your extraction solvent may not be suitable for retaining highly polar compounds. While pure methanol (B129727) is common, a mixture of methanol, acetonitrile, and water can improve the extraction of a broader range of polar metabolites. For instance, a ratio of 40:40:20 acetonitrile:methanol:water has been shown to be effective.

  • Cellular Integrity: Incomplete cell lysis will result in metabolites remaining trapped within the cells. Ensure your protocol includes a thorough lysis step, such as sonication or multiple freeze-thaw cycles.

  • Phase Separation Issues: In biphasic extraction methods (e.g., using chloroform), polar metabolites should remain in the aqueous (upper) phase. Incomplete phase separation or accidental collection of the interphase can lead to loss of these metabolites. Allow sufficient time for clear phase separation and be careful when collecting the aqueous layer.

  • Washing Step Losses: Washing cells to remove extracellular media can sometimes lead to the leakage of intracellular metabolites. Minimize the duration of the wash step and use an ice-cold, isotonic solution like 0.9% NaCl to reduce leakage.

Question: I am observing significant variability in metabolite levels between my replicates. What could be the cause?

Answer:

High variability between replicates can compromise the statistical power of your study. The following are common sources of variability:

  • Inconsistent Quenching Time: The time between removing cells from culture and quenching their metabolism must be consistent across all samples. Even a few seconds of delay can lead to significant changes in metabolite profiles.

  • Temperature Fluctuations: Maintaining a consistently low temperature throughout the extraction process is critical. Any warming of the samples can reactivate enzymes and alter metabolite levels. Work on dry ice or in a cold room whenever possible.

  • Incomplete Solvent Removal: If you are drying your extracts before resuspension for analysis, ensure that the solvent is completely removed. Residual solvent can affect the resuspension volume and, consequently, the final concentration. However, be cautious not to over-dry, as this can lead to the loss of volatile metabolites.

  • Cell Number Discrepancies: Ensure that an equal number of cells is harvested for each replicate. It is recommended to count the cells for each sample before quenching.

Question: My 13C-labeled metabolite signals are weak in the mass spectrometer. How can I improve this?

Answer:

Weak signals can be due to issues in sample preparation or the analytical instrumentation itself.

  • Insufficient Cell Number: For metabolomics experiments, a minimum of 10^6 cells is typically recommended to ensure that metabolite concentrations are above the limit of detection of the instrument.[2] For less abundant metabolites, 10^7 cells may be necessary.[2]

  • Suboptimal Extraction Efficiency: Refer to the quantitative data tables below to select an extraction method that has been shown to be highly efficient for your metabolites of interest. Methods like using a mixture of 75% ethanol (B145695) and methyl tert-butyl ether (MTBE) have demonstrated good recovery for a wide range of metabolites.[3][4]

  • Ion Suppression: Salts and other matrix components from the cell culture media or the cells themselves can interfere with the ionization of your target metabolites in the mass spectrometer. Ensure your washing steps are effective in removing media components. If ion suppression is suspected, you may need to perform a sample cleanup step, such as solid-phase extraction (SPE).

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated and tuned.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" and why is it so critical?

A1: Quenching is the rapid inactivation of cellular metabolism.[2] This step is crucial to obtain a snapshot of the metabolic state of the cells at a specific point in time. Without effective quenching, enzymes will continue to function, leading to changes in the levels of 13C-labeled metabolites and an inaccurate representation of the cellular metabolism under investigation.[1]

Q2: Which is a better quenching method: cold solvent or liquid nitrogen?

A2: Both methods are widely used and can be effective. Cold solvent quenching (e.g., with -40°C to -80°C methanol) has the advantage of simultaneously initiating the extraction process.[5] Liquid nitrogen provides extremely rapid freezing but requires an additional step to add the extraction solvent to the frozen cell pellet. The choice often depends on the specific cell type (adherent vs. suspension) and the experimental workflow.

Q3: Can I store my cell extracts? If so, for how long and at what temperature?

A3: Yes, cell extracts can be stored, but it is crucial to do so at -80°C to minimize degradation.[5] While it is best to analyze the samples as soon as possible, storage at -80°C can be suitable for up to a week. For longer-term storage, it is advisable to dry the extract and store it at -80°C. Always minimize freeze-thaw cycles.

Q4: How do I choose the best extraction solvent for my experiment?

A4: The optimal extraction solvent depends on the physicochemical properties of the metabolites you are interested in.

  • For a broad coverage of both polar and non-polar metabolites, a biphasic extraction using a mixture of methanol, chloroform (B151607) (or MTBE), and water is often employed.[6]

  • For primarily polar metabolites, a monophasic extraction with a cold aqueous organic solvent mixture like 80% methanol or a combination of acetonitrile, methanol, and water is generally effective.[6] Refer to the comparative data tables below for more specific guidance.

Q5: Do I need to correct for the natural abundance of 13C?

A5: Yes, correcting for the natural abundance of 13C (approximately 1.1%) is essential for accurate metabolic flux analysis. This correction allows you to distinguish between the 13C that has been incorporated from your labeled tracer and the 13C that is naturally present in the metabolites.

Data Presentation: Comparison of Extraction Solvent Efficiencies

The following tables summarize quantitative data on the efficiency of different extraction methods for various metabolite classes. The data is presented as the number of metabolites detected above the limit of detection (LOD) or as relative extraction efficiency.

Table 1: Number of Metabolites Detected Above Limit of Detection (LOD) for Different Extraction Protocols and Sample Types [3][4]

Extraction ProtocolLiver Tissue (Median LOD)Bone Marrow (Median LOD)HEK Cells (Median LOD)HL60 Cells (Median LOD)
100% Isopropanol (IPA)391154160.5176
75% Ethanol/MTBE B456154230231
75% Ethanol/MTBE A391101230176

Note: Higher numbers indicate better performance in detecting a broader range of metabolites.

Table 2: Relative Extraction Efficiency of Different Solvents for Various Metabolite Classes in Human Dermal Fibroblasts (HDFa) and Dental Pulp Stem Cells (DPSCs) [6]

Extraction MethodAmino Acids & PeptidesPurine & Pyrimidine Nucleotides
50% MethanolReference (100%)Reference (100%)
80% MethanolSimilar to 50% MethanolSimilar to 50% Methanol
80% EthanolHigher than referenceHigher than reference
70% AcetonitrileSimilar to 50% MethanolSimilar to 50% Methanol
MTBE MethodStatistically significant increaseStatistically significant increase
Methanol-ChloroformHigher than referenceHigher than reference

Note: This table indicates the relative performance compared to a standard 50% methanol extraction.

Experimental Protocols

Protocol 1: Quenching and Extraction of 13C-Labeled Metabolites from Adherent Mammalian Cells

This protocol is adapted for adherent cells and utilizes a cold solvent quenching and extraction method.[5]

Materials:

  • Culture medium with 13C-labeled substrate

  • Quenching/Extraction Solution: 80% Methanol in water, pre-chilled to -70°C

  • Ice-cold 0.9% NaCl solution

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a multi-well plate.

  • Labeling: Replace the culture medium with the 13C-labeled medium and incubate for the desired time.

  • Washing: Aspirate the labeled medium and quickly wash the cells once with ice-cold 0.9% NaCl. Aspirate the wash solution completely.

  • Quenching and Lysis: Immediately add 1 mL of cold (-70°C) 80% methanol to each well. Place the plate on dry ice for 10 minutes to ensure complete quenching and to induce freeze-thaw lysis.

  • Scraping and Collection: Scrape the cells in the methanol solution using a cell scraper. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Biphasic Extraction for Polar and Non-Polar Metabolites

This protocol allows for the separation of polar and non-polar metabolites.

Materials:

  • Quenched cell pellet (from Protocol 1, step 5, before centrifugation)

  • Methanol, Chloroform, and Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Initial Lysate: Start with the cell lysate in 80% methanol from Protocol 1.

  • Addition of Chloroform and Water: To the methanol lysate, add chloroform and water to achieve a final solvent ratio of approximately 2:1:1 (methanol:chloroform:water). A common approach is to add 1 volume of chloroform and 0.5 volumes of water to the initial methanol extract.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase containing polar metabolites and a lower organic phase containing non-polar metabolites (lipids).

  • Collection:

    • Carefully collect the upper aqueous phase into a new tube for the analysis of polar 13C-labeled metabolites.

    • Collect the lower organic phase into a separate tube for lipid analysis.

  • Drying and Storage: Dry the separated phases using a vacuum concentrator or a stream of nitrogen. Store the dried extracts at -80°C.

Mandatory Visualizations

experimental_workflow start Start: 13C-Labeled Cell Culture labeling Isotopic Labeling start->labeling end_analysis LC-MS Analysis wash Wash with Ice-Cold Saline labeling->wash quench Quench Metabolism (e.g., -70°C 80% Methanol) wash->quench extract Metabolite Extraction (Vortexing/Sonication) quench->extract separate Centrifuge to Pellet Debris extract->separate collect Collect Supernatant separate->collect collect->end_analysis

Caption: Workflow for 13C-Labeled Metabolite Extraction.

troubleshooting_workflow issue issue cause cause solution solution low_recovery Low Metabolite Recovery? inefficient_quench Inefficient Quenching? low_recovery->inefficient_quench Check bad_solvent Suboptimal Solvent? low_recovery->bad_solvent Check incomplete_lysis Incomplete Lysis? low_recovery->incomplete_lysis Check optimize_quench Use colder solvent Ensure rapid temperature drop inefficient_quench->optimize_quench Solution change_solvent Use solvent mix (e.g., ACN/MeOH/H2O) Consult efficiency tables bad_solvent->change_solvent Solution improve_lysis Increase sonication time Add freeze-thaw cycles incomplete_lysis->improve_lysis Solution

Caption: Troubleshooting Low Metabolite Recovery.

References

Validation & Comparative

A Researcher's Guide to Isotopic Fructose: D-Fructose-1,2,3-13C3 vs. [U-13C6]fructose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount to unraveling disease mechanisms and identifying novel therapeutic targets. Stable isotope tracers are indispensable tools in this pursuit, and the choice of tracer can profoundly influence the experimental outcomes and insights gained. This guide provides an objective comparison of two key isotopic tracers: D-Fructose-1,2,3-13C3 and uniformly labeled [U-13C6]fructose, offering supporting data and detailed experimental protocols to inform your research.

The selection between a selectively labeled and a uniformly labeled fructose (B13574) tracer hinges on the specific metabolic questions being addressed. While [U-13C6]fructose provides a comprehensive overview of the carbon fate from fructose, this compound offers a more nuanced view of the initial steps of fructose metabolism and its entry into central carbon pathways.

Quantitative Data Summary

The following table summarizes the key characteristics and primary applications of this compound and [U-13C6]fructose, providing a clear comparison to aid in the selection of the appropriate tracer for your experimental needs.

FeatureThis compound[U-13C6]fructose
Labeling Pattern Specifically labeled at carbons 1, 2, and 3Uniformly labeled at all six carbon positions
Primary Application Elucidating the flux through the upper parts of glycolysis and the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP). Distinguishing the contributions of different triose-phosphate isomerase activities.General metabolic fate analysis of fructose. Quantifying the overall contribution of fructose to various downstream metabolic pathways, including glycolysis, the TCA cycle, and lipogenesis.[1]
Analytical Techniques Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[2]
Key Insights Provides detailed information on the cleavage of the fructose backbone by aldolase (B8822740) and the subsequent fate of the resulting triose phosphates (dihydroxyacetone phosphate and glyceraldehyde-3-phosphate).Enables the tracking of all six carbon atoms from fructose, providing a complete picture of its incorporation into downstream metabolites.[3]
Cost-Effectiveness Generally more cost-effective for targeted pathway analysis.Can be more expensive due to the uniform labeling.
Data Interpretation Requires sophisticated analysis of isotopomer distributions to deconvolve pathway fluxes.Simpler interpretation for overall carbon fate, but can be complex for detailed flux analysis.

Experimental Protocols

The successful application of isotopic tracers relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments utilizing 13C-labeled fructose.

Experimental Protocol 1: 13C Metabolic Flux Analysis (MFA) using Mass Spectrometry

Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured cells using 13C-labeled fructose.

Materials:

  • Cultured cells (e.g., HepG2, adipocytes)

  • Cell culture medium (e.g., DMEM)

  • This compound or [U-13C6]fructose

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Chloroform (B151607), ice-cold

  • Water, ice-cold

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in standard culture medium.

    • For the experiment, replace the standard medium with a medium containing the 13C-labeled fructose tracer at a known concentration. A common approach is to replace a portion of the unlabeled glucose or fructose with the labeled tracer.

    • Incubate the cells for a predetermined period to allow for the incorporation of the tracer into intracellular metabolites and reach a metabolic and isotopic steady state. This duration should be optimized for the specific cell line and experimental question.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS to remove any extracellular tracer.

    • Quench metabolism by adding ice-cold methanol to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding ice-cold chloroform and water to the methanol-cell suspension. A common ratio is 1:1:1 methanol:chloroform:water.

    • Vortex the mixture vigorously and centrifuge to separate the polar (containing central carbon metabolites), non-polar (containing lipids), and protein phases.

    • Collect the polar phase for analysis of central carbon metabolites.

  • Sample Analysis by MS:

    • Dry the collected polar phase under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis or resuspend them in a suitable solvent for LC-MS analysis.

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, TCA cycle intermediates, amino acids).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

    • The software will then calculate the intracellular metabolic fluxes.

Experimental Protocol 2: 13C NMR Spectroscopy for Metabolite Analysis

Objective: To identify and quantify 13C-labeled metabolites in cell extracts or biofluids.

Materials:

  • Cell extracts or biofluid samples containing 13C-labeled metabolites

  • Deuterated water (D2O) for sample preparation

  • NMR tubes

  • High-resolution NMR spectrometer

Methodology:

  • Sample Preparation:

    • Lyophilize or dry the sample to remove water.

    • Reconstitute the sample in a known volume of D2O containing a known concentration of an internal standard (e.g., DSS).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) and two-dimensional (2D) 13C NMR spectra. 1D 13C NMR provides information on the chemical shifts of the labeled carbons, while 2D NMR experiments (e.g., HSQC, HMBC) can help in the unambiguous assignment of signals.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing.

    • Identify the 13C-labeled metabolites by comparing the chemical shifts to known databases (e.g., HMDB, BMRB).

    • Quantify the concentration of the labeled metabolites by integrating the peak areas relative to the internal standard. The splitting patterns of the 13C signals can provide information on the specific isotopomers present.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the use of this compound and [U-13C6]fructose.

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase F6P Fructose-6-Phosphate Fructose->F6P Hexokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B G3P Glyceraldehyde-3- Phosphate (G3P) F1P->G3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PPP Pentose Phosphate Pathway (PPP) F6P->Glycolysis F6P->PPP Tracer_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase start Start: Cell Culture labeling Isotopic Labeling (13C-Fructose) start->labeling quench Quench Metabolism labeling->quench extract Metabolite Extraction quench->extract analysis NMR / MS Analysis extract->analysis data_proc Data Processing analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end end flux_calc->end Results & Interpretation Label_Propagation cluster_fructose123 This compound cluster_fructoseU [U-13C6]fructose Fructose123 Fructose (●●●○○○) F1P_123 F1P (●●●○○○) Fructose123->F1P_123 DHAP_123 DHAP (●●○) F1P_123->DHAP_123 G3P_123 G3P (●○○) F1P_123->G3P_123 Glycolysis Glycolysis DHAP_123->Glycolysis Upper Glycolysis G3P_123->Glycolysis FructoseU Fructose (●●●●●●) F1P_U F1P (●●●●●●) FructoseU->F1P_U DHAP_U DHAP (●●●) F1P_U->DHAP_U G3P_U G3P (●●●) F1P_U->G3P_U DHAP_U->Glycolysis G3P_U->Glycolysis

References

Tracing Glycolysis: A Comparative Guide to D-Fructose-1,2,3-¹³C₃ and ¹³C-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the complex network of biochemical reactions that sustain life. The choice of tracer is paramount, as it dictates the specific metabolic pathways that can be interrogated and the precision of the resulting flux analysis. This guide provides a comprehensive comparison of two key tracers, D-Fructose-1,2,3-¹³C₃ and various isotopomers of ¹³C-glucose, for the express purpose of tracing glycolysis and associated pathways.

Core Principles: Distinct Entry Points into Glycolysis

The fundamental difference between glucose and fructose (B13574) metabolism lies in their entry points into the glycolytic pathway. Glucose is phosphorylated to glucose-6-phosphate, a key regulatory node, before proceeding through glycolysis. In contrast, fructose is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase. This distinction has significant implications for metabolic regulation and makes the choice of tracer critical for addressing specific research questions.

Performance Comparison: D-Fructose-1,2,3-¹³C₃ vs. ¹³C-Glucose

The selection of an appropriate tracer hinges on the specific metabolic pathway under investigation. While uniformly labeled [U-¹³C₆]glucose is a common choice for a global view of carbon metabolism, positionally labeled isotopes of both glucose and fructose offer more nuanced insights.

FeatureD-Fructose-1,2,3-¹³C₃¹³C-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
Primary Application Tracing the upper part of glycolysis via the fructose-specific pathway; assessing fructolysis and its contribution to downstream metabolites.Quantifying flux through glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the TCA cycle.[1][2]
Metabolic Entry Point Enters glycolysis as dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate after being metabolized to fructose-1-phosphate.[3]Enters glycolysis as glucose-6-phosphate.[1]
Key Insights Elucidates the metabolic fate of fructose, particularly in tissues with high fructokinase activity (liver, kidney, intestine).[3] Can be used to study the impact of high fructose consumption on conditions like obesity and metabolic syndrome.[4]Allows for the simultaneous assessment of glycolysis and the PPP, especially with tracers like [1,2-¹³C₂]glucose.[1][2] [U-¹³C₆]glucose provides a comprehensive view of central carbon metabolism.[5]
Limitations Less universally metabolized than glucose; its utility is more tissue-specific.[6] Specific data on the 1,2,3-¹³C₃ isotopomer is less abundant in the literature compared to uniformly labeled fructose.The complexity of labeling patterns from recycled pathways can make data interpretation challenging.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies using ¹³C-labeled fructose and glucose to trace metabolism.

ParameterD-Fructose-¹³C Tracer¹³C-Glucose TracerReference
Oxidation Rate (Non-exercising) 45.0% ± 10.7% (in 3-6 hours)-[7][8]
Conversion to Glucose 41% ± 10.5% (in 3-6 hours)-[7][8]
Conversion to Lactate ~25% (within a few hours)Varies by cell type and condition[9]
Contribution to Acetyl-CoA Dose-dependent increase from ~15% to 35-40% of the total pool with increasing fructose concentrations.Varies by cell type and condition[6]
Glycolytic Flux in Cancer Cells High, with most carbon excreted as lactate.High, with approximately 15% of glucose flux diverted to the pentose phosphate shunt in some cancer cell lines.[2]

Experimental Protocols

General Protocol for Stable Isotope Tracing in Cultured Cells

This protocol provides a general framework for using ¹³C-labeled substrates to trace metabolic pathways in cultured cells.

1. Cell Culture and Adaptation:

  • Culture cells to the desired density in a standard medium.

  • To ensure metabolic steady state, adapt the cells to a medium containing the unlabeled version of the sugar (glucose or fructose) at the same concentration as the labeled tracer to be used in the experiment.[10]

2. Tracer Experiment:

  • Replace the unlabeled medium with a medium containing the ¹³C-labeled tracer (e.g., D-Fructose-1,2,3-¹³C₃ or a specific ¹³C-glucose isotopomer). The concentration of the tracer may vary, but a common approach is to use a mixture, for instance, 80% labeled and 20% unlabeled substrate.[10]

  • Incubate the cells for a predetermined duration. The time required to reach isotopic steady state varies by pathway: ~10 minutes for glycolysis, ~2 hours for the TCA cycle, and ~24 hours for nucleotides.[11][12]

3. Metabolite Extraction:

  • Rapidly quench metabolic activity to preserve the isotopic labeling pattern. This is a critical step.

  • Place the culture plates on ice and aspirate the labeling medium.

  • Quickly wash the cells with an ice-cold 0.9% NaCl solution.

  • Immediately add a sufficient volume of -80°C methanol (B129727) to cover the cell monolayer.[4]

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis.[4]

  • Scrape the cell lysate and transfer it to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.[4]

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract, for example, using a vacuum concentrator.[4]

4. LC-MS/MS Analysis:

  • Reconstitute the dried extracts in a suitable volume of the initial LC mobile phase.[13]

  • Analyze the isotopic labeling patterns of intracellular metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). A HILIC column is often recommended for separating polar glucose metabolites.[13]

  • The mass spectrometer should be operated in a mode suitable for detecting the mass shifts caused by the ¹³C isotopes. For targeted analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is commonly used.[13]

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the mass isotopomer distribution for each metabolite of interest to determine the fractional contribution of the tracer to its synthesis.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of labeled carbons through metabolic pathways and for outlining experimental procedures.

Glycolysis_Pathway Glucose Glucose (¹³C-Glucose) G6P Glucose-6-P Glucose->G6P Fructose Fructose (D-Fructose-1,2,3-¹³C₃) F1P Fructose-1-P Fructose->F1P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-P F1P->G3P F16BP->DHAP F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: Entry points of ¹³C-Glucose and D-Fructose-1,2,3-¹³C₃ into glycolysis.

Experimental_Workflow Start Start: Cell Culture & Adaptation Tracer ¹³C Tracer Incubation Start->Tracer Quench Metabolic Quenching (-80°C Methanol) Tracer->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Flux Analysis Analyze->Data

Caption: Generalized workflow for a ¹³C metabolic tracer experiment.

Conclusion

Both D-Fructose-1,2,3-¹³C₃ and various ¹³C-glucose isotopomers are powerful tools for tracing glycolysis. The optimal choice depends on the specific biological question. ¹³C-glucose, particularly [1,2-¹³C₂]glucose, is ideal for simultaneously assessing glycolysis and the pentose phosphate pathway. D-Fructose-1,2,3-¹³C₃, on the other hand, offers a unique window into the often-unregulated entry of fructose into glycolysis, which is of particular interest in studies of metabolic diseases and certain cancers. By carefully selecting the appropriate tracer and employing robust experimental protocols, researchers can gain profound insights into the dynamic regulation of central carbon metabolism.

References

D-Fructose-1,2,3-¹³C₃ vs. Deuterated Fructose Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of D-fructose-1,2,3-¹³C₃ and deuterated fructose (B13574) tracers, offering a comprehensive overview of their respective advantages, supported by experimental data and detailed methodologies, to inform the design of robust metabolic studies.

Stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. By introducing molecules labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track the metabolic fate of substrates, quantify flux through various pathways, and gain a deeper understanding of cellular physiology in both healthy and diseased states. Fructose, a monosaccharide increasingly implicated in metabolic disorders, is a key area of investigation where such tracers are employed.

This guide will focus on the comparative advantages of the specifically labeled D-fructose-1,2,3-¹³C₃ tracer over commonly used deuterated fructose tracers.

Principle of Detection and Core Distinctions

The fundamental difference between ¹³C- and deuterium-labeled tracers lies in the atom being traced and the analytical methods used for detection.

  • D-Fructose-1,2,3-¹³C₃: This tracer incorporates three heavy carbon isotopes at the first three positions of the fructose molecule. The metabolism of this tracer leads to the incorporation of ¹³C into downstream metabolites. The key advantage of positional labeling is the ability to trace the specific rearrangements of the carbon skeleton during metabolic transformations. This provides highly detailed insights into the activity of specific enzymes and the relative contributions of different metabolic pathways. Detection is typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isotopologues (molecules that differ only in their isotopic composition).

  • Deuterated Fructose Tracers: These tracers, such as [6,6'-²H₂]fructose, incorporate deuterium atoms. Deuterium tracing provides information on the overall fate of the fructose molecule and can offer unique insights into redox metabolism by tracking the exchange of hydrogen atoms. Detection is primarily accomplished through mass spectrometry, which measures the mass shift caused by the presence of deuterium. A specialized in vivo technique, Deuterium Metabolic Imaging (DMI), utilizes magnetic resonance spectroscopy (MRS) to visualize metabolic processes non-invasively.

Comparative Analysis: Advantages of D-Fructose-1,2,3-¹³C₃

While both types of tracers are valuable, D-Fructose-1,2,3-¹³C₃ offers distinct advantages for specific research applications, primarily centered on the level of detail it provides about carbon transitions within metabolic pathways.

FeatureD-Fructose-1,2,3-¹³C₃Deuterated Fructose Tracers
Principle Traces the carbon backboneTraces the entire molecule and hydrogen exchange
Information Yield High-resolution insights into carbon skeleton rearrangements and specific pathway fluxes. Can distinguish between pathways with similar overall carbon flow but different intermediate steps.Provides information on the overall metabolic fate of fructose and can be used to study redox metabolism.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Deuterium Metabolic Imaging (DMI)
Primary Advantage Detailed mechanistic insights into metabolic pathways.Amenable to non-invasive in vivo imaging (DMI) and can be more cost-effective.
Potential Limitation Can be more expensive than some deuterated tracers.Isotope effects can be more pronounced, and there is a potential for label loss in exchange reactions. Data on specific carbon rearrangements is not provided.

Experimental Data: Metabolic Fate of Fructose Tracers

Direct head-to-head comparative studies quantifying the metabolic fate of D-fructose-1,2,3-¹³C₃ versus a specific deuterated fructose tracer under identical experimental conditions are limited in the publicly available literature. However, data from separate studies using these tracers provide valuable insights into their applications and the type of quantitative data they can generate.

D-Fructose-1,2,3-¹³C₃ in In Vivo Mouse Studies

A study investigating the in vivo metabolic fate of fructose utilized fructose labeled on its first three carbons (¹³C-1,2,3). The findings revealed that the small intestine plays a significant role in fructose clearance.[1]

Table 1: In Vivo Metabolic Fate of ¹³C-1,2,3-Fructose in Mice [1]

ParameterObservation
Intestinal Clearance Low doses of fructose are ~90% cleared by the small intestine.
Portal Vein Metabolites Minimal intact fructose was found; however, extensive fructose-derived glucose, lactate, and glycerate were present.
Glucose Synthesis Synthesis of glucose from fructose drew equally from both the ¹³C-labeled (C1-3) and unlabeled (C4-6) halves of the fructose molecule, indicating cleavage into three-carbon units prior to gluconeogenesis.
Deuterated Fructose in In Vivo Mouse Studies

Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]fructose has been used to non-invasively measure the differences in hepatic uptake and metabolism of glucose versus fructose in mice.

Table 2: In Vivo Hepatic Metabolism of [6,6'-²H₂]Fructose vs. [6,6'-²H₂]Glucose in Mice [2]

Parameter[6,6'-²H₂]Fructose[6,6'-²H₂]Glucose
Initial Hepatic Uptake (IV Bolus) Higher immediate concentration in the liver.Lower immediate concentration in the liver.
Deuterated Water Production Faster increase in deuterated water signal.Slower increase in deuterated water signal.

These findings are consistent with a more rapid hepatic extraction and turnover of fructose compared to glucose.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for in vivo and in vitro experiments using ¹³C-labeled fructose.

In Vivo ¹³C-Fructose Tracer Study in Mice

This protocol is adapted from methodologies used to track the metabolic fate of labeled fructose in vivo.[1]

  • Animal Model: Utilize a relevant mouse model (e.g., C57BL/6J).

  • Tracer Administration: Administer D-fructose-1,2,3-¹³C₃ orally by gavage at a specified dose (e.g., 0.5 g/kg body weight).

  • Sample Collection: At designated time points post-gavage, collect blood from the portal vein and peripheral circulation. Tissues of interest (e.g., small intestine, liver) can also be harvested.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., by snap-freezing tissues in liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Analytical Detection: Analyze the isotopic enrichment of metabolites using LC-MS/MS. This will allow for the quantification of ¹³C incorporation into downstream products like glucose and lactate.

  • Data Analysis: Calculate the fractional contribution of fructose to the production of various metabolites based on the mass isotopomer distribution.

In Vitro ¹³C-Fructose Tracer Study in Cell Culture

This protocol is a generalized methodology for metabolic flux analysis in cultured cells using a ¹³C-labeled fructose tracer.[3][4]

  • Cell Culture: Culture the cells of interest (e.g., human adipocytes) to the desired confluence.

  • Isotopic Labeling Medium: Prepare a culture medium containing a specific concentration of D-fructose-1,2,3-¹³C₃. The concentration should be relevant to the physiological or pathological condition being modeled.

  • Labeling Experiment: Replace the standard culture medium with the isotopic labeling medium and incubate the cells for a predetermined period to achieve a metabolic and isotopic steady state.

  • Metabolite Extraction: Aspirate the labeling medium, wash the cells with cold saline, and then rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

  • Analytical Detection: Analyze the isotopic labeling patterns of intracellular metabolites and secreted products (from the culture medium) using GC-MS or LC-MS/MS.

  • Metabolic Flux Analysis: Utilize software to integrate the measured labeling patterns with a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes.

Visualization of Fructose Metabolism and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Fructose_Metabolism cluster_blood Bloodstream cluster_cell Hepatocyte Fructose_blood Fructose GLUT2 GLUT2 Fructose_blood->GLUT2 Transport Fructose_cell Fructose GLUT2->Fructose_cell F1P Fructose-1-Phosphate Fructose_cell->F1P Ketohexokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Pyruvate Pyruvate G3P->Pyruvate Glycolysis Glucose Glucose (Gluconeogenesis) Pyruvate->Glucose Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids (De Novo Lipogenesis) AcetylCoA->FattyAcids TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified diagram of the primary hepatic fructose metabolism pathway (fructolysis).

Experimental_Workflow Tracer D-Fructose-1,2,3-13C3 Administration System In Vivo (e.g., Mouse) or In Vitro (e.g., Cell Culture) Tracer->System Sampling Sample Collection (Blood, Tissues, Cells) System->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Isotopologue Distribution Data Analysis->Data MFA Metabolic Flux Analysis (MFA) Data->MFA Interpretation Biological Interpretation MFA->Interpretation

References

A Researcher's Guide to Isotopic Tracer Selection: When to Use D-Fructose-1,2,3-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. While uniformly labeled substrates like [U-¹³C₆]glucose are staples in metabolic flux analysis, positionally labeled tracers offer a more nuanced view of specific pathways. This guide provides an objective comparison of D-Fructose-1,2,3-¹³C₃ with other common tracers, supported by experimental context, to clarify its unique advantages and inform its application.

The Metabolic Cleavage of Fructose (B13574): A Tale of Two Trioses

The primary rationale for using D-Fructose-1,2,3-¹³C₃ stems from the distinct metabolism of fructose, primarily in the liver. Unlike glucose, which is phosphorylated to glucose-6-phosphate, fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase. Aldolase B then cleaves F1P into two distinct three-carbon intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[1]

Crucially, DHAP is derived from carbons 1, 2, and 3 of fructose, while glyceraldehyde is formed from carbons 4, 5, and 6. Therefore, D-Fructose-1,2,3-¹³C₃ is specifically designed to introduce a ¹³C₃ label exclusively into the DHAP pool and its subsequent downstream metabolites. This allows researchers to dissect the metabolic fate of the "upper" half of the fructose molecule.

Fructose_Metabolism Fructose Fructose (C₁-C₂-C₃-C₄-C₅-C₆) F1P Fructose-1-Phosphate (¹³C₁-¹³C₂-¹³C₃-C₄-C₅-C₆) Fructose->F1P Fructokinase DHAP DHAP (¹³C₃) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (C₃) F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / TCA Cycle DHAP->Glycolysis Gluconeogenesis Gluconeogenesis / Glycogen DHAP->Gluconeogenesis Lipogenesis De Novo Lipogenesis (Glycerol Backbone) DHAP->Lipogenesis G3P Glyceraldehyde-3-P Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis G3P->Gluconeogenesis Decision_Tree Start Start: Choose a Tracer for Carbohydrate Metabolism Q_Substrate Is Fructose the Primary Substrate of Interest? Start->Q_Substrate Use_Glucose Use [U-¹³C₆]Glucose Q_Substrate->Use_Glucose No Q_Pathway Are you studying the overall contribution of fructose to metabolism? Q_Substrate->Q_Pathway Yes Use_U_Fructose Use [U-¹³C₆]Fructose Q_Pathway->Use_U_Fructose Yes Q_Triose Do you need to differentiate the fates of the two triose phosphates (DHAP vs. Glyceraldehyde)? Q_Pathway->Q_Triose No Q_Triose->Use_U_Fructose No Use_Positional Use D-Fructose-1,2,3-¹³C₃ Q_Triose->Use_Positional Yes Experimental_Workflow Seed 1. Seed Cells Grow 2. Grow to desired confluency in standard medium Seed->Grow Wash 3. Wash with PBS Grow->Wash Label 4. Add ¹³C-Fructose Labeling Medium Wash->Label Incubate 5. Incubate to achieve isotopic steady state Label->Incubate Quench 6. Quench Metabolism (e.g., ice-cold saline wash, -80°C Methanol) Incubate->Quench Extract 7. Extract Metabolites Quench->Extract Analyze 8. Analyze by GC-MS / LC-MS Extract->Analyze Data 9. Data Analysis (Mass Isotopomer Distribution) Analyze->Data

References

A Comparative Analysis of Fructose and Glucose Metabolism Using 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fructose (B13574) and glucose metabolism, leveraging experimental data from 13C tracer studies. By employing stable isotope labeling, researchers can meticulously track the metabolic fate of these monosaccharides, offering profound insights into their distinct contributions to cellular bioenergetics and biosynthesis. This information is critical for understanding the metabolic implications of dietary sugars and for the development of therapeutic strategies targeting metabolic diseases.

Core Metabolic Differences: A Snapshot

Glucose and fructose, while both simple sugars, enter cellular metabolism through different pathways, leading to distinct metabolic consequences. Glucose is primarily metabolized via glycolysis, a tightly regulated pathway. In contrast, fructose metabolism, particularly in the liver, bypasses a key regulatory step of glycolysis, leading to a more rapid and less controlled flux of carbons into downstream pathways. This fundamental difference has significant implications for energy production, glycogen (B147801) synthesis, de novo lipogenesis, and lactate (B86563) production.

Quantitative Comparison of Metabolic Fates

The use of 13C-labeled glucose and fructose allows for the precise quantification of their contributions to various metabolic pathways. The following tables summarize key quantitative data from published studies.

Metabolic Fate 13C-Fructose 13C-Glucose Biological System Key Findings & Citations
Oxidation Rate ~45% of ingested dose within 3-6 hours in non-exercising subjects.[1][2]Varies depending on exercise and physiological state.Human (in vivo)Fructose oxidation is significant and can be influenced by the presence of glucose.[1][2]
Conversion to Glucose ~41% of ingested fructose is converted to glucose within 3-6 hours.[1][2]Not applicable.Human (in vivo)A substantial portion of fructose is converted to glucose in the liver, which can then be released into circulation.[1][2][3][4]
Contribution to De Novo Lipogenesis (DNL) Dose-dependent increase in tracer-labeled acetyl-CoA (15% to 35-40% of total pool).[5]Lower contribution to DNL compared to fructose under similar conditions.Human AdipocytesFructose is a potent precursor for fatty acid synthesis.[5][6]
Lactate Production Significant correlation with the release of 13C-labeled lactate.[5]Lactate production is a key fate of glucose, especially under anaerobic conditions.Human Adipocytes & other systemsFructose can be a significant source of circulating lactate.[5]
Mitochondrial Oxidation in B-cells Shows mitochondrial oxidation when administered alone, but this is diminished in the presence of glucose.[7]Undergoes mitochondrial metabolism, which is not significantly affected by the presence of fructose.[7]B-cellsGlucose is the preferred fuel for mitochondrial respiration in B-cells when both sugars are present.[7]

Experimental Protocols: A Generalized Approach

The following outlines a generalized workflow for a comparative metabolic flux analysis of fructose and glucose using 13C tracers. Specific parameters will vary based on the experimental model and research question.

Tracer Selection and Administration
  • Tracers: Commonly used tracers include uniformly labeled [U-13C6]glucose and [U-13C6]fructose. Position-specific tracers like [1,2-13C2]glucose can provide more detailed information about specific pathways.[8]

  • In Vitro Administration: For cell culture experiments, cells are incubated in a defined medium containing the 13C-labeled sugar as the primary carbon source until a metabolic and isotopic steady state is reached.[9]

  • In Vivo Administration: In animal or human studies, tracers can be administered via intravenous infusion,[10][11] oral gavage,[12] or as part of a meal.[4] A primed-constant infusion is often used to achieve steady-state labeling in plasma.[13]

Sample Collection and Metabolite Extraction
  • In Vitro: At designated time points, cell culture medium and cell pellets are collected. Metabolites are extracted from cells using a cold solvent system (e.g., methanol/water/chloroform) to quench metabolism and separate polar and nonpolar metabolites.[5]

  • In Vivo: Blood, tissue biopsies, and expired air (for 13CO2 analysis) are collected at various time points during and after tracer administration. Tissues are rapidly frozen to halt metabolic activity.[10]

Analytical Procedures
  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect metabolites and their 13C isotopologues. Derivatization of metabolites is often necessary for GC-MS analysis.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can be used to determine the positional enrichment of 13C in metabolites, providing detailed insights into pathway activity.[3][15]

Data Analysis
  • Isotopologue Distribution Analysis: The mass isotopomer distributions of key metabolites (e.g., lactate, glutamate, fatty acids) are determined to quantify the incorporation of 13C from the tracer.

  • Metabolic Flux Analysis (MFA): The fractional contribution of the tracer to the synthesis of downstream metabolites is calculated. Computational models can be used to estimate the fluxes through various metabolic pathways.[8][9]

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the flow of carbons from glucose and fructose through central metabolism and the general experimental process, the following diagrams are provided.

Fructose_Glucose_Metabolism glucose Glucose g6p Glucose-6-P glucose->g6p Hexokinase/ Glucokinase fructose Fructose f6p Fructose-6-P fructose->f6p Hexokinase (minor) f1p Fructose-1-P fructose->f1p Fructokinase g6p->f6p glycogen Glycogen g6p->glycogen pentose_phosphate Pentose Phosphate Pathway g6p->pentose_phosphate f16bp Fructose-1,6-BP f6p->f16bp PFK-1 (Regulated) dhap DHAP f1p->dhap Aldolase B g3p Glyceraldehyde-3-P f1p->g3p Aldolase B f16bp->dhap f16bp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca lipogenesis De Novo Lipogenesis acetyl_coa->lipogenesis

Caption: Comparative metabolic pathways of glucose and fructose.

Experimental_Workflow start Start: Experimental Design tracer 13C Tracer Selection ([U-13C]Glucose / [U-13C]Fructose) start->tracer administration Tracer Administration (Infusion, Gavage, etc.) tracer->administration sampling Sample Collection (Blood, Tissue, Cells) administration->sampling extraction Metabolite Extraction sampling->extraction analysis Analytical Measurement (GC-MS, LC-MS, NMR) extraction->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: Generalized workflow for 13C tracer studies.

Conclusion

13C tracer studies provide a powerful and quantitative framework for dissecting the distinct metabolic roles of fructose and glucose. The evidence indicates that fructose is a potent substrate for hepatic de novo lipogenesis and can significantly contribute to circulating glucose and lactate pools. These unique metabolic features underscore the importance of considering the source of dietary carbohydrates in metabolic research and drug development. The methodologies outlined in this guide provide a foundation for designing and interpreting experiments aimed at further elucidating the complex interplay between carbohydrate metabolism and cellular function.

References

Unraveling Cellular Metabolism: A Comparative Guide to D-Fructose-1,2,3-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic wiring of different cell types is paramount. Stable isotope tracers are indispensable tools in this endeavor, and the choice of tracer can significantly impact the depth and clarity of metabolic insights. This guide provides a comprehensive comparison of D-Fructose-1,2,3-13C3 with other metabolic tracers, offering supporting data and detailed experimental protocols to aid in the design of robust metabolic flux analysis studies.

This compound is a position-specific labeled monosaccharide that offers unique advantages for dissecting the metabolic fates of fructose (B13574), particularly in the upper segments of glycolysis and its interplay with the pentose (B10789219) phosphate (B84403) pathway (PPP). By labeling the first three carbons, this tracer allows for a more nuanced understanding of carbon transitions than uniformly labeled substrates.

Performance Comparison: this compound vs. Alternatives

The primary advantage of this compound lies in its ability to distinguish between different metabolic pathways based on the specific fate of the labeled carbons. This is particularly relevant when comparing cell types with divergent metabolic phenotypes, such as highly glycolytic cancer cells versus normal differentiated cells.

Theoretical Comparison of Tracer Performance

The following table outlines the expected labeling patterns and interpretive power of this compound compared to the more commonly used uniformly labeled [U-13C6]fructose and [1,2-¹³C₂]D-glucose. This comparison is based on established principles of metabolic flux analysis.[1][2]

FeatureThis compound[U-13C6]Fructose[1,2-¹³C₂]D-Glucose
Primary Application Dissecting upper glycolysis, aldolase (B8822740) activity, and pentose phosphate pathway (PPP) entry.General tracing of fructose backbone into various metabolic pathways.Quantifying the relative flux of glycolysis versus the oxidative PPP.[1]
Glycolysis Analysis Provides M+3 labeling in glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). M+3 lactate (B86563) indicates direct glycolytic flux.Results in M+3 labeling of glycolytic intermediates and lactate, but does not distinguish the fate of specific carbons.Generates M+2 lactate via glycolysis, allowing for a clear distinction from PPP-derived lactate.[1]
Pentose Phosphate Pathway (PPP) Analysis The C1 label is lost as 13CO2 in the oxidative PPP. The remaining C2 and C3 labels can be traced through the non-oxidative PPP, allowing for the assessment of carbon shuffling.Labeling in PPP intermediates is complex and requires extensive modeling to deconvolve.Loss of the C1 label in the oxidative PPP results in M+1 lactate, providing a direct measure of PPP activity relative to glycolysis.[1]
De Novo Lipogenesis Labeled acetyl-CoA (M+2, from carbons 2 and 3) provides a measure of fructose contribution to fatty acid synthesis.Generates M+2 acetyl-CoA, but with contributions from all carbons, potentially complicating interpretation.Labeled acetyl-CoA can be used to trace glucose contribution to lipogenesis.
TCA Cycle Analysis Can trace the entry of fructose-derived pyruvate (B1213749) into the TCA cycle via pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).Provides a general overview of fructose carbon entry into the TCA cycle.Allows for detailed analysis of TCA cycle activity and anaplerosis.
Quantitative Data from Fructose Tracing Studies

While direct head-to-head comparative data for this compound is limited, studies using uniformly labeled fructose provide valuable quantitative insights into its metabolic fate in different cell types. For example, a study on human adipocytes using [U-13C6]-d-fructose demonstrated a dose-dependent increase in the contribution of fructose to the acetyl-CoA pool, a key precursor for de novo lipogenesis.[3]

Metabolic ProcessKey Findings with [U-13C6]-d-fructose in Human Adipocytes
TCA Cycle Activity A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose uptake and metabolism in the TCA cycle.[3]
Anabolic Processes Fructose was shown to robustly stimulate glutamate (B1630785) and de novo fatty acid synthesis.[3]
Acetyl-CoA Formation A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising from approximately 15% to 35-40% of the total pool with increasing fructose concentrations.[3]
Lactate Release Fructose exposure significantly correlated with the release of ¹³C-labeled lactate.[4]

These findings highlight the significant contribution of fructose to anabolic pathways. Using this compound in similar experiments would provide a more detailed understanding of how the upper carbons of the fructose molecule specifically contribute to these processes.

Experimental Protocols

The following are detailed methodologies for conducting stable isotope tracing experiments with this compound. These protocols are adaptable to various cell lines and research questions.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cultured cells with this compound to trace its metabolic fate.

Materials:

  • Cell line of interest (e.g., cancer cell line and a corresponding normal cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled fructose-free cell culture medium

  • This compound

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel format (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the isotopic labeling medium by supplementing glucose-free and fructose-free medium with this compound to the desired final concentration (e.g., 10 mM). The medium should also contain other necessary supplements like FBS and antibiotics.

  • Medium Exchange and Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the cell type and may need to be determined empirically through a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).[5]

Protocol 2: Metabolite Extraction

Objective: To quench metabolism and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Liquid nitrogen

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add a sufficient volume of -80°C methanol to each well to cover the cell monolayer and quench metabolic activity.[6]

  • Cell Lysis and Collection:

    • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.

    • Scrape the cell lysate from the wells and transfer to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopologue distribution of key metabolites.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Derivatization (for GC-MS): For analysis by GC-MS, polar metabolites are typically derivatized (e.g., silylation) to increase their volatility.

  • Data Acquisition:

    • The mass-to-charge ratio (m/z) for each metabolite and its corresponding 13C-labeled isotopologues will be monitored.

    • For a metabolite derived from the intact three-carbon unit of fructose, you will look for masses corresponding to M+0, M+1, M+2, and M+3.

  • Data Analysis: The mass isotopologue distribution (MID) is calculated by correcting for the natural abundance of 13C. This data is then used to infer the relative activity of different metabolic pathways.

Visualizing Metabolic Fates

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the expected fate of the labeled carbons from this compound.

Fructose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Fructose-1-P Fructose-1-Phosphate (M+3) This compound->Fructose-1-P Fructokinase DHAP DHAP (M+3) Fructose-1-P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate (M+3) DHAP->G3P Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate (M+3) G3P->Pyruvate Glycolysis Lactate Lactate (M+3) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA PPP_and_Glycolysis Fructose-1,2,3-13C3 Fructose-1,2,3-13C3 F6P Fructose-6-Phosphate (M+3) Fructose-1,2,3-13C3->F6P Hexokinase G6P Glucose-6-Phosphate (M+3) F6P->G6P 6PG 6-P-Gluconolactone (M+2) G6P->6PG G6PD Glycolysis Glycolysis G6P->Glycolysis Ru5P Ribulose-5-Phosphate (M+2) 6PG->Ru5P CO2 13CO2 6PG->CO2 PPP Pentose Phosphate Pathway Ru5P->PPP Lactate_Gly Lactate (M+3) Glycolysis->Lactate_Gly Lactate_PPP Lactate (M+2) PPP->Lactate_PPP

References

A Researcher's Guide to Verifying Enzyme Activity with D-Fructose-1,2,3-¹³C₃ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate workings of metabolic pathways is paramount. Stable isotope tracers, particularly positionally labeled substrates like D-Fructose-1,2,3-¹³C₃, offer a powerful method to dissect enzymatic fluxes and elucidate the metabolic fate of specific carbon atoms. This guide provides an objective comparison of D-Fructose-1,2,3-¹³C₃ with other common tracers and details the experimental protocols necessary to verify enzyme activity through ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Core Principle: Tracing the First Three Carbons of Fructose (B13574)

The primary utility of D-Fructose-1,2,3-¹³C₃ lies in its ability to specifically track the carbons that constitute Dihydroxyacetone Phosphate (DHAP) following the cleavage of Fructose-1-Phosphate (B91348). In key metabolic tissues like the liver, kidney, and intestine, fructose metabolism is initiated by fructokinase, which phosphorylates fructose to fructose-1-phosphate (F1P).[1][2] Subsequently, the enzyme Aldolase B cleaves F1P into two distinct triose phosphates: DHAP (derived from carbons 1-3) and glyceraldehyde (derived from carbons 4-6).[3][4][5]

By using D-Fructose-1,2,3-¹³C₃, the entire isotopic label is channeled into the DHAP pool. This allows for the unambiguous tracking of DHAP-derived carbons as they progress through glycolysis, gluconeogenesis, and other interconnected pathways. The appearance of an M+3 label (a mass increase of three units due to the three ¹³C atoms) in downstream metabolites serves as a direct indicator of the metabolic flux through this specific route, bypassing the complexities of glucose metabolism which enters glycolysis upstream.[1][2]

Caption: Metabolic fate of D-Fructose-1,2,3-¹³C₃.
Comparison with Alternative Isotopic Tracers

The choice of isotopic tracer is a critical step in designing a metabolic flux experiment.[6] While D-Fructose-1,2,3-¹³C₃ is highly specific, other tracers provide different, complementary insights into cellular metabolism.

TracerPrimary ApplicationAdvantagesDisadvantages
D-Fructose-1,2,3-¹³C₃ Verifying Fructokinase and Aldolase B activity; tracing the DHAP carbon pool.Specifically isolates the upper fructolysis pathway; avoids confounding labels from the glyceraldehyde moiety; provides a clear M+3 signature in glycolytic intermediates.Does not provide information on the metabolic fate of fructose carbons 4-6; less common and potentially more expensive than other tracers.
[U-¹³C₆]-Fructose General analysis of fructose metabolism and its contribution to various pathways (TCA cycle, lipogenesis).[7]Labels all downstream metabolites, providing a comprehensive view of fructose fate.Difficult to distinguish the separate fates of the DHAP and glyceraldehyde moieties without complex isotopomer analysis.
[1,2-¹³C₂]-Glucose Quantifying flux through glycolysis vs. the Pentose Phosphate Pathway (PPP).[8]Produces distinct labeling patterns in 3-phosphoglycerate (B1209933) (3PG) depending on the pathway taken, allowing for robust flux ratio analysis.Does not directly measure fructose-specific enzyme activities.
[U-¹³C₆]-Glucose General analysis of glucose metabolism and its contribution to anabolic processes.Provides a global view of glucose utilization; widely available and well-characterized.Bypasses the fructose-specific metabolic entry point, offering no direct insight into fructolysis.

Experimental Protocols

This section outlines a generalized protocol for an in vitro ¹³C tracer experiment using D-Fructose-1,2,3-¹³C₃ in cultured cells.

Cell Culture & Isotopic Labeling

This protocol is adapted for adherent cell lines grown in 6-well plates.

  • Materials:

    • Cell line of interest (e.g., HepG2 human liver cells)

    • Standard cell culture medium (e.g., DMEM)

    • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled sugars

    • D-Fructose-1,2,3-¹³C₃

    • Unlabeled D-Fructose and D-Glucose

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates and grow to approximately 80% confluency in standard culture medium.

    • Medium Preparation: Prepare the isotopic labeling medium. For example, use glucose-free DMEM supplemented with dFBS, 5 mM unlabeled D-Glucose, and 5 mM D-Fructose-1,2,3-¹³C₃. The exact concentrations should be optimized for the specific experimental goals.

    • Labeling: Aspirate the standard medium, wash cells once with sterile Phosphate-Buffered Saline (PBS), and add 1 mL of the pre-warmed isotopic labeling medium to each well.

    • Incubation: Place cells back in the incubator (37°C, 5% CO₂) for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurate measurements.

  • Materials:

  • Procedure:

    • Quenching: Place the cell culture plate on ice. Aspirate the labeling medium and quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution.

    • Extraction: Immediately add 1 mL of -80°C 80% methanol to each well.

    • Lysis: Place the plates in a -80°C freezer for at least 20 minutes to ensure complete quenching and cell lysis.

    • Collection: Scrape the cell lysate from the plate and transfer the entire methanol-cell mixture to a microcentrifuge tube.

    • Separation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Storage: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites must be derivatized to increase their volatility.

  • Derivatization:

    • Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate (e.g., 90 minutes at 30°C).

    • Add a second derivatization agent such as MTBSTFA and incubate (e.g., 60 minutes at 60°C).

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS. The instrument will separate the metabolites chromatographically and detect the mass-to-charge ratio (m/z) of the resulting fragments.

    • The data will reveal mass isotopomer distributions for each metabolite—that is, the fraction of molecules that are unlabeled (M+0), contain one ¹³C atom (M+1), two (M+2), three (M+3), and so on.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution for key metabolites. This data, when corrected for the natural abundance of ¹³C, allows for the calculation of metabolic fluxes.

Predicted Labeling Patterns for D-Fructose-1,2,3-¹³C₃

The following table summarizes the theoretically expected labeling patterns in key metabolites, which can be used to verify enzyme activity.

MetabolitePrimary Expected IsotopologueEnzymatic Pathway VerifiedInterpretation
Fructose-1-Phosphate M+3FructokinaseThe presence of M+3 F1P confirms the initial phosphorylation of the tracer.
DHAP M+3Aldolase BDetection of M+3 DHAP directly verifies the cleavage of F1P by Aldolase B.
Glyceraldehyde-3-P M+3Triose-Phosphate IsomeraseM+3 G3P demonstrates the isomerization of labeled DHAP, indicating flux towards lower glycolysis.
3-Phosphoglycerate M+3GlycolysisConfirms that the full carbon backbone from the DHAP moiety has progressed through the upper stages of glycolysis.
Pyruvate / Lactate M+3GlycolysisThe terminal products of glycolysis showing an M+3 label confirm the complete flux from fructose-derived DHAP.
Ribose-5-Phosphate M+0, M+1, M+2Pentose Phosphate Pathway (PPP)The initial label from DHAP (carbons 1-3) does not directly enter the oxidative PPP. Label in Ribose-5-P would indicate complex recycling through the non-oxidative PPP or gluconeogenesis.
Workflow for ¹³C-Metabolic Flux Analysis

The overall process from experimental design to data interpretation follows a structured workflow. ¹³C-MFA combines experimental labeling data with a stoichiometric model of cellular metabolism to calculate intracellular fluxes.[6][9]

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Design 1. Experimental Design (Select Tracer & Conditions) Culture 2. Cell Culture & Isotope Labeling Extract 3. Quenching & Metabolite Extraction Analyze 4. MS or NMR Analysis Correct 5. Data Correction (for Natural Abundance) Estimate 7. Flux Estimation (Software-based Fitting) Correct->Estimate Model 6. Stoichiometric Network Modeling Model->Estimate Validate 8. Statistical Analysis & Model Validation Estimate->Validate Result Biological Interpretation (Flux Maps, Pathway Activity) Validate->Result

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

A Head-to-Head Comparison of Partially and Fully Labeled Fructose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fructose (B13574) Tracer for Your Study

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of nutrient utilization. Fructose, a monosaccharide increasingly prevalent in modern diets, has garnered significant attention for its distinct metabolic fate compared to glucose. To unravel the complexities of fructose metabolism, researchers rely on isotopically labeled fructose tracers. This guide provides an objective, data-driven comparison of partially and fully labeled fructose tracers, offering insights into their respective strengths and applications to empower researchers in making informed decisions for their experimental designs.

Principles of Fructose Tracer Analysis

Stable isotope tracing involves the introduction of a substrate, in this case, fructose, enriched with a heavy isotope, most commonly carbon-13 (¹³C), into a biological system. As the cells metabolize the labeled fructose, the ¹³C atoms are incorporated into various downstream metabolites. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution of these heavy isotopes, thereby mapping the flow of carbon through metabolic pathways. This approach, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of intracellular reactions.[1]

The choice between a partially labeled and a fully labeled fructose tracer is a critical decision that hinges on the specific research question, the targeted metabolic pathways, and the available analytical instrumentation.

Performance Comparison: Partially vs. Fully Labeled Fructose Tracers

The selection of a fructose tracer profoundly influences the type and resolution of the metabolic information that can be obtained. While fully labeled tracers provide a comprehensive overview of carbon fate, partially labeled tracers offer a more nuanced view of specific reaction activities.

FeaturePartially Labeled Fructose TracersFully Labeled Fructose Tracers ([U-¹³C₆]-d-fructose)
Labeling Pattern One or more specific carbon atoms are labeled with ¹³C (e.g., [1-¹³C]fructose, [2-¹³C]fructose).All six carbon atoms are labeled with ¹³C.
Information Gained - Elucidation of specific enzyme activities and pathway branch points.[2] - Tracing the fate of individual carbon atoms. - Can be designed to probe specific reactions, such as the relative activities of the pentose (B10789219) phosphate (B84403) pathway and glycolysis.- Provides a global view of the contribution of fructose to downstream metabolites.[3] - Measures the overall incorporation of fructose-derived carbon into various metabolic pools. - Useful for determining the fractional contribution of fructose to the synthesis of molecules like fatty acids and amino acids.
Analytical Complexity - Requires sophisticated analysis of isotopomer distributions to deconvolve positional information. - NMR spectroscopy is often necessary to distinguish between different positional isomers.[4]- Mass isotopomer distribution (MID) analysis is more straightforward. - GC-MS and LC-MS are readily applicable for measuring the overall ¹³C enrichment.[5]
Cost-Effectiveness Generally less expensive to synthesize than fully labeled counterparts.Typically more expensive due to the complexity of synthesis.
Primary Applications - Detailed metabolic flux analysis of central carbon metabolism. - Investigating the reversibility of reactions. - Probing specific enzymatic steps.[2]- Tracer fate association studies.[3] - Determining the overall contribution of fructose to anabolic processes like de novo lipogenesis. - Screening for broad metabolic responses to fructose.

Supporting Experimental Data

The following tables summarize quantitative data from studies utilizing either partially or fully labeled fructose tracers, illustrating the distinct types of information each approach yields.

Table 1: Metabolic Fate of Partially Labeled Fructose Tracers in Rat Hepatocytes

This table presents data on the conversion of different partially ¹³C-labeled fructose isoforms to key metabolites in hepatocytes from Goto-Kakizaki rats. The data highlights how specific labeling patterns can be used to probe different entry points and pathways of fructose metabolism.

Tracer (10 mM)¹³C-Enriched D-Glucose Released (nmol/mg wet wt/120 min)¹³C-Enriched L-Lactate Released (nmol/mg wet wt/120 min)¹³C-Enriched L-Alanine Released (nmol/mg wet wt/120 min)
D-[1-¹³C]fructose1.8 ± 0.210.9 ± 0.91.2 ± 0.1
D-[2-¹³C]fructose1.9 ± 0.26.2 ± 0.50.7 ± 0.1
D-[6-¹³C]fructose1.7 ± 0.210.5 ± 0.81.1 ± 0.1
Data adapted from Malaisse et al., Int J Mol Med, 2004.[2] The unequal generation of L-[1-¹³C]lactate from D-[1-¹³C]fructose and D-[6-¹³C]fructose compared to D-[2-¹³C]fructose provides insights into the relative fates of the triose phosphate products of aldolase (B8822740) B cleavage.[2]
Table 2: Metabolic Fate of Fully Labeled Fructose in Human Adipocytes

This table summarizes the dose-dependent effects of [U-¹³C₆]-d-fructose on key metabolic pathways in differentiated human adipocytes. This data demonstrates the utility of fully labeled tracers in quantifying the overall contribution of fructose to anabolic processes.

Fructose Concentration (mM)¹³C-Labeled Palmitate (% of total)¹³C-Labeled Glutamate (B1630785) (M+2, fold change from 0.1 mM)¹³C-Labeled Lactate Release (fold change from 0.1 mM)
0.1~5%1.01.0
2.5Increased~2.5Increased
5.0Increased~3.5Increased
10.0Increased~4.0Increased
Data adapted from Singh et al., Metabolomics, 2014.[3] Fructose was shown to be a potent lipogenic substrate, with a dose-dependent increase in the synthesis of new palmitate.[3] The increase in M+2 glutamate indicates a robust entry of fructose-derived carbon into the TCA cycle via pyruvate (B1213749) dehydrogenase.[3]

Key Metabolic Pathways and Experimental Workflows

To visualize the metabolic journey of fructose and the experimental process of tracer analysis, the following diagrams are provided.

Fructolysis_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis

Fructolysis Pathway

The diagram above illustrates the initial steps of fructose metabolism, known as fructolysis, which primarily occurs in the liver.[6][7] Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6] These three-carbon molecules can then enter the glycolytic pathway.

DeNovo_Lipogenesis Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate TCA Cycle FattyAcids Fatty Acids AcetylCoA->FattyAcids De Novo Lipogenesis Citrate->AcetylCoA ATP Citrate Lyase (Cytosol)

De Novo Lipogenesis from Fructose

This diagram outlines the pathway by which fructose can be converted into fatty acids, a process known as de novo lipogenesis.[8] Fructose-derived carbons enter glycolysis, are converted to pyruvate, and then to acetyl-CoA, the primary building block for fatty acid synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding 1. Seed Cells Labeling_Medium 2. Prepare Isotopic Labeling Medium Cell_Seeding->Labeling_Medium Incubation 3. Incubate with Labeled Fructose Labeling_Medium->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Extract Metabolites Quenching->Extraction Derivatization 6. Derivatization (for GC-MS) Extraction->Derivatization Analysis 7. GC-MS or NMR Analysis Derivatization->Analysis Data_Processing 8. Data Processing & Flux Analysis Analysis->Data_Processing

References

Safety Operating Guide

Proper Disposal of D-Fructose-1,2,3-13C3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a clear, step-by-step procedure for the disposal of D-Fructose-1,2,3-13C3, a non-hazardous, stable isotope-labeled compound.

The key safety consideration for this compound is based on the chemical properties of D-Fructose itself, not the carbon-13 isotopic label. Carbon-13 is a stable, naturally occurring, non-radioactive isotope.[1][2] Consequently, compounds labeled with 13C do not require special radiological precautions and their disposal is governed by the chemical's inherent properties.[2][3] Safety Data Sheets (SDS) for D-Fructose classify it as a non-hazardous substance.

Immediate Safety and Handling Precautions

Prior to disposal, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While D-Fructose is not considered hazardous, these precautions minimize the risk of any potential contamination or irritation.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C3¹³C3H12O6Coompo
Molecular Weight ~183.13 g/mol Coompo
Physical State Crystalline powderKISHIDA CHEMICAL CO., LTD.[3]
Hazards Not classified as hazardousFisher Scientific[4], Biomatik[5], EMD Millipore Corporation[]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.

1. Waste Collection:

  • Carefully sweep up the solid this compound, avoiding dust generation.

  • Place the collected material into a clearly labeled, sealed container designated for non-hazardous solid chemical waste. The label should include the full chemical name: "this compound".

2. Container Management:

  • Ensure the waste container is in good condition and compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

3. Institutional Waste Stream:

  • Transfer the sealed container to your laboratory's designated chemical waste collection area.

  • Follow your institution's specific procedures for waste pickup and disposal.

Important Note: Do not dispose of this compound down the drain. While it is water-soluble, it is good laboratory practice to avoid releasing chemicals into the sanitary sewer system.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Collect Solid Waste (Sweep, Avoid Dust) B->C D Place in Labeled Container for Non-Hazardous Waste C->D E Seal Container D->E F Transfer to Designated Chemical Waste Area E->F G Follow Institutional Waste Pickup Procedures F->G H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling D-Fructose-1,2,3-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-Fructose-1,2,3-13C3, a non-hazardous, stable isotope-labeled compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of research outcomes. While this compound is not classified as a hazardous substance, following standard laboratory best practices is paramount.[1][2][3][4][5][6]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn to prevent potential contamination and ensure personal safety.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side ShieldsMust be ANSI Z87.1 compliant to protect from potential splashes or airborne particles.[2]
Hand Protection Disposable Nitrile GlovesPrevents direct skin contact and potential contamination of the sample.[2] Change gloves immediately if they become contaminated.[1]
Body Protection Laboratory CoatA full-length lab coat is required to shield skin and personal clothing from accidental spills.[1][2]
Foot Protection Closed-Toe ShoesRequired to prevent injury from spills or dropped items.[1][2]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the solid form if dust is generated and ventilation is not adequate.[1][7] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Physical and Chemical Properties

PropertyValue
Chemical Formula C₃¹³C₃H₁₂O₆
Appearance White solid/powder[4][8]
Odor Odorless[4][7]
Solubility Soluble in water[4][8]
Stability Stable under normal storage conditions[4][7]
Molecular Weight 183.13 g/mol [9]
Melting Point 103-105 °C[10]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving this compound.

1. Pre-Handling Preparations:

  • Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible.[1]

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, avoiding exposure to moisture and direct sunlight.[2][4]

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Handle the powder gently to avoid creating dust.[1][2] If dust is generated, ensure adequate ventilation or use respiratory protection.[1]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Clean-Up: Clean the work area and any equipment used thoroughly.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid contamination.

  • Hand Washing: Wash hands thoroughly after handling the compound.[4]

Disposal Plan

As this compound is a non-hazardous compound, disposal is relatively straightforward but should be handled responsibly.[2][3]

  • Unused Compound: Dispose of the unused chemical in its original container or a suitable labeled container in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dump into sewers or waterways.[3]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of in the appropriate laboratory waste stream.[2]

  • Empty Containers: Non-contaminated packages should be recycled or disposed of as regular waste.[3] Packaging that cannot be properly cleaned must be disposed of as chemical waste.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Gather PPE & Materials prep1->prep2 prep3 Inspect Compound Container prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Compound Carefully (Avoid Dust) handle1->handle2 handle3 Prepare Solution (if needed) handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 end End post4->end start Start start->prep1

Caption: Standard laboratory workflow for this compound.

References

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